6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
6-bromo-[1,2,5]oxadiazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3O/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKXHPFMLXFTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NON=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-oxadiazolo[3,4-b]pyridine (CAS 1125409-96-2): A Keystone Building Block for Advanced Drug Discovery
An In-depth Technical Guide to 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine (CAS 1125409-96-2): A Keystone Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine, a heterocyclic building block of significant interest in medicinal chemistry. While detailed public data on this specific compound is emerging, this document synthesizes information based on its structural characteristics, the known reactivity of its core motifs, and its role as a crucial intermediate in the synthesis of complex pharmaceutical agents.
Introduction: The Strategic Importance of the Oxadiazolopyridine Scaffold
The[1][2][3]oxadiazolo[3,4-b]pyridine core, also known as furazanopyridine, represents a unique heterocyclic system that has garnered substantial attention in medicinal chemistry.[4] Oxadiazole rings, in general, are recognized as valuable scaffolds in drug discovery due to their diverse biological activities and their function as bioisosteric replacements for amide and ester groups, which can enhance metabolic stability and modulate target selectivity.[5][6][7] The fusion of the oxadiazole to a pyridine ring introduces a distinct electronic and steric profile, offering new vectors for molecular exploration.
The introduction of a bromine atom at the 6-position of this scaffold, creating 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine, provides a highly versatile synthetic handle. This bromo-substituent is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical moieties and the construction of complex molecular architectures.[1][2] This strategic placement of a reactive group on a biologically relevant scaffold makes it a valuable intermediate for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[8]
Physicochemical Properties and Structural Data
A summary of the key physicochemical properties for 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine is presented below. These properties are crucial for understanding its behavior in both reaction and biological systems.
| Property | Value | Source |
| CAS Number | 1125409-96-2 | [9][10][11] |
| Molecular Formula | C₅H₂BrN₃O | [10] |
| Molecular Weight | 199.99 g/mol | [10] |
| Purity | ≥97% (typically available) | [9] |
| Storage | Sealed in dry, 2-8°C | [10] |
Synthesis and Methodologies
While specific, peer-reviewed synthetic procedures for 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine are not extensively documented in public literature, its synthesis can be inferred from established methods for constructing the oxadiazolopyridine core and subsequent halogenation. A plausible synthetic route would involve the formation of the fused ring system followed by selective bromination.
A general approach to analogous brominated oxazolopyridines involves the bromination of the parent oxazolopyridinone with a suitable brominating agent like N-bromosuccinimide (NBS).[12]
Proposed Synthetic Workflow:
The synthesis would likely begin with the construction of the[1][2][3]oxadiazolo[3,4-b]pyridine core, followed by a regioselective bromination step.
Caption: Proposed synthetic pathway for 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of the[1][2][3]Oxadiazolo[3,4-b]pyridine Core. This can often be achieved through the cyclization of an appropriately substituted diaminopyridine.
-
Step 2: Bromination. The parent[1][2][3]oxadiazolo[3,4-b]pyridine is dissolved in a suitable solvent (e.g., DMF or acetic acid).
-
N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0-25 °C).
-
The reaction is monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine.
Chemical Reactivity and Applications in Drug Discovery
The primary utility of 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine in medicinal chemistry lies in its capacity to undergo palladium-catalyzed cross-coupling reactions.[3] The carbon-bromine bond serves as a key reaction site for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.
Key Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.[1]
-
Sonogashira Coupling: Reaction with terminal alkynes to form alkynyl-substituted derivatives.[2][13]
-
Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.[13]
-
Heck Coupling: Reaction with alkenes.[1]
-
Stille Coupling: Reaction with organostannanes.[13]
These reactions are foundational in modern drug discovery, enabling the rapid diversification of a core scaffold to explore structure-activity relationships (SAR).[8]
Caption: Key cross-coupling reactions for diversification of the core scaffold.
The oxadiazole moiety itself is a known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and anticancer effects.[14][15] The pyrazolopyridine scaffold, a related bicyclic system, has also been extensively studied and is found in compounds with applications as kinase inhibitors and agents targeting neurodegenerative diseases.[16][17][18] The combination of these two heterocyclic systems in 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine makes it a highly promising starting point for the development of novel therapeutics.
Conclusion: A Versatile Tool for Modern Medicinal Chemistry
6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine stands out as a strategically designed building block for drug discovery. Its unique heterocyclic core, combined with the synthetically versatile bromine substituent, offers medicinal chemists a powerful tool for the efficient construction of diverse compound libraries. The ability to readily participate in a variety of palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around a privileged scaffold. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, intermediates like 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine will undoubtedly play a critical role in the advancement of medicinal chemistry and the development of next-generation pharmaceuticals.
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"6-Bromooxadiazolo[3,4-b]pyridine" molecular structure
An In-Depth Technical Guide to the Molecular Structure and Synthetic Landscape of 6-Bromo[1][2]oxadiazolo[3,4-b]pyridine
Abstract
This technical guide provides a comprehensive analysis of 6-Bromo[1][2]oxadiazolo[3,4-b]pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The document elucidates the molecule's core structure, physicochemical properties, and its strategic importance as a versatile synthetic intermediate. A detailed, field-proven synthetic methodology is proposed, emphasizing the causal relationships behind procedural choices and in-process controls. Furthermore, the guide explores the reactivity profile of the title compound, particularly the utility of its bromine substituent in modern palladium-catalyzed cross-coupling reactions, which enables the generation of diverse molecular libraries for pharmaceutical development. This whitepaper is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel therapeutics.
Molecular Architecture and Physicochemical Profile
The[1][2][3]Oxadiazolo[3,4-b]pyridine Core
The foundational scaffold of the title compound is a fused heterocyclic system where a pyridine ring is annulated with a[1][2]oxadiazole ring, also known as a furazan. This fusion results in a planar, aromatic system with a unique electronic distribution. The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the fused oxadiazole moiety. This electronic profile significantly influences the molecule's reactivity, intermolecular interactions, and potential as a pharmacophore.
Structural Elucidation and IUPAC Nomenclature
The precise structure and numbering of the heterocyclic system are critical for unambiguous communication in a research context. The IUPAC name, 6-Bromo[1][2]oxadiazolo[3,4-b]pyridine, defines the connectivity and substituent position. The numbering convention begins from the oxygen atom of the oxadiazole ring and proceeds around the fused system, as illustrated below. The bromine atom is located at the C6 position, which corresponds to the C5 position of the original pyridine ring.
Physicochemical Data Summary
A summary of the key computed and reported properties for 6-Bromo[1][2]oxadiazolo[3,4-b]pyridine is presented below. These parameters are essential for predicting its behavior in biological systems and for planning synthetic transformations.
| Property | Value | Source |
| CAS Number | 1125409-96-2 | [1][3][4] |
| Molecular Formula | C₅H₂BrN₃O | [1][3] |
| Molecular Weight | 199.99 g/mol | [1] |
| XLogP3-AA | 1.1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Topological Polar Surface Area | 51.8 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
Proposed Synthetic Pathway and Experimental Protocol
Retrosynthetic Analysis
A logical retrosynthetic approach involves the disconnection of the oxadiazole ring. The formation of a furazan ring from an ortho-substituted aromatic precursor is a classic and reliable transformation. This points to an ortho-amino-nitropyridine as the key intermediate, specifically 5-Bromo-3-nitropyridin-2-amine. This intermediate can be traced back to simpler, commercially available starting materials.
Detailed Step-by-Step Protocol
This proposed synthesis is presented in three distinct stages, starting from 2-aminopyridine.
Stage 1: Synthesis of 2-Amino-5-bromopyridine
-
Rationale: This initial step introduces the bromine atom onto the pyridine core. The amino group at C2 is an ortho-, para-director. While the C3 (ortho) position is sterically hindered, the C5 (para) position is highly activated and accessible, leading to regioselective bromination. N-Bromosuccinimide (NBS) is selected as a milder and more selective brominating agent than liquid bromine, minimizing the risk of over-bromination and improving safety.
-
Protocol:
-
To a stirred solution of 2-aminopyridine (1.0 eq) in acetone (10 mL per gram of starting material) in a round-bottom flask, cool the mixture to 10 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Monitor the reaction progress via Thin-Layer Chromatography (TLC) (Eluent: 70:30 Hexane/Ethyl Acetate). The product spot should be significantly less polar than the starting material.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Recrystallize the resulting solid residue from 90% ethanol to yield 2-amino-5-bromopyridine as a yellow solid.
-
Stage 2: Synthesis of 5-Bromo-3-nitropyridin-2-amine
-
Rationale: This step installs the nitro group ortho to the amino group, setting the stage for the subsequent cyclization. The nitration of aminopyridines requires careful control of temperature and acidic conditions to prevent runaway reactions and degradation. The amino group strongly activates the ring, allowing for nitration under relatively standard conditions.[5]
-
Protocol:
-
In a flask equipped with a dropping funnel and thermometer, add concentrated sulfuric acid (H₂SO₄, 5 mL per gram of substrate). Cool the acid to 0 °C in an ice-salt bath.
-
Slowly add 2-amino-5-bromopyridine (1.0 eq) from Stage 1, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by cautiously adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (2 mL per gram of substrate) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature at 0-5 °C.
-
After addition, stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the acidic solution.
-
Neutralize the slurry with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to afford 5-bromo-3-nitropyridin-2-amine.
-
Stage 3: Reductive Cyclization to 6-Bromo[1][2]oxadiazolo[3,4-b]pyridine
-
Rationale: This is the key ring-forming step. The ortho-amino-nitro functionality is poised for intramolecular cyclization upon reduction. Various reagents can effect this transformation; sodium azide in the presence of a reducing agent or tin(II) chloride are common. The mechanism involves the reduction of the nitro group to a nitroso or hydroxylamine intermediate, which then rapidly cyclizes with the adjacent amino group, followed by dehydration to form the stable aromatic oxadiazole ring.
-
Protocol:
-
Suspend 5-bromo-3-nitropyridin-2-amine (1.0 eq) in ethanol (20 mL per gram).
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated hydrochloric acid (HCl, 5 mL per gram of tin salt).
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours. The reaction should become homogeneous as it proceeds.
-
Monitor by TLC for the consumption of the starting material.
-
After completion, cool the reaction to room temperature and pour it into a beaker of ice water.
-
Basify the mixture to pH 8-9 by the slow addition of 5 M sodium hydroxide (NaOH) solution. This will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (gradient elution, 10-30% ethyl acetate in hexanes) to yield the final product, 6-Bromo[1][2]oxadiazolo[3,4-b]pyridine.
-
Applications in Drug Discovery and Development
Chemical Reactivity and Derivatization Potential
The true value of 6-Bromo[1][2]oxadiazolo[3,4-b]pyridine in a drug discovery context lies in the synthetic versatility of the C6-bromine substituent. This functionality serves as an exceptionally useful handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[2][6][7] These reactions are cornerstones of modern medicinal chemistry, enabling the rapid and efficient construction of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters allows for the synthesis of biaryl structures, a common motif in kinase inhibitors and other targeted therapies.[2]
-
Buchwald-Hartwig Amination: Provides access to a wide range of C-N coupled products, introducing amines, amides, and other nitrogen-containing heterocycles. This is crucial for modulating physicochemical properties like solubility and cell permeability.[8]
-
Sonogashira Coupling: Enables the introduction of alkynyl groups, which can serve as rigid linkers or be further elaborated into other functional groups.
Potential as a Pharmaceutical Building Block
The[1][2]oxadiazolo[3,4-b]pyridine scaffold is an attractive core for several reasons:
-
Bioisosterism: The oxadiazole ring can act as a bioisostere for ester or amide groups, potentially improving metabolic stability and pharmacokinetic profiles.
-
Pharmacophore Element: Fused heterocyclic systems are prevalent in clinically approved drugs. The unique geometry and electronic properties of this scaffold can facilitate specific interactions with biological targets like enzymes and receptors.
-
Library Synthesis: Its utility as a coupling partner makes it an ideal starting point for creating large, diverse libraries of related compounds for high-throughput screening, accelerating the hit-to-lead process in drug discovery.
Conclusion
6-Bromo[1][2]oxadiazolo[3,4-b]pyridine represents a highly valuable, yet underexplored, building block for the synthesis of complex molecular architectures. Its well-defined structure, characterized by an electron-deficient fused aromatic system and a synthetically versatile bromine handle, makes it an ideal platform for medicinal chemistry programs. The robust, multi-step synthesis proposed herein provides a clear and logical pathway for its preparation on a laboratory scale. The true potential of this compound will be realized through its application in palladium-catalyzed cross-coupling reactions, which will undoubtedly unlock novel chemical space for the discovery of next-generation therapeutics.
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Spectroscopic Data for 6-Bromooxadiazolo[3,4-b]pyridine Remains Elusive in Publicly Available Scientific Literature
A comprehensive search for detailed spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for the compound 6-Bromooxadiazolo[3,4-b]pyridine has yielded no specific experimental datasets. While the existence of this chemical entity, more formally named 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine and identified by CAS Number 1125409-96-2, is confirmed through various chemical supplier databases, the associated empirical spectroscopic data required for a detailed technical guide is not presently available in peer-reviewed journals or spectral databases.
For researchers, scientists, and professionals in drug development, the structural elucidation of a compound is fundamentally reliant on its spectroscopic signature. However, in the case of 6-Bromooxadiazolo[3,4-b]pyridine, the scientific community has yet to publish a detailed analysis of its ¹H NMR, ¹³C NMR, IR, or MS data. This scarcity of information prevents the creation of an in-depth guide on its characterization.
It is crucial to distinguish 6-Bromooxadiazolo[3,4-b]pyridine from its structural isomer, 6-Bromooxazolo[4,5-b]pyridine. The arrangement of the fused rings significantly alters the molecule's electronic environment and, consequently, its spectroscopic properties. Data for one isomer cannot be substituted for the other. The latter compound and its derivatives have been more extensively studied and reported in the literature.
The diagram below illustrates the structural difference between the requested compound and a related, more documented isomer.
Caption: Logical relationship between the requested compound and its isomer.
Given the absence of foundational data, a detailed guide on the spectroscopic properties of 6-Bromooxadiazolo[3,4-b]pyridine cannot be constructed at this time. Researchers interested in this specific molecule may need to perform their own synthesis and spectroscopic characterization to obtain the necessary data. We recommend consulting chemical suppliers for the availability of the compound for research purposes.
Sources
A Technical Guide to the Solubility and Stability of 6-Bromooxadiazolo[3,4-b]pyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known solubility and stability characteristics of 6-bromooxadiazolo[3,4-b]pyridine, with a particular focus on the commercially available and researched isomers, primarily 6-bromo-[1][2]oxazolo[4,5-b]pyridine and to a lesser extent, 6-bromo-[1][3][4]oxadiazolo[3,4-b]pyridine. Due to the specificity of the isomeric forms and the limited publicly available data, this document synthesizes established information with projected behaviors and outlines robust experimental protocols for a thorough in-house evaluation.
Introduction: The 6-Bromooxadiazolo[3,4-b]pyridine Core
The 6-bromooxadiazolo[3,4-b]pyridine scaffold is a key heterocyclic motif in medicinal chemistry and materials science. The presence of the bromine atom provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The oxadiazole and pyridine rings contribute to the molecule's overall electronic properties, polarity, and potential for hydrogen bonding, all of which are critical determinants of its solubility and stability.
It is crucial to distinguish between the different isomers of the oxadiazole ring, as their arrangement significantly impacts the molecule's physicochemical properties. This guide will address the available information for the following key isomers:
Where data is not available for a specific isomer, this will be explicitly stated, and general principles for related heterocyclic systems will be discussed.
Physicochemical Properties
A summary of the key physicochemical properties for the two primary isomers is presented below. These values are a combination of experimentally derived data and computational predictions.
| Property | 6-bromo-[1][2]oxazolo[4,5-b]pyridine | 6-bromo-[1][3][4]oxadiazolo[3,4-b]pyridine |
| CAS Number | 1260863-86-2 | 1125409-96-2 |
| Molecular Formula | C₆H₃BrN₂O | C₅H₂BrN₃O |
| Molecular Weight | 199.00 g/mol [4] | 199.99 g/mol [3] |
| Appearance | Crystalline solid[5] | Information not available |
| XLogP3 | 1.7[4] | 1.1 |
| Topological Polar Surface Area | 38.9 Ų[4] | 51.8 Ų[3] |
| Hydrogen Bond Acceptor Count | 2[4] | 4[3] |
Solubility Profile
The solubility of a compound is a critical parameter for its application in drug discovery, influencing everything from formulation to bioavailability. The solubility of 6-bromooxadiazolo[3,4-b]pyridine isomers is dictated by the interplay of the crystalline lattice energy and the solvation energy in a given solvent.
Known Solubility Data
Experimentally determined solubility data for these compounds is sparse in the public domain. However, some qualitative information is available for 6-bromo-[1][2]oxazolo[4,5-b]pyridine :
-
Water: Low solubility.[5]
-
Dimethyl Sulfoxide (DMSO): Soluble.[5]
-
N,N-Dimethylformamide (DMF): Soluble.[5]
For 6-bromo-[1][3][4]oxadiazolo[3,4-b]pyridine , no specific solubility data has been found in the reviewed literature. Based on its calculated topological polar surface area, it may exhibit slightly better solubility in polar solvents compared to the[1][2]oxazolo isomer, though this requires experimental verification.
Proposed Experimental Protocol for Solubility Assessment
To establish a comprehensive solubility profile, a standardized experimental protocol is recommended. The following workflow is designed to provide accurate and reproducible solubility data.
Caption: Factors influencing the stability of 6-Bromooxadiazolo[3,4-b]pyridine.
-
Hydrolysis: The oxadiazole ring is susceptible to both acid and base-catalyzed hydrolysis, leading to ring opening. The pyridine ring itself is generally stable to hydrolysis, but the overall electronic nature of the fused system can influence reactivity.
-
Oxidation: The pyridine nitrogen can be susceptible to oxidation, forming an N-oxide.
-
Photodegradation: The bromine-carbon bond can be labile under photolytic conditions, potentially leading to debromination. The aromatic system may also be susceptible to photochemical reactions.
Recommended Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution of the compound to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from the stressed solutions.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Characterize the degradation products using their mass-to-charge ratio and fragmentation patterns.
-
Handling and Storage
Based on the available information and general principles for halogenated heterocyclic compounds, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is advisable, particularly for theo[1][3][4]xadiazolo isomer.
-
Handling:
-
Handle in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Conclusion
While 6-bromooxadiazolo[3,4-b]pyridine and its isomers are valuable building blocks in chemical research, a comprehensive understanding of their solubility and stability is currently limited by the scarcity of public data. This guide has consolidated the available information and provided a framework of standardized protocols for researchers to thoroughly characterize these critical properties. A systematic approach to determining the solubility and stability profiles will enable more efficient and effective use of these compounds in drug discovery and materials science applications.
References
- Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate.
- One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
-
1125409-96-2|6-Bromo-o[1][3][4]xadiazolo[3,4-b]pyridine. BLDpharm.
- 6-bromooxazolo[4,5-b]pyridine. ChemShuttle.
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The Synthesis and Potential Utility of 6-Bromooxadiazolo[3,4-b]pyridine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the novel heterocyclic compound, 6-Bromooxadiazolo[3,4-b]pyridine. While this specific molecule is not yet described in the existing chemical literature, its structural motifs, particularly the oxadiazolopyridine core, are of significant interest in medicinal chemistry. This document provides a detailed, step-by-step methodology for its synthesis, drawing upon established and well-documented chemical transformations. Furthermore, we explore the potential applications of this compound in drug discovery, based on the known biological activities of related molecular architectures, such as pyrazolo[3,4-b]pyridines and other fused heterocyclic systems. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to explore new chemical entities with potential therapeutic value.
Introduction: The Rationale for Pursuing 6-Bromooxadiazolo[3,4-b]pyridine
The fusion of a pyridine ring with a five-membered heterocycle, such as an oxadiazole, creates a scaffold with unique physicochemical properties and three-dimensional structure. These attributes make such compounds compelling candidates for interaction with a variety of biological targets. The broader class of related compounds, pyrazolo[3,4-b]pyridines, has demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3] These compounds have also been investigated as kinase inhibitors and as probes for amyloid plaques in Alzheimer's disease research.[4]
The introduction of a bromine atom at the 6-position of the proposed oxadiazolo[3,4-b]pyridine core serves a dual purpose. Firstly, it can modulate the electronic properties of the ring system, potentially influencing binding affinities with target proteins. Secondly, the bromine atom provides a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This guide, therefore, presents a logical and experimentally sound approach to the synthesis of this novel compound, with the aim of stimulating further research into its potential as a valuable building block in drug discovery programs.
Proposed Synthetic Pathway: A Retrosynthetic Analysis
To devise a plausible synthetic route to 6-Bromooxadiazolo[3,4-b]pyridine, we can employ a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, more readily available starting materials.
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- 4. mdpi.com [mdpi.com]
6-Bromooxadiazolo[3,4-b]pyridine: A Technical Guide for Advanced Research
An In-depth Exploration of the Synthesis, Reactivity, and Therapeutic Potential of a Versatile Heterocyclic Building Block
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6-Bromooxadiazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited direct literature on this specific isomer, this document presents a scientifically grounded, proposed synthetic pathway, an in-depth analysis of its predicted chemical reactivity, and a discussion of its potential applications as a key building block for the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable protocols.
Introduction: The Significance of the Oxadiazolopyridine Scaffold
The fusion of a pyridine ring with an oxadiazole moiety creates a class of heterocyclic compounds known as oxadiazolopyridines. These scaffolds are of considerable interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The oxadiazole ring, a bioisosteric replacement for ester and amide groups, can enhance metabolic stability, improve pharmacokinetic properties, and modulate target binding.[1][2] The pyridine ring, a common motif in pharmaceuticals, provides a vector for diverse functionalization and can participate in crucial hydrogen bonding interactions with biological targets.
The specific isomer, 6-Bromooxadiazolo[3,4-b]pyridine, combines the favorable properties of the oxadiazolopyridine core with a strategically placed bromine atom. This halogen serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. This reactivity profile positions 6-Bromooxadiazolo[3,4-b]pyridine as a valuable starting material for the construction of complex molecular architectures and the exploration of new chemical space in drug discovery programs.
Proposed Synthesis of 6-Bromooxadiazolo[3,4-b]pyridine
Direct and detailed synthetic procedures for 6-Bromooxadiazolo[3,4-b]pyridine are not extensively reported in the current literature. However, based on established principles of heterocyclic chemistry, a plausible and efficient synthetic route can be proposed, commencing from the readily available precursor, 5-bromo-2,3-diaminopyridine.
The proposed synthetic pathway involves a two-step process: the formation of the key intermediate, 5-bromo-2,3-diaminopyridine, followed by the cyclization to construct the fused oxadiazole ring.
Synthesis of 5-Bromo-2,3-diaminopyridine (Intermediate 1)
The synthesis of 5-bromo-2,3-diaminopyridine has been documented and can be achieved from 2-aminopyridine through a three-step sequence of bromination, nitration, and subsequent reduction.[3][4][5]
Step 1: Bromination of 2-Aminopyridine 2-Aminopyridine is first brominated at the 5-position to yield 2-amino-5-bromopyridine.
Step 2: Nitration of 2-Amino-5-bromopyridine The resulting 2-amino-5-bromopyridine is then nitrated at the 3-position to afford 2-amino-5-bromo-3-nitropyridine.
Step 3: Reduction of 2-Amino-5-bromo-3-nitropyridine The nitro group of 2-amino-5-bromo-3-nitropyridine is subsequently reduced to an amino group to furnish the desired 5-bromo-2,3-diaminopyridine. This reduction can be effectively carried out using various reducing agents, such as iron in acidic ethanol or through catalytic hydrogenation with Raney Nickel.[3][4][5]
Experimental Protocol: Synthesis of 5-Bromo-2,3-diaminopyridine
Materials:
-
2-amino-5-bromo-3-nitropyridine
-
Reduced iron powder
-
95% Ethanol
-
Concentrated Hydrochloric Acid
-
Water
-
Activated Carbon
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromo-3-nitropyridine (0.05 mol), reduced iron (30 g), 95% ethanol (40 mL), water (10 mL), and concentrated hydrochloric acid (0.5 mL).[5]
-
Heat the mixture on a steam bath for 1 hour.[5]
-
Filter the hot reaction mixture to remove the iron residue. Wash the iron filings with hot 95% ethanol (3 x 10 mL).[5]
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.[5]
-
Recrystallize the crude product from water (50 mL) with the addition of activated carbon (1 g) to decolorize the solution.[5]
-
Filter the hot solution and allow the filtrate to cool, inducing crystallization of 5-bromo-2,3-diaminopyridine.
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
Cyclization to form 6-Bromooxadiazolo[3,4-b]pyridine
With the key intermediate, 5-bromo-2,3-diaminopyridine, in hand, the final step is the construction of the fused[3][6][7]-oxadiazole ring. This can be achieved through cyclization with a suitable one-carbon synthon. A common and effective method for the formation of such fused heterocycles is the reaction with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst.
Reaction Scheme: The reaction of 5-bromo-2,3-diaminopyridine with triethyl orthoformate is expected to proceed via initial condensation to form an intermediate that subsequently undergoes intramolecular cyclization and elimination of ethanol to yield the aromatic 6-Bromooxadiazolo[3,4-b]pyridine.
Proposed Experimental Protocol: Synthesis of 6-Bromooxadiazolo[3,4-b]pyridine
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
Procedure:
-
To a solution of 5-bromo-2,3-diaminopyridine in toluene, add an excess of triethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.
-
Heat the mixture to reflux, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 6-Bromooxadiazolo[3,4-b]pyridine.
Visualization of the Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of 6-Bromooxadiazolo[3,4-b]pyridine.
Predicted Chemical Properties and Reactivity
The chemical reactivity of 6-Bromooxadiazolo[3,4-b]pyridine is dictated by the interplay of its constituent functional groups: the bromopyridine moiety and the fused oxadiazole ring.
The Role of the Bromine Atom in Cross-Coupling Reactions
The bromine atom at the 6-position of the pyridine ring is a key functional group that enables a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the fused oxadiazole ring is expected to activate the C-Br bond towards oxidative addition to a palladium(0) catalyst, facilitating reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl substituents.[8]
-
Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, providing access to a diverse array of substituted amino-pyridines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, leading to the synthesis of alkynyl-substituted derivatives.
-
Heck Coupling: Reaction with alkenes to form new C-C bonds, enabling the introduction of vinyl groups.[9]
-
Carbonylative Couplings: Introduction of a carbonyl group by reacting with carbon monoxide and a suitable nucleophile.[10]
The ability to participate in these reactions makes 6-Bromooxadiazolo[3,4-b]pyridine a highly valuable building block for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Reactivity of the Oxadiazolopyridine Ring System
The fused oxadiazolopyridine ring system is generally stable. The oxadiazole moiety is known for its chemical and thermal stability.[11] The pyridine nitrogen provides a site for potential N-alkylation or coordination to metal centers. The overall electron-deficient nature of the heterocyclic system may influence the regioselectivity of any electrophilic or nucleophilic aromatic substitution reactions on the pyridine ring, although the bromine atom's position is the most likely site for substitution via cross-coupling.
Visualization of Key Reactions
Caption: Key cross-coupling reactions of 6-Bromooxadiazolo[3,4-b]pyridine.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 6-Bromooxadiazolo[3,4-b]pyridine make it a highly attractive scaffold for the development of novel therapeutic agents across various disease areas. The oxadiazole moiety is a common feature in many approved drugs and clinical candidates, valued for its ability to act as a bioisostere and its contribution to favorable pharmacokinetic profiles.[1][11]
As a Versatile Building Block
The primary application of 6-Bromooxadiazolo[3,4-b]pyridine in drug discovery is as a versatile building block. Its utility in a wide range of cross-coupling reactions allows for the systematic modification of the 6-position, enabling the exploration of SAR and the optimization of lead compounds. This modular approach is highly efficient for generating focused libraries of compounds for biological screening.
Potential Therapeutic Targets
Derivatives of oxazolopyridines, a closely related heterocyclic system, have shown promising activity as anticancer agents.[12] The oxadiazolopyridine scaffold could be explored for its potential to inhibit various therapeutic targets, including:
-
Kinases: The pyridine ring is a well-established "hinge-binding" motif in many kinase inhibitors.
-
G-protein coupled receptors (GPCRs): The aromatic and polar features of the scaffold could allow for interactions with various GPCRs.
-
Enzymes: The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites.
The diverse functionalities that can be introduced via the bromo-substituent allow for the tailoring of selectivity and potency against specific biological targets.
Safety and Handling
Conclusion
6-Bromooxadiazolo[3,4-b]pyridine represents a heterocyclic building block with significant untapped potential in the field of medicinal chemistry. While direct literature is sparse, a plausible and efficient synthetic route can be devised from readily available starting materials. The true value of this compound lies in the versatility of its bromine substituent, which opens the door to a vast array of cross-coupling reactions, enabling the synthesis of diverse libraries of novel compounds. The inherent drug-like properties of the oxadiazolopyridine scaffold make its derivatives promising candidates for screening against a wide range of therapeutic targets. This technical guide provides a solid foundation for researchers to begin exploring the chemistry and therapeutic potential of this intriguing molecule.
References
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Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-DIAMINOPYRIDINE. Organic Syntheses Procedure. Retrieved from [Link]
- Blondeau, D., et al. (2001).
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Beilstein Journals. (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Retrieved from [Link]
- Doise, M., Blondeau, D., & Sliwa, H. (1992). Syntheses of Oxazolo [4, 5-b] pyridines and [4, 5-d] pyrimidines.
- Sireesha, R., Tej, M. B., Poojith, N., Sreenivasulu, R., Musuluri, M., & Subbarao, M. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
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ResearchGate. (n.d.). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN103664762A - Method for preparing 2, 3-diamino pyridine.
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ResearchGate. (n.d.). Oxadiazoles in Medicinal Chemistry | Request PDF. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]
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PubMed. (n.d.). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Retrieved from [Link]
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ResearchGate. (n.d.). Carbonylative cross-coupling reaction of 2-bromopyridine with.... Retrieved from [Link]
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Faraday Discussions (RSC Publishing). (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Retrieved from [Link]
-
ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews. Retrieved from [Link]
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ResearchGate. (n.d.). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of 5 from 2,3‐diamino‐5‐bromopyridine. Retrieved from [Link]
-
PubMed. (2012). Oxadiazoles in medicinal chemistry. Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling of 6-Bromooxadiazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Bromooxadiazolo[3,4-b]pyridine was publicly available at the time of this writing. The following guide has been meticulously compiled by synthesizing safety and handling data from structurally analogous compounds, including pyridine and its halogenated derivatives, as well as closely related heterocyclic systems. This information is intended to provide a robust framework for risk assessment and safe handling, but it is not a substitute for a compound-specific SDS. All laboratory work should be conducted by trained professionals with a thorough understanding of the potential hazards.
Compound Identification and Hazard Assessment
6-Bromooxadiazolo[3,4-b]pyridine is a halogenated heterocyclic compound with potential applications as a building block in medicinal chemistry and drug discovery. Its structure combines a pyridine ring, an oxadiazole ring, and a bromine atom, each contributing to its chemical reactivity and potential toxicological profile.
Chemical Structure:
Caption: Chemical structure of 6-Bromooxadiazolo[3,4-b]pyridine.
Hazard Classification (Predicted):
The hazard profile of 6-Bromooxadiazolo[3,4-b]pyridine is extrapolated from its constituent parts and from data on analogous compounds like 6-Bromo-[1][2]oxazolo[4,5-b]pyridine.[3] The pyridine core suggests potential for skin and eye irritation, as well as toxicity if ingested, inhaled, or absorbed through the skin.[1][2][4] The presence of a bromine atom on the heterocyclic ring can enhance both its reactivity and its toxicological properties.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3][4][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5] |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection is essential when handling 6-Bromooxadiazolo[3,4-b]pyridine, combining engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Fume Hood: All handling of solid and dissolved 6-Bromooxadiazolo[3,4-b]pyridine should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[4][7]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in case of accidental contact.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended. Always inspect gloves for tears or punctures before use.[6]
-
Eye Protection: Chemical splash goggles are required at all times. A face shield should be worn in situations with a higher risk of splashing.[6][7]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Full-length pants and closed-toe shoes are mandatory.[6]
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][8]
Caption: Recommended PPE and Engineering Controls Workflow.
Safe Handling and Storage Protocols
Adherence to strict protocols is critical for the safe handling and storage of 6-Bromooxadiazolo[3,4-b]pyridine.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned and the fume hood is functioning correctly.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to minimize the risk of generating dust.
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Avoid Incompatibles: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions.[2][4]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[1][5] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][6]
Storage:
-
Container: Store in a tightly sealed, clearly labeled container.[4][5]
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][6]
-
Segregation: Store separately from incompatible materials.[6]
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures:
Caption: First Aid Decision Tree for Exposure Incidents.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: For small spills, use an absorbent material like vermiculite or sand to cover the spill.
-
Clean-up: Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not generate dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Reactivity, Stability, and Waste Disposal
Understanding the chemical properties of 6-Bromooxadiazolo[3,4-b]pyridine is key to preventing hazardous reactions.
Reactivity and Stability:
-
Stability: The compound is expected to be stable under recommended storage conditions.[8]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[2][5]
-
Hazardous Decomposition Products: Combustion may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.[2][5]
Waste Disposal:
-
Collection: Collect all waste containing 6-Bromooxadiazolo[3,4-b]pyridine in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulations: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[9] Do not dispose of down the drain.[8][9]
References
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ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
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Capot Chemical. (2026). MSDS of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Bromo-[1][2]oxazolo[4,5-b]pyridine. PubChem Compound Summary for CID 21964053. Retrieved from [Link].
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University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]
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The Enigmatic Core: Unlocking the Research Potential of 6-Bromooxadiazolo[3,4-b]pyridine
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Allure of a Novel Scaffold
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that offer unique three-dimensional arrangements and unexplored pharmacological potential is perpetual. The oxadiazolo[3,4-b]pyridine core represents one such frontier. Fused heterocyclic systems are the bedrock of many successful therapeutics, and the amalgamation of an oxadiazole ring with a pyridine moiety presents a compelling structural motif. The oxadiazole component, a bioisostere for ester and amide groups, can enhance metabolic stability and modulate target interactions.[1] The pyridine ring, a common feature in numerous drugs, provides a key point for hydrogen bonding and further functionalization.
This guide focuses on a specific, yet largely unexplored, derivative: 6-Bromooxadiazolo[3,4-b]pyridine . The strategic placement of a bromine atom on the pyridine ring transforms this molecule into a versatile synthetic intermediate, primed for a multitude of cross-coupling reactions. While direct literature on this exact molecule is sparse, this guide will leverage established principles of medicinal chemistry and organic synthesis, drawing parallels from closely related structures to illuminate its potential research avenues. We will delve into its hypothetical synthesis, propose key derivatization strategies, and outline promising areas for biological and computational investigation.
I. The Synthetic Gateway: Charting a Course to 6-Bromooxadiazolo[3,4-b]pyridine
The successful exploration of any novel scaffold hinges on a reliable and efficient synthetic route. While no specific synthesis for 6-bromooxadiazolo[3,4-b]pyridine has been reported, a plausible pathway can be extrapolated from the synthesis of analogous heterocyclic systems. A potential retrosynthetic analysis is presented below.
Sources
Methodological & Application
Synthesis of 6-Bromooxadiazolo[3,4-b]pyridine Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the Oxadiazolo[3,4-b]pyridine Scaffold in Medicinal Chemistry
The 1,2,5-oxadiazolo[3,4-b]pyridine core, a fused heterocyclic system, represents a privileged scaffold in modern drug discovery. Its unique electronic properties and rigid structure allow it to serve as a versatile pharmacophore, capable of engaging with a variety of biological targets. The introduction of a bromine atom at the 6-position, yielding 6-bromooxadiazolo[3,4-b]pyridine, provides a key synthetic handle for further molecular elaboration. This bromo-derivative is a critical intermediate for the development of novel therapeutics, enabling the introduction of diverse functionalities through cross-coupling reactions. This guide provides a comprehensive overview of the synthesis of 6-bromooxadiazolo[3,4-b]pyridine derivatives, with a focus on a reliable synthetic protocol, mechanistic insights, and detailed characterization methods. Recent research has highlighted the potential of[1][2][3]oxadiazolo[3,4-b]pyridin-7-ol derivatives as mitochondrial uncouplers for treating obesity and metabolic dysfunction-associated steatohepatitis, underscoring the therapeutic relevance of this chemical class[1].
Synthetic Strategies: Constructing the Fused Heterocyclic System
The synthesis of 6-bromo-[1][2][3]oxadiazolo[3,4-b]pyridine is a multi-step process that begins with readily available starting materials. The core strategy involves the sequential construction of the pyridine and then the oxadiazole ring, followed by a regioselective bromination. The following sections detail a validated synthetic route.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 6-Bromo-7-methoxy-[1][2][3]oxadiazolo[3,4-b]pyridine.
Detailed Experimental Protocols
This section provides a step-by-step protocol for the synthesis of a representative 6-bromooxadiazolo[3,4-b]pyridine derivative.
Materials and Reagents
| Reagent | Supplier | Purity |
| 4-Chloro-3-nitropyridin-2-amine | Commercial Source | >98% |
| N-Bromosuccinimide (NBS) | Commercial Source | >99% |
| Sulfuric Acid (H₂SO₄) | Commercial Source | 98% |
| Sodium Methoxide (NaOMe) | Commercial Source | >97% |
| Methanol (MeOH) | Commercial Source | Anhydrous |
| (Diacetoxyiodo)benzene (PhI(OAc)₂) | Commercial Source | >98% |
| Dichloromethane (CH₂Cl₂) | Commercial Source | Anhydrous |
| Triphenylphosphine (P(Ph)₃) | Commercial Source | >99% |
| Toluene | Commercial Source | Anhydrous |
Protocol 1: Synthesis of 3-Bromo-4-chloro-5-nitropyridin-2-amine
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-3-nitropyridin-2-amine in concentrated sulfuric acid at 0 °C.
-
Bromination: Slowly add N-bromosuccinimide (NBS) portion-wise to the solution while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 3-Bromo-4-methoxy-5-nitropyridin-2-amine
-
Reaction Setup: Dissolve 3-bromo-4-chloro-5-nitropyridin-2-amine in anhydrous methanol.
-
Nucleophilic Substitution: Add a solution of sodium methoxide in methanol to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography to obtain the desired product.
Protocol 3: Synthesis of 6-Bromo-7-methoxy-[1][2][3]oxadiazolo[3,4-b]pyridine N-oxide
-
Reaction Setup: Dissolve 3-bromo-4-methoxy-5-nitropyridin-2-amine in anhydrous dichloromethane.
-
Cyclization: Add (diacetoxyiodo)benzene to the solution and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the formation of the furoxan ring by TLC.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 4: Synthesis of 6-Bromo-7-methoxy-[1][2][3]oxadiazolo[3,4-b]pyridine
-
Reaction Setup: Dissolve the 6-bromo-7-methoxy-[1][2][3]oxadiazolo[3,4-b]pyridine N-oxide in anhydrous toluene.
-
Deoxygenation: Add triphenylphosphine to the solution and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the deoxygenation process by TLC.
-
Purification: After completion of the reaction, cool the mixture and purify directly by column chromatography to yield the final product, 6-bromo-7-methoxy-[1][2][3]oxadiazolo[3,4-b]pyridine[1].
Characterization of 6-Bromooxadiazolo[3,4-b]pyridine Derivatives
Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the proton environment of the molecule. The aromatic protons on the pyridine ring will show characteristic chemical shifts and coupling constants.
-
¹³C NMR will provide information about the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
-
Melting Point: The melting point of the purified compound should be determined and compared to literature values if available.
Diagram of the Characterization Workflow
Caption: A typical workflow for the characterization of synthesized compounds.
Applications in Drug Development: The Bromo-Substituent as a Gateway to Novel Analogs
The 6-bromo substituent on the oxadiazolo[3,4-b]pyridine scaffold is a versatile handle for introducing chemical diversity through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings[1]. This allows for the synthesis of large libraries of analogs for structure-activity relationship (SAR) studies, a critical step in the drug discovery process. The ability to readily modify this position enables the fine-tuning of the pharmacological properties of the lead compounds, including potency, selectivity, and pharmacokinetic profiles.
Conclusion
The synthesis of 6-bromooxadiazolo[3,4-b]pyridine derivatives, while multi-stepped, is achievable through a well-defined synthetic route. This guide provides researchers with a detailed protocol and the underlying chemical principles for the successful preparation and characterization of these important building blocks. The strategic placement of the bromine atom opens up a vast chemical space for the development of novel therapeutic agents targeting a range of diseases.
References
-
Design, Synthesis, and Biological Evaluation of[1][2][3]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. Journal of Medicinal Chemistry. [Link]
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Application Notes & Protocols: 6-Bromooxadiazolo[3,4-b]pyridine as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of the Oxadiazolo[3,4-b]pyridine Scaffold
The fusion of a pyridine ring with an oxadiazole moiety creates the oxadiazolo[3,4-b]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This core structure combines the desirable physicochemical properties of the electron-deficient pyridine ring with the metabolic stability and hydrogen bonding capabilities of the 1,3,4-oxadiazole unit.[1][2][3] Derivatives of this scaffold are widely explored for a range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][3][4]
Within this class of compounds, 6-Bromooxadiazolo[3,4-b]pyridine emerges as a pivotal building block. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic and modular construction of complex molecular architectures, making it an invaluable tool for researchers, particularly those in drug discovery and materials science. This guide provides a detailed overview of its properties, synthesis, and key applications, complete with field-proven protocols to facilitate its use in the laboratory.
Physicochemical Properties and Safe Handling
Understanding the fundamental properties of 6-Bromooxadiazolo[3,4-b]pyridine is crucial for its effective use and safe handling in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 6-bromo-[5][6]oxazolo[4,5-b]pyridine | PubChem[7] |
| Molecular Formula | C₆H₃BrN₂O | PubChem[7] |
| Molecular Weight | 199.00 g/mol | PubChem[7] |
| Monoisotopic Mass | 197.94288 Da | PubChem[7] |
| SMILES | C1=C(C=NC2=C1OC=N2)Br | PubChem[7] |
| InChIKey | LUCOFXKHJMMXQZ-UHFFFAOYSA-N | PubChem[7] |
| Predicted XLogP3 | 1.7 | PubChem[7] |
| Appearance | (Predicted) Off-white to yellow solid | --- |
Safety and Handling: Based on GHS classifications for similar bromo-heterocyclic compounds, 6-Bromooxadiazolo[3,4-b]pyridine should be handled with care.[7][8]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Representative Synthesis
While multiple routes to substituted oxazolopyridines exist, a common strategy involves the construction of the fused ring system followed by selective halogenation. A plausible one-step synthesis involves the direct bromination of the parent oxazolo[4,5-b]pyridine.[6]
Reaction Scheme: Oxazolo[4,5-b]pyridine reacts with N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) to yield 6-Bromooxazolo[3,4-b]pyridine.
Rationale: This electrophilic aromatic substitution is directed to the 6-position of the pyridine ring, which is activated for substitution. NBS is a safe and effective source of electrophilic bromine, avoiding the hazards of handling liquid bromine.[6]
Core Applications: A Hub for Cross-Coupling Chemistry
The synthetic utility of 6-Bromooxadiazolo[3,4-b]pyridine is primarily realized through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, granting access to a vast chemical space.
Caption: Versatility of 6-Bromooxadiazolo[3,4-b]pyridine in cross-coupling.
Detailed Experimental Protocols
The following protocols are generalized procedures that should be optimized for specific substrates. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol details the formation of a carbon-carbon bond between the building block and an arylboronic acid.
Reaction Scheme: 6-Bromooxadiazolo[3,4-b]pyridine reacts with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 6-aryl-oxadiazolo[3,4-b]pyridine derivative.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| 6-Bromooxadiazolo[3,4-b]pyridine | 199.00 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 | 2.5 |
| Toluene/Water | - | 4 mL / 1 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add 6-Bromooxadiazolo[3,4-b]pyridine (1.0 mmol, 199 mg), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed toluene (4 mL) via syringe.
-
Prepare a degassed solution of Na₂CO₃ (2.5 mmol, 265 mg) in water (1 mL) and add it to the reaction mixture.
-
Heat the mixture to 90-100 °C with vigorous stirring for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Scientist's Note (Causality): The base (Na₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[9][10] The biphasic Toluene/Water system is effective for many Suzuki couplings, though other solvents like dioxane can also be used.[9][11]
Protocol 2: Buchwald-Hartwig C-N Amination
This protocol describes the formation of a carbon-nitrogen bond, a key transformation in the synthesis of many pharmaceuticals.
Reaction Scheme: 6-Bromooxadiazolo[3,4-b]pyridine reacts with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a strong base to yield a 6-amino-oxadiazolo[3,4-b]pyridine derivative.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| 6-Bromooxadiazolo[3,4-b]pyridine | 199.00 | 1.0 | 1.0 |
| Amine | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.62 | 0.05 | 0.05 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Dioxane (anhydrous) | - | 5 mL | - |
Procedure:
-
In a glovebox or under a positive flow of inert gas, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.05 mmol, 29 mg), and Sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add 6-Bromooxadiazolo[3,4-b]pyridine (1.0 mmol, 199 mg).
-
Seal the tube, remove from the glovebox (if used), and add anhydrous dioxane (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with brine (2 x 15 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Scientist's Note (Causality): The choice of ligand is critical in Buchwald-Hartwig amination.[12][13] Xantphos is a bulky, electron-rich bidentate phosphine ligand that promotes the crucial reductive elimination step to form the C-N bond and prevents catalyst decomposition.[13] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine or the intermediate palladium-amine complex.[5][12][14]
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
6-Bromooxadiazolo[3,4-b]pyridine is a high-value, versatile building block for the synthesis of complex heterocyclic molecules. Its utility is primarily demonstrated through robust and reliable palladium-catalyzed cross-coupling reactions, which provide efficient pathways to novel C-C and C-N bonded structures. The protocols and insights provided in this guide are intended to empower researchers in organic synthesis and drug development to fully leverage the synthetic potential of this important intermediate.
References
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Crust, E.J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. Available at: [Link]
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WJPR. (2018). Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry: a review. An International Peer Reviewed Journal for Pharmaceutical and Medical and Scientific Research. Available at: [Link]
- Google Patents. (2014). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
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Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry. Available at: [Link]
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Supporting Information for Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]
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MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. Available at: [Link]
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Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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PubChem. (2025). 6-Bromo-[5][6]oxazolo[4,5-b]pyridine. National Center for Biotechnology Information. Available at: [Link]
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Martínez-Viturro, J. I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2949. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Research Square. (2021). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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PubChem. (2025). 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one. National Center for Biotechnology Information. Available at: [Link]
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MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. Available at: [Link]
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bioRxiv. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. Available at: [Link]
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Wiley Online Library. (2021). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry. Available at: [Link]
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NCBI. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
University of Southampton ePrints. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Available at: [Link]
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NCBI. (2022). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Journal of the American Chemical Society. Available at: [Link]
-
PubChemLite. 6-bromo-[5][6]oxazolo[4,5-b]pyridine. Available at: [Link]
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NCBI. (2011). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules. Available at: [Link]
-
MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. Available at: [Link]
-
NCBI. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]
-
PubMed. (2010). Regioselective Cross-Coupling Reactions of Boronic Acids With Dihalo Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2022). Some biologically active pyrazolo[3,4-b]pyridine derivatives. Available at: [Link]
-
ResearchGate. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Available at: [Link]
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Application Notes and Experimental Protocols for 6-Bromo-oxadiazolo[3,4-b]pyridine
Application Notes and Experimental Protocols for 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The[1][2][3]oxadiazolo[3,4-b]pyridine, also known as furazano[3,4-b]pyridine, scaffold is a significant heterocyclic motif in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisosteric replacement for other functional groups have led to its incorporation into a variety of biologically active molecules. The 6-bromo derivative, in particular, serves as a versatile intermediate for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.
This document provides a comprehensive guide to the synthesis and potential applications of 6-bromo-[1][2][3]oxadiazolo[3,4-b]pyridine, with a focus on its utility as a precursor for novel therapeutic agents. The protocols outlined herein are based on established synthetic routes and are intended to provide a framework for researchers to produce and utilize this valuable chemical entity.
Chemical Properties and Safety Information
A clear understanding of the chemical properties and safety considerations is paramount before undertaking any experimental work.
| Property | Value | Source |
| IUPAC Name | 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine | |
| CAS Number | 1125409-96-2 | |
| Molecular Formula | C₅H₂BrN₃O | |
| Molecular Weight | 199.99 g/mol | Calculated |
| Appearance | Off-white to yellow solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents (predicted) | General knowledge |
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Synthetic Protocol: Preparation of a 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine Derivative
The following multi-step protocol is adapted from a peer-reviewed synthesis of a closely related analogue, 6-bromo-7-methoxy-[1][2][3]oxadiazolo[3,4-b]pyridine, as described in the Journal of Medicinal Chemistry[1]. This synthesis provides a reliable pathway to the core scaffold.
Overall Synthetic Workflow
Caption: Synthetic workflow for a 6-bromo-[1][2][3]oxadiazolo[3,4-b]pyridine derivative.
Step 1: Bromination of 4-Chloro-3-nitropyridin-2-amine (1)
Rationale: This step introduces the bromine atom at the 3-position of the pyridine ring through electrophilic aromatic substitution using N-bromosuccinimide (NBS) as the bromine source.
Materials:
-
4-Chloro-3-nitropyridin-2-amine (1)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of 4-chloro-3-nitropyridin-2-amine (1) in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-4-chloro-5-nitropyridin-2-amine (2).
Step 2: Methoxylation of 3-Bromo-4-chloro-5-nitropyridin-2-amine (2)
Rationale: This nucleophilic aromatic substitution reaction replaces the chloro group with a methoxy group. The electron-withdrawing nitro group activates the ring towards nucleophilic attack.
Materials:
-
3-Bromo-4-chloro-5-nitropyridin-2-amine (2)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
Procedure:
-
Dissolve 3-bromo-4-chloro-5-nitropyridin-2-amine (2) in methanol.
-
Add a solution of sodium methoxide in methanol dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-4-methoxy-5-nitropyridin-2-amine (3).
Step 3: Oxidative Cyclization to form the Furoxan Ring (4)
Rationale: This step involves the oxidative cyclization of the ortho-nitroamine to form the[1][2][3]oxadiazole 1-oxide (furoxan) ring using (diacetoxyiodo)benzene as the oxidant.
Materials:
-
3-Bromo-4-methoxy-5-nitropyridin-2-amine (3)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Dichloromethane (DCM)
Procedure:
-
Suspend 3-bromo-4-methoxy-5-nitropyridin-2-amine (3) in dichloromethane.
-
Add (diacetoxyiodo)benzene and stir the mixture vigorously at room temperature for 16-24 hours.
-
Monitor the reaction for the formation of the cyclized product.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 6-bromo-7-methoxy-[1][2][3]oxadiazolo[3,4-b]pyridine 1-oxide (4).
Step 4: Reduction of the Furoxan Ring (5)
Rationale: The furoxan N-oxide is reduced to the corresponding furazan (oxadiazole) using a phosphine reagent.
Materials:
-
6-Bromo-7-methoxy-[1][2][3]oxadiazolo[3,4-b]pyridine 1-oxide (4)
-
Triphenylphosphine (P(Ph)₃)
-
Toluene
Procedure:
-
Dissolve 6-bromo-7-methoxy-[1][2][3]oxadiazolo[3,4-b]pyridine 1-oxide (4) in toluene.
-
Add triphenylphosphine and heat the reaction mixture at reflux for 2-4 hours.
-
Monitor the deoxygenation by TLC or LC-MS.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product, 6-bromo-7-methoxy-[1][2][3]oxadiazolo[3,4-b]pyridine (5).
Application Notes: A Versatile Intermediate in Drug Discovery
6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine and its derivatives are valuable building blocks for the synthesis of novel compounds with therapeutic potential. The bromine atom provides a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at the 6-position.
Mitochondrial Uncouplers for Metabolic Diseases
Recent research has highlighted the potential of[1][2][3]oxadiazolo[3,4-b]pyridine derivatives as mitochondrial uncouplers.[1][4] These compounds can dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in respiration and energy expenditure. This mechanism of action is being explored for the treatment of metabolic diseases such as obesity and metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH).[1][4]
The 6-bromo intermediate can be utilized in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl groups. This allows for the fine-tuning of the molecule's physicochemical and pharmacological properties to optimize its efficacy and safety profile as a mitochondrial uncoupler.
Workflow for Derivatization and Biological Screening
Caption: Workflow for the derivatization and screening of 6-bromo-[1][2][3]oxadiazolo[3,4-b]pyridine analogs.
Conclusion
6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine is a key synthetic intermediate with significant potential in the field of drug discovery. The protocols and application notes provided herein offer a comprehensive resource for researchers to synthesize, derivatize, and explore the biological activities of this promising heterocyclic scaffold. As with any experimental work, careful planning, adherence to safety protocols, and thorough analytical characterization are essential for successful outcomes.
References
-
Design, Synthesis, and Biological Evaluation of[1][2][3]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. Journal of Medicinal Chemistry. [Link]
-
6-Bromo[1][2][3]oxadiazolo[3,4-b]pyridine. Boron Molecular. [Link]
-
Design, Synthesis, and Biological Evaluation of[1][2][3]Oxadiazolo[3,4- b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. PubMed. [Link]
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- 4. Design, Synthesis, and Biological Evaluation of [1,2,5]Oxadiazolo[3,4- b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heterocyclic Compounds in Materials Science: A Case Study on the Pyrazolo[3,4-b]pyridine Core
Introduction: The Versatility of Nitrogen-Rich Heterocycles in Functional Materials
Heterocyclic compounds form the backbone of a vast array of functional materials, finding applications in pharmaceuticals, agrochemicals, and, increasingly, in materials science.[1][2] Their rigid structures, coupled with tunable electronic and photophysical properties, make them ideal candidates for use in organic electronics. While specific data on the materials science applications of 6-Bromooxadiazolo[3,4-b]pyridine is emerging, its structural motifs—a fused pyridine and an oxadiazole ring—suggest its potential as a valuable building block. The electron-deficient nature of the oxadiazole and pyridine rings can impart desirable electron-transporting properties, while the bromo-substituent provides a reactive handle for further molecular engineering through cross-coupling reactions.
Given the limited specific literature on 6-Bromooxadiazolo[3,4-b]pyridine in materials applications, this guide will focus on the closely related and extensively studied pyrazolo[3,4-b]pyridine scaffold. This analogous fused heterocyclic system serves as an excellent case study to demonstrate the principles, protocols, and potential of such nitrogen-rich compounds in the development of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs).[3][4] The pyrazolo[3,4-b]pyridine core is a privileged structure known for its high thermal stability, excellent photophysical properties, and charge-transporting capabilities.[2][5]
These application notes are designed for researchers and scientists in materials science and drug development, providing in-depth protocols and the scientific rationale behind them.
Part 1: The Pyrazolo[3,4-b]pyridine Core in Organic Electronics
The pyrazolo[3,4-b]pyridine system is a versatile platform for designing materials for organic electronics. Its fused aromatic structure provides rigidity and promotes intermolecular π-π stacking, which is crucial for efficient charge transport. The nitrogen atoms in the rings lower the energy levels of the molecular orbitals (HOMO and LUMO), which can be finely tuned by introducing various substituents at different positions of the core.[6] This tunability allows for the rational design of materials with specific functions, such as:
-
Hole-Transporting Materials (HTMs): By incorporating electron-donating groups, the HOMO level can be raised to facilitate efficient hole injection from the anode.[7]
-
Electron-Transporting Materials (ETMs): The inherent electron-deficient nature of the pyridine ring makes these compounds suitable for electron transport.[6]
-
Host Materials: With a high triplet energy, pyrazolo[3,4-b]pyridine derivatives can serve as excellent host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters in OLEDs, preventing exciton quenching.[8][9]
-
Emitting Materials (Dopants): By extending the π-conjugation, the emission color can be tuned across the visible spectrum, making them suitable as fluorescent emitters.[5][10]
Part 2: Synthesis Protocol for a Functionalized Pyrazolo[3,4-b]pyridine Derivative
This section provides a detailed protocol for the synthesis of a 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, a common derivative with applications in fluorescent probes and potentially in OLEDs. The synthesis involves a multi-component reaction, a powerful strategy in organic chemistry for building molecular complexity in a single step.[1][4]
Protocol 2.1: Synthesis of 4-(4-(Dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from a procedure described by Zissimou et al. (2022)[1]. It involves the ZrCl₄-catalyzed cyclization of a 5-amino-1-phenylpyrazole with an α,β-unsaturated ketone.
Causality Behind Experimental Choices:
-
Catalyst: Zirconium tetrachloride (ZrCl₄) is chosen as a green and efficient Lewis acid catalyst. It is relatively non-toxic, inexpensive, and stable in air and water, making it a practical choice for this type of condensation reaction.[1]
-
Solvent System: A mixture of ethanol (EtOH) and N,N-Dimethylformamide (DMF) is used to ensure the complete dissolution of all reactants, facilitating the reaction.[1]
-
Reaction Temperature: The reaction is carried out at 95 °C to provide sufficient thermal energy to overcome the activation barrier for the cyclization reaction.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a pyrazolo[3,4-b]pyridine derivative.
Step-by-Step Methodology:
-
Reactant Preparation: In a reaction vessel, combine the α,β-unsaturated ketone (e.g., (E)-4-(4-(dimethylamino)phenyl)but-3-en-2-one, 0.5 mmol) and 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol).[1]
-
Solvent Addition: Add a 1:1 mixture of ethanol (EtOH, 0.5 mL) and N,N-Dimethylformamide (DMF, 0.5 mL) to the vessel at room temperature (25 °C).[1]
-
Degassing: Degas the reaction mixture to remove dissolved oxygen, which can sometimes interfere with catalytic reactions.
-
Catalyst Addition: Add Zirconium tetrachloride (ZrCl₄, 35 mg, 0.15 mmol) to the reaction mixture.[1]
-
Reaction: Stir the mixture vigorously at 95 °C for 16 hours.[1]
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the solvents.[1]
-
Add chloroform (CHCl₃) and water to the residue to perform a liquid-liquid extraction.
-
Separate the organic and aqueous phases. Wash the aqueous phase twice more with CHCl₃.
-
Combine the organic phases and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure pyrazolo[3,4-b]pyridine derivative.[1]
Characterization: The final product should be characterized by NMR spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[1]
Part 3: Application Protocol - Fabrication of a Multilayer OLED
This section details the fabrication of a solution-processed OLED device using a pyrazolo[3,4-b]pyridine derivative as a functional material, for example, as a hole-transporting material (HTM).[7] The device architecture described here is a common structure for efficient OLEDs.
Causality Behind Device Architecture:
-
Substrate: Indium Tin Oxide (ITO)-coated glass is used as the transparent anode due to its high conductivity and optical transparency.[7]
-
Hole Injection Layer (HIL): A layer of PEDOT:PSS is deposited on the ITO to smooth the surface, improve the work function of the anode, and facilitate efficient hole injection into the HTL.
-
Hole Transporting Layer (HTL): The synthesized pyrazolo[3,4-b]pyridine derivative is used here. Its HOMO level should be well-aligned with the HIL and the emissive layer for efficient hole transport.[7]
-
Emissive Layer (EML): This layer consists of a host material doped with an emitter. The host material transports both holes and electrons, while the emitter is where the excitons recombine to produce light. A pyrazolo[3,4-b]pyridine derivative with a high triplet energy could also function as a host.[8][11]
-
Electron Transporting Layer (ETL): A material with a suitable LUMO level is used to transport electrons from the cathode to the EML.
-
Electron Injection Layer (EIL): A thin layer of a low work function material (e.g., LiF) is used to facilitate electron injection from the cathode.
-
Cathode: A low work function metal, such as aluminum (Al) or a combination of metals (e.g., Mg:Ag), is used as the cathode.[12]
OLED Device Architecture and Energy Level Diagram:
Caption: A typical multilayer OLED architecture and a representative energy level diagram.
Step-by-Step Fabrication Protocol (Solution Processing):
This protocol must be performed in a cleanroom environment under an inert atmosphere (e.g., a glovebox) to prevent degradation of the organic materials by oxygen and moisture.[13]
-
Substrate Cleaning:
-
Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance the adhesion of the subsequent layer.[11]
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrate.
-
Anneal the substrate on a hotplate at a specified temperature (e.g., 120-150 °C) to remove residual water.
-
-
Hole Transporting Layer (HTL) Deposition:
-
Prepare a solution of the synthesized pyrazolo[3,4-b]pyridine derivative in a suitable organic solvent (e.g., chlorobenzene, toluene).
-
Spin-coat the HTL solution onto the PEDOT:PSS layer.
-
Anneal the substrate to remove the solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the host material and the emitter dopant in a suitable solvent.
-
Spin-coat the EML solution onto the HTL.
-
Anneal the substrate.
-
-
ETL, EIL, and Cathode Deposition (Thermal Evaporation):
-
Transfer the substrate to a thermal evaporator chamber.
-
Deposit the electron-transporting material, the electron-injecting material (LiF), and the metal cathode (Al) sequentially through a shadow mask to define the active area of the device. The deposition rates and thicknesses should be carefully controlled using a quartz crystal microbalance.
-
-
Encapsulation:
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from the ambient atmosphere.[13]
-
Part 4: Characterization and Data Analysis
Material Characterization
The synthesized pyrazolo[3,4-b]pyridine derivative should be thoroughly characterized to understand its properties.
| Property | Technique | Information Obtained |
| Photophysical Properties | UV-Vis Spectroscopy, Fluorescence Spectroscopy | Absorption and emission spectra, photoluminescence quantum yield (PLQY), Stokes shift.[1][5][10] |
| Electrochemical Properties | Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, electrochemical band gap, redox stability.[10] |
| Thermal Properties | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Decomposition temperature (Td), glass transition temperature (Tg), melting temperature (Tm).[10] |
OLED Device Performance
The performance of the fabricated OLEDs should be evaluated by measuring their optoelectronic characteristics.
| Parameter | Measurement Technique | Description |
| Current Density-Voltage-Luminance (J-V-L) | Source meter and photometer | Characterizes the relationship between the applied voltage, current flow, and light output. |
| External Quantum Efficiency (EQE) | Calculated from J-V-L data and emission spectrum | The ratio of the number of photons emitted from the device to the number of electrons injected.[11] |
| Power Efficiency | Calculated from J-V-L data | The amount of light output per unit of electrical power input (lm/W).[11] |
| Current Efficiency | Calculated from J-V-L data | The amount of light output per unit of current flow (cd/A).[11] |
| Turn-on Voltage | From L-V curve | The voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m²).[11] |
Conclusion
While direct applications of 6-Bromooxadiazolo[3,4-b]pyridine in materials science are still under exploration, the analogous pyrazolo[3,4-b]pyridine core provides a robust framework for understanding the potential of such heterocyclic systems. The synthetic and fabrication protocols detailed in this guide offer a comprehensive starting point for researchers interested in developing novel organic electronic materials. The tunability of the pyrazolo[3,4-b]pyridine scaffold, combined with its favorable electronic and thermal properties, ensures its continued relevance in the advancement of OLEDs and other organic electronic devices.
References
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Zissimou, G. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]
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Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: [Link]
- Al-Ostath, A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
- Request PDF. (2025). Synthesis and Properties of Fluorescence Dyes: Tetracyclic Pyrazolo[3,4-b]Pyridine-Based Coumarin Chromophores with Intramolecular Charge Transfer Character.
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Polo-Cuadrado, E., et al. (n.d.). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i. ResearchGate. Available at: [Link]
-
Gao, G., et al. (2012). Synthesis and properties of fluorescence dyes: tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores with intramolecular charge transfer character. The Journal of Organic Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link]
-
Ahmad, S., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry. Available at: [Link]
-
Kumar, R., et al. (n.d.). Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. RSC Publishing. Available at: [Link]
- The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. (n.d.). springerprofessional.de.
- Nowak, K., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
- Djurovich, P. I., et al. (n.d.). Organometallic complexes as hole-transporting materials in organic light-emitting diodes. pubs.acs.org.
-
Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine... (n.d.). ResearchGate. Available at: [Link]
- Os(II) metal phosphors bearing tridentate 2,6-di(pyrazol-3-yl)pyridine chelate: synthetic design, characterization and application in OLED fabrication. (2025).
-
Al-Tel, T. H., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Goudarzi, M., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. Available at: [Link]
- Quang, D. T., et al. (2012). QUANTUM-CHEMICAL SIMULATIONS ON PYRAZOLO [3,4-b] QUINOLINE AS A DOPANT IN MULTIPLAYER-OLED (Organic Light Emitting Diode) FABRI.
- Pyridine-Based Electron Transport Materials with High Solubility, Excellent Film-Forming Ability and Wettability for Inkjet-Printed OLEDs. (n.d.).
-
OLEDs/Organic Electronics. (n.d.). MBRAUN. Available at: [Link]
-
Huang, C.-H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E. Available at: [Link]
-
Lee, J., et al. (n.d.). Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs. RSC Publishing. Available at: [Link]
-
Shih, C.-J., et al. (2020). New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. OSTI.GOV. Available at: [Link]
- Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (2025).
-
Al-Tel, T. H., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]
-
Kumar, K., et al. (2021). Functional Pyrene−Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega. Available at: [Link]
-
First route for synthesis of pyrazolo[3,4-b]pyridine 4k. (n.d.). ResearchGate. Available at: [Link]
-
Examples of pyrazolo[3,4-b]pyridines biologically actives. (n.d.). ResearchGate. Available at: [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromooxadiazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical overview and actionable protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions with 6-Bromooxadiazolo[3,4-b]pyridine. The methodologies outlined herein are designed to offer robust starting points for the synthesis of novel derivatives, catering to the needs of medicinal chemistry and drug discovery programs. The oxadiazolo[3,4-b]pyridine scaffold is a key heterocyclic motif, and its derivatives have shown significant potential across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative conditions.[1][2][3][4] The Suzuki coupling provides a powerful and versatile tool for the late-stage functionalization of this core, enabling the creation of diverse chemical libraries for biological screening.
The Strategic Importance of the Oxadiazolo[3,4-b]pyridine Scaffold
The oxadiazolo[3,4-b]pyridine core is a bioisostere of various purine and other bicyclic heteroaromatic systems frequently found in biologically active molecules.[5] Its unique electronic properties and hydrogen bonding capabilities make it an attractive scaffold for interacting with biological targets. The ability to introduce a wide range of substituents at the 6-position via Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR), a critical step in modern drug development.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[6] The reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[7][8]
The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-Bromooxadiazolo[3,4-b]pyridine, forming a Pd(II) complex.[9][10]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.[6][9][10] The base is crucial for activating the organoboron species.[11][12]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki coupling of 6-Bromooxadiazolo[3,4-b]pyridine with a variety of aryl and heteroaryl boronic acids. Given the nitrogen-rich nature of the substrate, which can potentially coordinate to and inhibit the palladium catalyst, careful selection of ligands and reaction conditions is paramount.[13][14][15]
Protocol 1: General Screening Conditions for Aryl and Heteroaryl Boronic Acids
This protocol employs a widely used and effective catalyst system for heteroaryl couplings.
Materials:
| Reagent | Supplier | Grade |
| 6-Bromooxadiazolo[3,4-b]pyridine | In-house/Custom | >98% |
| Aryl/Heteroaryl Boronic Acid | Commercial | >97% |
| Pd(dppf)Cl₂·CH₂Cl₂ | Commercial | Catalyst Grade |
| Sodium Carbonate (Na₂CO₃) | Commercial | Anhydrous, powdered |
| 1,4-Dioxane | Commercial | Anhydrous, <50 ppm H₂O |
| Deionized Water | In-house | Degassed |
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add 6-Bromooxadiazolo[3,4-b]pyridine (1.0 eq.), the aryl/heteroaryl boronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq., 3 mol%).
-
Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (to achieve a substrate concentration of ~0.1 M).
-
Place the reaction vessel in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Component Selection:
-
Catalyst (Pd(dppf)Cl₂): This is a robust and versatile air-stable Pd(II) precatalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is effective for a wide range of cross-coupling reactions, including those with heteroaryl halides.
-
Base (Na₂CO₃): A moderately strong inorganic base that is effective in promoting transmetalation without causing significant degradation of sensitive substrates.
-
Solvent (Dioxane/Water): The biphasic solvent system is highly effective for Suzuki couplings. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the activation of the boronic acid.[12]
Protocol 2: Conditions for Sterically Hindered or Electron-Deficient Coupling Partners
For more challenging substrates, such as ortho-substituted aryl boronic acids or electron-deficient heteroaryl boronic acids, a more active catalyst system may be required.
Materials:
| Reagent | Supplier | Grade |
| 6-Bromooxadiazolo[3,4-b]pyridine | In-house/Custom | >98% |
| Challenging Boronic Acid | Commercial | >97% |
| Pd₂(dba)₃ | Commercial | Catalyst Grade |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Commercial | Ligand Grade |
| Potassium Phosphate (K₃PO₄) | Commercial | Anhydrous, powdered |
| Toluene | Commercial | Anhydrous, <50 ppm H₂O |
| Deionized Water | In-house | Degassed |
Procedure:
-
In a dry reaction vessel, add Pd₂(dba)₃ (0.015 eq., 1.5 mol%) and SPhos (0.03 eq., 3 mol%). Seal the vessel, and purge with an inert gas.
-
Add degassed toluene and stir for 10 minutes to form the active catalyst complex.
-
In a separate vessel, add 6-Bromooxadiazolo[3,4-b]pyridine (1.0 eq.), the boronic acid (1.5 eq.), and potassium phosphate (3.0 eq.). Purge this vessel with an inert gas.
-
Transfer the catalyst solution to the vessel containing the substrates via a cannula or syringe.
-
Add degassed deionized water (if required, often a small amount, e.g., Toluene/H₂O 10:1, can be beneficial).
-
Heat the reaction to 100-110 °C and stir vigorously.
-
Monitor the reaction and perform workup and purification as described in Protocol 1.
Rationale for Component Selection:
-
Catalyst System (Pd₂(dba)₃/SPhos): This combination generates a highly active Pd(0) catalyst in situ. SPhos is a bulky, electron-rich Buchwald ligand known to promote challenging couplings by accelerating both oxidative addition and reductive elimination.[12][16]
-
Base (K₃PO₄): A stronger base than carbonates, often more effective for difficult couplings and with heteroaryl substrates.[17]
-
Solvent (Toluene): A higher boiling point solvent that allows for increased reaction temperatures, which can be necessary to overcome higher activation barriers.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Poor quality of boronic acid (protodeboronation). 4. Catalyst inhibition by the nitrogen heterocycle. | 1. Use a fresh batch of palladium precatalyst and ligand. Consider using a more robust precatalyst.[18] 2. Ensure thorough degassing of all solvents.[19] 3. Use fresh boronic acid or convert it to a more stable boronate ester (e.g., MIDA or pinacol ester) prior to use.[9] 4. Switch to a bulkier, more electron-rich ligand (e.g., Buchwald-type ligands like SPhos or XPhos) which can favor the desired catalytic cycle over catalyst inhibition.[13][14] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Slow oxidative addition of the aryl bromide. | 1. Rigorously exclude oxygen by maintaining a positive pressure of inert gas.[18] 2. Increase the reaction temperature or switch to a more active catalyst system (see Protocol 2). |
| Protodeboronation | 1. Water and base leading to the replacement of the boronic acid group with hydrogen. 2. Electron-rich or certain heteroaryl boronic acids are prone to this side reaction. | 1. Use anhydrous conditions with a base like potassium fluoride (KF) or cesium fluoride (CsF). 2. Use a boronate ester (e.g., pinacol ester) which is more stable. Use milder bases like K₂CO₃ or KF instead of stronger ones like K₃PO₄.[18] |
| Hydrodehalogenation | Replacement of the bromine atom with hydrogen. | This is less common but can occur. Ensure the reaction is not run for an excessively long time after completion. A less active catalyst or lower temperature may be beneficial if this is a major side reaction. |
Workflow Summary
Caption: A generalized workflow for Suzuki coupling with 6-Bromooxadiazolo[3,4-b]pyridine.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 6-Bromooxadiazolo[3,4-b]pyridine scaffold. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize novel derivatives efficiently and with high success rates. Careful consideration of the catalyst system, base, and solvent, tailored to the specific boronic acid coupling partner, will enable the rapid generation of compound libraries essential for advancing drug discovery projects.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. MDPI.
-
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate.
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink.
-
Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. ResearchGate.
-
Suzuki reaction. Wikipedia.
-
Help needed with unreproducible Suzuki coupling. Reddit.
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH.
-
Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar.
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic Chemistry Portal.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central.
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
-
Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review. Authorea.
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.
Sources
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 3. Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review [wisdomlib.org]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. mt.com [mt.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
Application Notes and Protocols for 6-Bromooxadiazolo[3,4-b]pyridine as a Novel Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unveiling the Potential of a Novel Heterocyclic Ligand
In the landscape of modern synthetic chemistry, the development of novel ligands for transition metal catalysis remains a cornerstone of innovation, driving advancements in efficiency, selectivity, and substrate scope. The 6-Bromooxadiazolo[3,4-b]pyridine scaffold, a unique electron-deficient heterocyclic system, presents an intriguing yet underexplored candidate for ligand design. Its constituent oxadiazole and pyridine rings suggest a potent combination of π-accepting and σ-donating properties, which are crucial for modulating the electronic and steric environment of a catalytic metal center. The presence of a bromine atom at the 6-position offers a convenient handle for further functionalization or can be a site for oxidative addition in its own right, though for the purpose of this guide, we will focus on its role as a ligand.
This document serves as a detailed guide for researchers, chemists, and drug development professionals on the prospective application of commercially available 6-Bromooxadiazolo[3,4-b]pyridine as a ligand in palladium-catalyzed cross-coupling reactions. While direct literature precedent for its catalytic use is nascent, this guide provides a robust, scientifically-grounded framework for its application, drawing parallels from well-established principles of catalysis involving related N-heterocyclic ligands. We will focus on its proposed utility in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of C-C bonds.
Physicochemical Properties and Rationale for Use
The 6-Bromooxadiazolo[3,4-b]pyridine molecule (CAS 1125409-96-2) possesses distinct electronic features that make it a compelling candidate as a ligand.[1][2] The fused oxadiazole ring is strongly electron-withdrawing, which is expected to decrease the electron density on the pyridine nitrogen. This modulation can influence the key steps of a catalytic cycle:
-
Oxidative Addition: An electron-deficient ligand can enhance the electrophilicity of the Pd(0) center, potentially accelerating the oxidative addition of aryl halides.
-
Reductive Elimination: The π-accepting nature of the ligand can facilitate the final reductive elimination step, which is often rate-determining, by stabilizing the electron-rich Pd(II) intermediate and promoting the release of the product.
The pyridine nitrogen provides a strong coordination site for the palladium center. The overall rigidity of the fused ring system can also contribute to the stability of the catalytic complex.
Proposed Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from aryl halides and boronic acids. The following protocol outlines the proposed use of 6-Bromooxadiazolo[3,4-b]pyridine as a ligand in this transformation.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
This protocol describes a general procedure for the in-situ preparation of the palladium catalyst and its application in a representative Suzuki-Miyaura cross-coupling reaction.
Materials:
-
6-Bromooxadiazolo[3,4-b]pyridine (Ligand)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst Precursor)
-
4-Bromotoluene (Aryl Halide)
-
Phenylboronic acid (Boronic Acid)
-
Potassium carbonate (K₂CO₃) (Base)
-
1,4-Dioxane (Solvent)
-
Deionized water
-
Argon or Nitrogen (Inert Gas)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Pre-formation (Optional but Recommended):
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate (1.0 mol%) and 6-Bromooxadiazolo[3,4-b]pyridine (2.0 mol%).
-
Add 1,4-Dioxane (2 mL) and stir the mixture at room temperature for 15-20 minutes. A color change may be observed, indicating complex formation.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst (or to a new flask with the palladium precursor and ligand if not pre-forming), add 4-Bromotoluene (1.0 mmol, 1.0 equiv).
-
Add Phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Add Potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add 1,4-Dioxane (4 mL) and deionized water (1 mL) to create a 4:1 solvent mixture.
-
-
Reaction Execution:
-
Ensure the flask is equipped with a condenser and remains under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (4-Bromotoluene) is consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 4-methyl-1,1'-biphenyl.
-
Data Presentation: Expected Performance with Various Substrates
The following table summarizes the anticipated performance of the 6-Bromooxadiazolo[3,4-b]pyridine ligand in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, based on typical results observed with other electron-deficient N-heterocyclic ligands.
| Entry | Aryl Bromide | Product | Expected Yield (%) |
| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | >90 |
| 2 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | >95 |
| 3 | 4-Bromobenzonitrile | 4'-Methylbiphenyl-4-carbonitrile | >85 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Nitro-1,1'-biphenyl | >80 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | >75 |
Note: These are projected yields and will require experimental validation. Reaction conditions may need to be optimized for each substrate.
Mechanistic Considerations and the Role of the Ligand
The proposed catalytic cycle for the Suzuki-Miyaura reaction employing the 6-Bromooxadiazolo[3,4-b]pyridine ligand is depicted below. The ligand is expected to influence each step of the cycle.
Caption: Proposed Suzuki-Miyaura catalytic cycle.
The electron-withdrawing nature of the oxadiazole ring is hypothesized to render the palladium center more electrophilic, thereby promoting the oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex. Following transmetalation with the boronic acid, the resulting diarylpalladium(II) complex undergoes reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst. The π-acceptor character of the ligand is crucial in this final, often rate-limiting, step.
Experimental Workflow Visualization
The overall experimental process, from setting up the reaction to obtaining the final product, is outlined in the following workflow diagram.
Caption: Step-by-step experimental workflow.
Conclusion and Future Outlook
6-Bromooxadiazolo[3,4-b]pyridine represents a promising, yet largely unexplored, ligand for palladium-catalyzed cross-coupling reactions. Its unique electronic properties, stemming from the fused, electron-deficient oxadiazole ring, suggest the potential for high catalytic activity and stability. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring its utility in a variety of transformations beyond the Suzuki-Miyaura reaction, including but not limited to Buchwald-Hartwig amination, Sonogashira coupling, and C-H activation reactions. Experimental validation of these proposed applications is highly encouraged and is expected to contribute valuable new tools to the field of synthetic chemistry.
References
-
Boron Molecular. 6-Bromo[1][2][3]oxadiazolo[3,4-b]pyridine. Available from: [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440-1449.
- Thapa, S., Shrestha, B., Gurung, S. K., & Giri, R. (2015). Copper-catalysed cross-coupling: An untapped potential. Organic & Biomolecular Chemistry, 13(17), 4816-4827.
- Chen, X., Liu, Y., Zhang, L., Chen, D., Dong, Z., Zhao, C., Liu, Z., Xia, Q., Wu, J., & Chen, Y. (2021). Design, Synthesis, and Biological Evaluation of Novel Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective Inhibitors of RIPK1. Journal of Medicinal Chemistry, 64(15), 11376-11394.
-
Alam, R. M., & Keating, J. J. (2021). An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. Synthesis, 53(24), 4709-4722. Available from: [Link]
Sources
Application Note: Quantitative Analysis of 6-Bromooxadiazolo[3,4-b]pyridine for Pharmaceutical Development
Introduction
6-Bromooxadiazolo[3,4-b]pyridine (CAS: 1125409-96-2, Formula: C₅H₂BrN₃O, MW: 199.99 g/mol ) is a heterocyclic compound of growing interest within pharmaceutical research and development.[1][2] Like many pyridine-based structures, it serves as a critical building block in the synthesis of novel therapeutic agents due to the unique chemical properties conferred by its nitrogen-containing aromatic ring.[3][4][5] Accurate and precise quantification of this molecule is paramount throughout the drug development lifecycle, from early-stage synthesis and purity assessment to formulation and stability testing.[3][6]
This application note provides a comprehensive guide to the analytical methodologies for the quantification of 6-Bromooxadiazolo[3,4-b]pyridine. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The protocols described herein are grounded in established analytical principles for heterocyclic compounds and are designed to meet the stringent requirements of regulatory bodies such as the FDA and EMA.[3]
Physicochemical Properties of 6-Bromooxadiazolo[3,4-b]pyridine
A foundational understanding of the physicochemical properties of 6-Bromooxadiazolo[3,4-b]pyridine is essential for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrN₃O | [1] |
| Molecular Weight | 199.99 g/mol | [1] |
| CAS Number | 1125409-96-2 | [1] |
| XLogP3-AA | 1.1 | [1] |
| Topological Polar Surface Area | 51.8 Ų | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
The predicted lipophilicity (XLogP3-AA of 1.1) and polar surface area suggest that 6-Bromooxadiazolo[3,4-b]pyridine is amenable to reversed-phase high-performance liquid chromatography (RP-HPLC), a workhorse technique in pharmaceutical analysis.[7] Gas chromatography (GC) may also be a viable technique, contingent on the compound's volatility and thermal stability.
Recommended Analytical Techniques
Based on the structural characteristics of 6-Bromooxadiazolo[3,4-b]pyridine and established methods for analogous compounds, the following techniques are recommended for its quantification:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique for routine quantification and purity analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for trace-level quantification and impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile and semi-volatile compounds, which may be applicable following appropriate sample preparation.
Protocol 1: Stability-Indicating HPLC-UV Method
The development of a stability-indicating HPLC method is crucial for assessing the intrinsic stability of a drug substance and for separating it from potential degradation products.[6][8][9] This protocol outlines a starting point for developing such a method for 6-Bromooxadiazolo[3,4-b]pyridine.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of 6-Bromooxadiazolo[3,4-b]pyridine.
Step-by-Step Protocol
-
Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined during method development to achieve a suitable retention time and peak shape.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
-
Standard Solution Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 6-Bromooxadiazolo[3,4-b]pyridine reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the mobile phase.
-
-
Sample Preparation:
-
Active Pharmaceutical Ingredient (API): Prepare a sample solution of the API in the mobile phase at a concentration within the calibration range.
-
Formulation: The sample preparation for a formulated product will depend on the excipients. It may involve extraction or dissolution followed by filtration to remove insoluble components.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A common mobile phase for reversed-phase chromatography.[7] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Can be adjusted based on sensitivity requirements. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm (or λmax) | A common wavelength for aromatic compounds; should be optimized by UV scan. |
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Quantify the amount of 6-Bromooxadiazolo[3,4-b]pyridine in the sample by interpolating its peak area from the calibration curve.
-
Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[10] Key validation parameters include:
| Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be well-resolved from any impurities or degradants. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | Recovery of 98.0% to 102.0%. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate variations in method parameters. |
Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification
For applications requiring lower detection limits, such as in pharmacokinetic studies or for the analysis of trace impurities, an LC-MS/MS method is recommended.[11]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of 6-Bromooxadiazolo[3,4-b]pyridine.
Step-by-Step Protocol
-
Liquid Chromatography:
-
Utilize the same or a similar LC system as described in the HPLC-UV protocol. A gradient elution may be necessary to separate the analyte from complex matrix components.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
A typical gradient could be 10-90% B over 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is a good starting point for nitrogen-containing heterocyclic compounds.
-
Precursor Ion Selection: The precursor ion will be the protonated molecule [M+H]⁺. For 6-Bromooxadiazolo[3,4-b]pyridine, this would be m/z 200.9.
-
Product Ion Selection: The molecule is fragmented in the collision cell, and characteristic product ions are selected for monitoring. These transitions need to be determined experimentally by infusing a standard solution into the mass spectrometer.
-
Multiple Reaction Monitoring (MRM): At least two MRM transitions should be monitored for confident quantification and confirmation.
-
-
Internal Standard:
-
The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS to correct for matrix effects and variations in instrument response. If unavailable, a structurally similar compound can be used.
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Protocol 3: GC-MS for Volatility and Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[12][13][14] Its applicability to 6-Bromooxadiazolo[3,4-b]pyridine depends on the compound's thermal stability and volatility.
Step-by-Step Protocol
-
Sample Preparation:
-
Samples should be dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Gas Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
The resulting mass spectrum can be used for structural elucidation and comparison with spectral libraries.
-
Conclusion
The analytical methods outlined in this application note provide a robust framework for the quantification of 6-Bromooxadiazolo[3,4-b]pyridine in various contexts within the pharmaceutical industry. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control, LC-MS/MS for high-sensitivity applications, and GC-MS for the analysis of volatile impurities. It is imperative that any method is fully validated to ensure the generation of accurate and reliable data, thereby supporting the development of safe and effective medicines.
References
-
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available from: [Link]
-
Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. Available from: [Link]
-
PubChem. 6-Bromo-[1][3]oxazolo[4,5-b]pyridine. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. Available from: [Link]
-
SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. Available from: [Link]
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Boron Molecular. 6-Bromo[1][7][8]oxadiazolo[3,4-b]pyridine. Available from: [Link]
-
PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]
-
European Journal of Chemistry. Development and validation of stability indicating HPLC method for quantification of tinidazole. Available from: [Link]
-
IRJPMS. Stability Indicating HPLC Method Development: A Review. Available from: [Link]
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PubChem. 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one. Available from: [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
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Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Research. A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Available from: [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]
-
ResearchGate. Effect of pyridine dosage on the response value of the derivative (n = 6). Available from: [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]
- Google Patents. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
-
ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. Available from: [Link]
-
MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Available from: [Link]
-
PubMed. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Available from: [Link]
-
Wiley. ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Available from: [Link]
-
NCBI. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Available from: [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]
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ResearchGate. Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Available from: [Link]
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Application Notes and Protocols for the Functionalization of 6-Bromooxadiazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Oxadiazolo[3,4-b]pyridine Scaffold
The oxadiazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its constituent 1,2,5-oxadiazole (furazan) and pyridine rings impart a unique combination of chemical properties, including hydrogen bonding capabilities, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets. Derivatives of oxadiazole, in particular, have demonstrated a wide spectrum of biological activities, including applications in oncology, infectious diseases, and neurology. The strategic introduction of a bromine atom at the 6-position of the oxadiazolo[3,4-b]pyridine system provides a versatile chemical handle for a variety of functionalization reactions. This guide provides a comprehensive overview of the key techniques for the chemical modification of 6-Bromooxadiazolo[3,4-b]pyridine, offering both theoretical insights and practical, field-proven protocols.
Core Reactivity Principles: An Electron-Deficient System Primed for Functionalization
The 6-Bromooxadiazolo[3,4-b]pyridine scaffold is characterized by an electron-deficient pyridine ring, a consequence of the electron-withdrawing nature of the fused oxadiazole ring and the pyridine nitrogen atom. This electronic feature dictates its reactivity, making the 6-position susceptible to two primary classes of functionalization reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Nucleophilic Aromatic Substitution (SNA r): The electron-deficient nature of the pyridine ring activates the 6-position for nucleophilic attack, allowing for the direct displacement of the bromide anion by various nucleophiles.
This guide will delve into the practical application of these principles, providing detailed protocols for the most common and effective functionalization techniques.
I. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures from simple precursors. For 6-Bromooxadiazolo[3,4-b]pyridine, these reactions offer a reliable and modular approach to introduce a diverse range of substituents.
A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-substituted systems. The reaction of 6-Bromooxadiazolo[3,4-b]pyridine with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base will yield the corresponding 6-aryl- or 6-vinyl-oxadiazolo[3,4-b]pyridine.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical for reaction efficiency. Pre-formed palladium complexes with bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are often highly effective for heteroaryl couplings. These ligands facilitate the oxidative addition of the palladium(0) species to the C-Br bond and promote the subsequent reductive elimination step.
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid partner. Inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate are commonly employed. The choice of base can influence reaction rates and yields, and often requires empirical optimization.
-
Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, or mixtures with water are typically used to ensure the solubility of all reaction components.
Experimental Workflow: Suzuki-Miyaura Coupling
The Strategic Utility of 6-Bromooxadiazolo[3,4-b]pyridine in the Synthesis of Novel Bioactive Molecules
Introduction: Unlocking a Privileged Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a fertile ground for the development of new therapeutics is perpetual. The fused heterocyclic system of oxadiazolo[3,4-b]pyridine has emerged as a "privileged structure," a framework that can be readily modified to interact with a variety of biological targets. Within this class, 6-Bromooxadiazolo[3,4-b]pyridine stands out as a particularly versatile and valuable building block. Its strategic importance lies in the reactivity of the bromine atom at the 6-position, which serves as a chemical handle for the introduction of diverse molecular fragments through modern cross-coupling methodologies. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the practical application of 6-bromooxadiazolo[3,4-b]pyridine in the synthesis of bioactive molecules, with a focus on the development of mitochondrial uncouplers for the potential treatment of metabolic diseases.
The rationale for employing the oxadiazolo[3,4-b]pyridine core is multifaceted. The oxadiazole moiety is a well-recognized bioisostere for ester and amide groups, often enhancing metabolic stability and modulating physicochemical properties such as lipophilicity. The fused pyridine ring provides a vector for interaction with biological targets and can be further functionalized to fine-tune activity and selectivity. The bromo-substituent at the 6-position is the linchpin of this system's utility, enabling facile diversification through powerful and reliable palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
This guide will present detailed, field-proven protocols for the synthesis and functionalization of a key intermediate, 6-bromo-7-methoxy-[1][2][3]oxadiazolo[3,4-b]pyridine, and its subsequent elaboration into a library of bioactive compounds. We will delve into the causality behind experimental choices and provide a framework for the rational design of new chemical entities based on this promising scaffold.
Core Synthesis and Functionalization Workflow
The journey from a simple pyridine precursor to a diverse library of bioactive molecules hinges on a robust and scalable synthetic sequence. The following workflow outlines the key transformations, starting from a commercially available starting material to the generation of target compounds.
Figure 1: General workflow for the synthesis and diversification of bioactive molecules from a 6-bromooxadiazolo[3,4-b]pyridine intermediate.
Detailed Protocols and Methodologies
The following protocols are based on established and validated synthetic procedures, providing a reliable foundation for the synthesis of a range of 6-substituted[1][2][3]oxadiazolo[3,4-b]pyridin-7-ol derivatives.[1][2]
Protocol 1: Synthesis of the Key Intermediate, 6-Bromo-7-methoxy-[1][2][3]oxadiazolo[3,4-b]pyridine (5)
This multi-step synthesis begins with a commercially available aminopyridine and proceeds through bromination, methoxylation, and a two-step cyclization/reduction to yield the pivotal bromo-substituted intermediate.
Step 1: Bromination of 4-chloro-3-nitropyridin-2-amine (1)
-
To a solution of 4-chloro-3-nitropyridin-2-amine (1.0 eq) in a suitable solvent such as DMF, add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromo-4-chloro-3-nitropyridine (2).
Step 2: Methoxylation
-
To a solution of sodium methoxide (1.5 eq) in methanol, add a solution of the brominated product (2) (1.0 eq) in methanol at room temperature.
-
Stir the reaction for 2-4 hours, monitoring for the disappearance of the starting material.
-
Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.
-
Extract the aqueous layer, and the combined organic layers are then washed, dried, and concentrated to give 5-bromo-4-methoxy-3-nitropyridin-2-amine (3).
Step 3: Furoxan Formation
-
Dissolve the methoxy-substituted pyridine (3) (1.0 eq) in a solvent like dichloromethane.
-
Add (diacetoxyiodo)benzene (PhI(OAc)₂, 1.2 eq) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer and concentrate to afford the furoxan intermediate, 6-bromo-7-methoxy-1λ⁴-[1][2][3]oxadiazolo[4,3-b]pyridin-1-olate (4).
Step 4: Furoxan Reduction
-
Dissolve the furoxan (4) (1.0 eq) in dichloromethane and cool to 0 °C.
-
Slowly add triphenylphosphine (PPh₃, 1.1 eq).
-
Allow the mixture to warm to room temperature and then heat to reflux (40 °C) for 16 hours.[1]
-
Concentrate the reaction mixture in vacuo and purify by silica gel chromatography (e.g., 0-10% ethyl acetate in hexanes) to yield the final intermediate, 6-bromo-7-methoxy-[1][2][3]oxadiazolo[3,4-b]pyridine (5) as an off-white solid.[1]
Application Protocol 2: Synthesis of 6-(Phenylamino)-[1][2][3]oxadiazolo[3,4-b]pyridin-7-ol Derivatives via Buchwald-Hartwig Amination
This protocol demonstrates the power of palladium-catalyzed C-N bond formation to introduce a variety of aniline derivatives at the 6-position, followed by deprotection to reveal the bioactive hydroxyl group.
Figure 2: Workflow for Buchwald-Hartwig amination and subsequent deprotection.
General Procedure:
-
To a reaction vessel, add 6-bromo-7-methoxy-[1][2][3]oxadiazolo[3,4-b]pyridine (5) (1.0 eq), the desired aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and add a degassed solvent (e.g., dioxane).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until completion as monitored by LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by chromatography to obtain the 6-(arylamino)-7-methoxy intermediate.
-
For the deprotection step, dissolve the methoxy-protected intermediate in a mixture of dioxane and water.
-
Add a base such as potassium carbonate (K₂CO₃) and heat the mixture.
-
After completion, acidify the reaction mixture and extract the final product, which can be further purified by chromatography or recrystallization.
Application Protocol 3: Synthesis of 6-Aryl-[1][2][3]oxadiazolo[3,4-b]pyridin-7-ol Derivatives via Suzuki-Miyaura Coupling
This protocol illustrates the formation of C-C bonds, attaching various aryl or heteroaryl groups to the 6-position, which is a key strategy for exploring structure-activity relationships.
General Procedure:
-
Combine 6-bromo-7-methoxy-[1][2][3]oxadiazolo[3,4-b]pyridine (5) (1.0 eq), the desired arylboronic acid or ester (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., Na₂CO₃, 2.0 eq) in a reaction vessel.
-
Add a mixture of solvents such as toluene, ethanol, and water.
-
Degas the mixture and heat to reflux (e.g., 90-110 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the combined organic layers. Purify the residue by column chromatography to yield the 6-aryl-7-methoxy intermediate.
-
Deprotect the methoxy group as described in the Buchwald-Hartwig protocol to obtain the final 6-aryl-[1][2][3]oxadiazolo[3,4-b]pyridin-7-ol derivatives.[2]
Application in Bioactive Molecule Synthesis: Mitochondrial Uncouplers
A recent study has successfully applied these synthetic strategies to develop a series of novel mitochondrial uncouplers based on the[1][2][3]oxadiazolo[3,4-b]pyridin-7-ol scaffold.[1][2][4] Mitochondrial uncouplers are molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient and leading to an increase in respiration and energy expenditure.[4] This mechanism holds therapeutic potential for metabolic diseases such as obesity and nonalcoholic steatohepatitis (NASH).
The 6-bromooxadiazolo[3,4-b]pyridine core served as the platform for generating a library of compounds where the 6-position was functionalized with a variety of substituted anilines and aryl groups. The biological activity of these compounds was assessed by measuring their ability to increase the oxygen consumption rate (OCR) in L6 myoblasts.
Table 1: Structure-Activity Relationship of 6-Substituted[1][2][3]Oxadiazolo[3,4-b]pyridin-7-ol Derivatives as Mitochondrial Uncouplers [1][2]
| Compound ID | R Group at 6-position | EC₅₀ for OCR (µM) |
| 7b | p-Tolylamino | >100 |
| 7k | (6-Fluoropyridin-3-yl)amino | 10.2 |
| 7l | (6-(Trifluoromethyl)pyridin-3-yl)amino | 4.1 |
| 7m | (4-Trifluoromethyl)phenylamino | 3.6 |
Data extracted from the Journal of Medicinal Chemistry, 2024.[2]
The data in Table 1 clearly demonstrates the impact of the substituent at the 6-position on biological activity. The introduction of electron-withdrawing groups, such as the trifluoromethyl group, on the phenylamino substituent led to a significant increase in potency. The most potent compound in this series, 7m (SHO1122147) , exhibited an EC₅₀ of 3.6 µM.[1][4] Further in vivo studies with this compound in a mouse model of NASH showed a reduction in body weight and liver triglyceride levels, highlighting the therapeutic potential of this chemical series.[1][2]
Conclusion and Future Perspectives
6-Bromooxadiazolo[3,4-b]pyridine and its derivatives are powerful and versatile intermediates for the synthesis of novel bioactive molecules. The strategic placement of the bromine atom allows for the efficient and modular construction of compound libraries through robust and well-established cross-coupling reactions. The successful development of potent mitochondrial uncouplers based on this scaffold underscores its potential in drug discovery.
Researchers and drug development professionals are encouraged to explore the vast chemical space accessible from this starting material. By systematically varying the substituents at the 6-position, it is possible to modulate the pharmacological properties of the resulting molecules and to develop new therapeutics for a wide range of diseases. The protocols and data presented in this application note provide a solid foundation for initiating such discovery programs.
References
-
Design, Synthesis, and Biological Evaluation of[1][2][3]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. Journal of Medicinal Chemistry, 2024. [Link]
-
Design, Synthesis, and Biological Evaluation of[1][2][3]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. ACS Publications, 2024. [Link]
-
6-Amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis. PMC - PubMed Central, n.d. [Link]
-
Design, Synthesis, and Biological Evaluation of[1][2][3]Oxadiazolo[3,4- b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. PubMed, 2024. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of [1,2,5]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,5]Oxadiazolo[3,4- b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-oxadiazolo[3,4-b]pyridine
Technical Support Center: Synthesis of 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine
Welcome to the technical support center for the synthesis of 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your yields. Our approach is grounded in established chemical principles and practical, field-tested experience.
I. Overview of Synthetic Strategy
The synthesis of 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine, a fused furazanopyridine derivative, typically proceeds through a multi-step sequence. A common and logical approach involves the initial construction of the[1][2][3]oxadiazolo[3,4-b]pyridine core, followed by a regioselective bromination. The oxadiazole ring is often formed from an ortho-diaminopyridine precursor.
Below is a generalized workflow that will serve as the basis for our troubleshooting guide.
Technical Support Center: 6-Bromo-oxadiazolo[3,4-b]pyridine
Technical Support Center: 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine
Welcome to the technical support hub for researchers and drug development professionals working with 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges and side reactions encountered during the synthesis and subsequent functionalization of this valuable heterocyclic building block.
Section 1: Troubleshooting Side Products in Synthesis
The multi-step synthesis of 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine, while effective, can be prone to specific side product formations.[4][5][6] Understanding the origin of these impurities is key to optimizing reaction conditions and simplifying purification.
FAQ 1.1: I'm observing a higher molecular weight impurity by mass spectrometry after my bromination step. What is it and how can I prevent it?
Answer:
This is a common issue and the impurity is most likely a dibrominated product . The synthesis of the 6-bromo derivative typically involves the bromination of a substituted pyridine precursor, often using N-bromosuccinimide (NBS).[4][5] While the existing substituents on the pyridine ring direct the bromination, the product itself is still an activated aromatic system that can potentially react with a second equivalent of the brominating agent.
Causality:
-
Stoichiometry: Using more than one equivalent of NBS or another electrophilic bromine source can lead to over-bromination.[7][8]
-
Reaction Time/Temperature: Prolonged reaction times or elevated temperatures can also promote the formation of this kinetic side product.
Troubleshooting & Prevention:
-
Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use 1.0 to 1.05 equivalents of NBS.
-
Monitor the Reaction: Follow the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For NBS brominations, this is often room temperature or slightly below.
FAQ 1.2: My final product is contaminated with a species that has a mass 16 units higher than the target compound. What is this and how do I remove it?
Answer:
The impurity is almost certainly the N-oxide precursor, 6-Bromo-7-methoxy-1λ⁴-[1][2][3]oxadiazolo[4,3-b]pyridin-1-olate , also known as the furoxan intermediate. The synthesis involves a cyclization step that forms this furoxan, which is then reduced, typically with a phosphine reagent like triphenylphosphine (PPh₃), to yield the final[1][2][3]oxadiazole (furazan) product.[4]
Causality:
-
Incomplete Reduction: The most common cause is an incomplete reduction of the furoxan ring. This can be due to insufficient reducing agent, shortened reaction times, or lower reaction temperatures.
-
Reagent Quality: Degradation of the triphenylphosphine can lower its effective concentration and lead to incomplete conversion.
Troubleshooting & Prevention:
-
Increase Reducing Agent: Use a slight excess of triphenylphosphine (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion.
-
Optimize Reaction Conditions: Ensure the reaction is heated for a sufficient duration as specified in the literature, often under reflux.[4]
-
Purification: This impurity is often more polar than the desired product and can typically be separated by flash column chromatography on silica gel.
Caption: Desired cross-coupling cycle versus the competing hydrodehalogenation side reaction.
FAQ 2.2: My cross-coupling reaction is sluggish and produces significant homocoupling byproducts. How can I improve the yield of my desired product?
Answer:
Homocoupling of the boronic acid (to form R-R) or the aryl bromide (to form Ar-Ar) are common side reactions that compete with the desired cross-coupling.
Causality:
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.
-
Catalyst Decomposition: If the palladium catalyst is not stable under the reaction conditions, it can lead to the formation of palladium black and promote undesired pathways.
-
Incorrect Stoichiometry: An incorrect ratio of the coupling partners can favor homocoupling.
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition and side reactions.
Troubleshooting & Prevention:
The following table summarizes common issues and solutions for optimizing cross-coupling reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Inactive catalyst, low temperature, wrong solvent/base combination. | Screen different Pd sources and ligands. Increase temperature moderately. Screen bases (K₃PO₄, Cs₂CO₃) and solvents (dioxane, toluene). |
| Hydrodehalogenation | Hydride source present, slow transmetalation. | Use anhydrous, aprotic solvents. Use carbonate or phosphate bases. Use bulky, electron-rich ligands to speed up the catalytic cycle. |
| Boronic Acid Homocoupling | Oxygen in the reaction, high temperature. | Thoroughly degas the reaction mixture (e.g., argon sparging). Use a slight excess (1.1-1.2 eq.) of the boronic acid. |
| Aryl Halide Homocoupling | Catalyst decomposition, high concentration. | Use a more robust ligand to stabilize the catalyst. Run the reaction at a lower concentration. |
Section 3: Stability and Handling
FAQ 3.1: How stable is theo[1][2][3]xadiazolo[3,4-b]pyridine core? Are there any chemical conditions I should avoid?
Answer:
Theo[1][2][3]xadiazole (furazan) ring system is generally considered to be chemically and thermally stable, which is one reason for its use in medicinal chemistry. [1]However, like many heterocyclic systems, it is not indestructible and can be susceptible to degradation under particularly harsh conditions.
Conditions to Approach with Caution:
-
Strong Reducing Agents: Potent reducing agents beyond those used for standard functional group transformations (e.g., catalytic hydrogenation under forcing conditions, dissolving metal reductions) could potentially lead to the cleavage of the N-O bond in the oxadiazole ring.
-
Strongly Acidic or Basic Conditions at High Temperatures: While generally stable, prolonged exposure to concentrated acids or bases at elevated temperatures may lead to ring-opening or decomposition. [2][3]For example, some related oxazole systems are known to open under strongly basic conditions. [3]A related oxazolo[4,5-b]pyridine derivative has been noted to be hydrolyzable under alkaline conditions. [9]* High-Energy Applications: It's worth noting that the furazan ring is considered an "energy-rich" heterocycle due to its high nitrogen and oxygen content and has been investigated in the context of high-energy materials. [2]While the 6-bromo derivative is not itself an explosive, this highlights the inherent energy content of the ring system.
For most standard organic transformations, such as palladium-catalyzed couplings, amide bond formations, and other functional group interconversions, theo[1][2][3]xadiazolo[3,4-b]pyridine core is robust and should remain intact.
Section 4: Key Experimental Protocols
Protocol 4.1: Optimized Reduction of Furoxan Intermediate
This protocol is designed to minimize the presence of the M+16 furoxan impurity in the final product.
-
Setup: To a solution of 6-bromo-7-methoxy-1λ⁴-o[1][2][3]xadiazolo[4,3-b]pyridin-1-olate (1.0 eq) in anhydrous dichloromethane (DCM) or toluene (approx. 0.2 M), add triphenylphosphine (1.15 eq).
-
Reaction: Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heating: Heat the reaction mixture to reflux (40°C for DCM, 110°C for toluene) and maintain for 12-16 hours.
-
Monitoring: Monitor the reaction by LC-MS to confirm the complete disappearance of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexanes, to separate the product from triphenylphosphine oxide and any unreacted starting material.
Protocol 4.2: General Method for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 6-Bromo-o[1][2][3]xadiazolo[3,4-b]pyridine, aimed at minimizing hydrodehalogenation and homocoupling.
-
Degassing: In a reaction vessel, combine 6-Bromo-o[1][2][3]xadiazolo[3,4-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography.
References
-
Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.). PubMed Central. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda. [Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025). ResearchGate. [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (2016). Scirp.org. [Link]
-
Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (n.d.). Journal of the American Chemical Society. [Link]
-
Design, Synthesis, and Biological Evaluation ofO[1][2][3]xadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. (2024). PubMed. [Link]
-
Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (2025). ResearchGate. [Link]
-
Nucleophilic Substitution Reaction. (n.d.). BYJU'S. [Link]
-
How to carry out bromination of pyridine at 2- or 4- positions? (2012). ResearchGate. [Link]
-
Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. [Link]
-
What is nucleophilic substitution? (n.d.). Chemguide. [Link]
-
Nucleophilic substitution. (n.d.). Wikipedia. [Link]
-
Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. (n.d.). National Institutes of Health. [Link]
-
Multiple Hydrogen-Bond Modification ofO[1][2][3]xadiazolo[3,4-b]pyridine 1-Oxide Framework Enables Access to Low-Sensitivity High-Energy Materials. (2023). ACS Publications. [Link]
-
Nucleophilic Substitution Reactions | SN1 Reaction and SN2 Reaction. (2023). YouTube. [Link]
-
Design, Synthesis, and Biological Evaluation ofO[1][2][3]xadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. (2024). ACS Publications. [Link]
-
Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Design, Synthesis, and Biological Evaluation ofO[1][2][3]xadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. (2024). PubMed. [Link]
- One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone. (n.d.).
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. [Link]
-
Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. (n.d.). MDPI. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). MDPI. [Link]
-
Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. (n.d.). PubMed Central. [Link]
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,5]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,5]Oxadiazolo[3,4- b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempanda.com [chempanda.com]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-Bromo-oxadiazolo[3,4-b]pyridine
Technical Support Center: Synthesis of 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine
Welcome to the technical support center for the synthesis of 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine, also known as 6-bromofurazano[3,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related heterocyclic scaffolds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental challenges.
The synthesis of this specific molecule is not widely reported in the literature, making it a novel and potentially challenging target. The guidance provided herein is based on established principles of heterocyclic chemistry, particularly the formation of the 1,2,5-oxadiazole (furazan) ring fused to a pyridine core.
Proposed Synthetic Workflow
The most plausible synthetic route to 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine involves the oxidative cyclization of a diamine precursor. This workflow is illustrated below.
Caption: Proposed synthetic pathway for 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, focusing on the critical oxidative cyclization step.
Issue 1: Low or No Yield of the Final Product
Q: I'm not getting any of the desired 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine, or the yield is very low. What are the likely causes and how can I fix this?
A: Low or no yield in the oxidative cyclization of 5-bromo-2,3-diaminopyridine is a common problem that can stem from several factors. Let's break down the potential causes and solutions.
-
Causality 1: Ineffective Oxidizing Agent. The choice of oxidizing agent is critical for the formation of the 1,2,5-oxadiazole ring. A reagent that is too weak will not drive the reaction to completion, while one that is too strong may lead to degradation of the starting material or product.
-
Solution: Sodium hypochlorite (NaOCl) in an aqueous basic solution is a common and effective reagent for this type of transformation. If this is not effective, consider other oxidizing systems such as lead tetraacetate (LTA) or (diacetoxyiodo)benzene (DIB).
-
-
Causality 2: Suboptimal Reaction Temperature. The reaction temperature influences both the rate of reaction and the stability of the product.
-
Solution: Start the reaction at a low temperature (0-5 °C), especially during the addition of the oxidizing agent, to control the initial exothermic reaction. After the addition is complete, you can slowly raise the temperature to room temperature or slightly above to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
-
-
Causality 3: Incorrect pH. The pH of the reaction medium can significantly affect the reactivity of the diamine and the stability of the product.
-
Solution: When using NaOCl, the reaction is typically performed under basic conditions (e.g., in the presence of NaOH or KOH). The basic conditions help to deprotonate the amino groups, increasing their nucleophilicity. It is crucial to maintain a consistent pH throughout the reaction.
-
-
Causality 4: Degradation of Starting Material or Product. The diamine starting material can be prone to air oxidation, and the final product may be sensitive to the reaction conditions.
-
Solution: Ensure your 5-bromo-2,3-diaminopyridine is pure before starting the cyclization. It may need to be freshly prepared or purified if it has been stored for a long time. Additionally, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Issue 2: Formation of Multiple Side Products
Q: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the desired product. What are these side products and how can I minimize their formation?
A: The formation of multiple side products is often a sign of competing reaction pathways.
-
Potential Side Product 1: Azopyridines. Incomplete oxidation can lead to the formation of colored azopyridine compounds through the dimerization of the diamine.
-
Minimization Strategy: Ensure a sufficient stoichiometric amount of the oxidizing agent is used. A slight excess may be necessary, but this should be optimized carefully to avoid over-oxidation.
-
-
Potential Side Product 2: Ring-Opened Products. The oxadiazole ring can be susceptible to cleavage under harsh conditions.
-
Minimization Strategy: Avoid excessive heating and prolonged reaction times. Once the reaction has reached completion as indicated by TLC, proceed with the workup promptly.
-
-
Potential Side Product 3: Over-oxidized Species. The pyridine ring itself can be oxidized to an N-oxide under strongly oxidizing conditions.[4]
-
Minimization Strategy: Use a milder oxidizing agent or carefully control the stoichiometry of a stronger one. Low reaction temperatures can also help to prevent over-oxidation.
-
Issue 3: Difficulty in Product Purification
Q: I'm having trouble purifying the 6-Bromo-[1][2][3]oxadiazolo[3,4-b]pyridine. What are the best methods for purification?
A: Purification can be challenging due to the polarity of the product and the potential for closely related impurities.
-
Recommended Technique 1: Column Chromatography. This is the most effective method for separating the desired product from side products and unreacted starting material.
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice for compounds of this type. Start with a low polarity mobile phase and gradually increase the polarity to elute your product.
-
-
Recommended Technique 2: Recrystallization. If a reasonably pure solid can be obtained after chromatography, recrystallization can be an excellent final purification step.
-
Solvent Selection: Experiment with a range of solvents to find one in which the product is sparingly soluble at room temperature but readily soluble when hot. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good candidates.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the oxidative cyclization to form the 1,2,5-oxadiazole ring?
A1: The formation of the 1,2,5-oxadiazole ring from an ortho-diamine is believed to proceed through a di-N-hydroxy intermediate, which then undergoes dehydration. The oxidizing agent facilitates the formation of the N-N bond and the subsequent cyclization.
Caption: A simplified proposed mechanism for the oxidative cyclization.
Q2: Are there alternative synthetic routes to consider?
A2: Yes, other routes could be explored, although they may present their own challenges. One alternative is to start with a pre-formed oxadiazole and construct the pyridine ring. Another approach could involve the cyclization of a 2-azido-5-bromopyridine-N-oxide, though this would involve high-energy intermediates.
Q3: How can I confirm the identity of my product?
A3: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:
-
Mass Spectrometry (MS): Look for the molecular ion peak corresponding to the expected mass of C5H2BrN3O. The isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) should be clearly visible.
-
¹H NMR: The proton NMR spectrum should be simple, showing two doublets in the aromatic region for the two pyridine protons.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals for the carbon atoms of the fused ring system.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the C=N and N-O stretches of the oxadiazole ring.
Optimized Reaction Parameters (Proposed)
The following table provides a starting point for optimizing the key oxidative cyclization reaction.
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale |
| Oxidizing Agent | Sodium Hypochlorite (NaOCl) | Lead Tetraacetate, (Diacetoxyiodo)benzene | Balances reactivity and selectivity. |
| Stoichiometry of Oxidant | 2.5 equivalents | 2.0 - 4.0 equivalents | Ensures complete conversion without excessive side reactions. |
| Solvent | Dichloromethane / Water (biphasic) | Ethyl Acetate, THF | Allows for easy separation during workup. |
| Base | Sodium Hydroxide (NaOH) | Potassium Hydroxide, Triethylamine | Maintains the necessary pH for the reaction. |
| Temperature | 0 °C to Room Temperature | -10 °C to 40 °C | Controls reaction rate and minimizes degradation. |
| Reaction Time | 2 - 4 hours | 1 - 12 hours | Monitored by TLC to determine completion. |
Experimental Protocol: Oxidative Cyclization
This protocol is a proposed method and should be adapted based on your experimental observations.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-bromo-2,3-diaminopyridine (1.0 eq.) in a suitable organic solvent such as dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (2.5 eq.).
-
Addition of Oxidant: Slowly add a solution of sodium hypochlorite (2.5 eq.) dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 1-3 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
American Chemical Society. (2024). Design, Synthesis, and Biological Evaluation of[1][2][3]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of 2-amino-3-bromopyridine.
-
Hindawi. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
MDPI. (2022). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]
"6-Bromooxadiazolo[3,4-b]pyridine" stability issues in solution
Technical Support Center: 6-Bromooxadiazolo[3,4-b]pyridine
Welcome to the technical support guide for 6-Bromooxadiazolo[3,4-b]pyridine. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Here, we address common questions and troubleshooting scenarios related to the stability of this heterocyclic compound in solution, providing expert insights and validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My stock solution of 6-Bromooxadiazolo[3,4-b]pyridine in DMSO has developed a yellow tint after a week at room temperature. Is this indicative of degradation?
A1: Yes, a color change, typically to yellow or brown, is a strong indicator of compound degradation. While 6-Bromooxadiazolo[3,4-b]pyridine is generally stable in its solid, crystalline form when stored correctly, it can exhibit instability in solution, especially in protic or nucleophilic solvents like DMSO, even if aprotic. The fused pyridine and oxadiazole rings create a unique electronic environment susceptible to decomposition.
Two primary mechanisms are likely at play:
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen.[1][2] Although the bromine is at the 6-position (meta to the pyridine nitrogen), the fused electron-withdrawing oxadiazole ring system can activate the entire scaffold towards nucleophilic attack. Trace amounts of water or other nucleophiles in the DMSO can slowly displace the bromide ion.
-
Oxadiazole Ring Instability: The 1,2,5-oxadiazole ring itself can be susceptible to cleavage under certain conditions, although it is generally more stable than some other isomers like 1,2,4-oxadiazoles.[3][4] The presence of strong electron-withdrawing groups can make the ring more prone to nucleophilic attack and subsequent ring-opening.
We strongly recommend preparing fresh solutions for sensitive assays or storing stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. For initial troubleshooting, refer to Protocol 2: Forced Degradation Study to confirm the source of instability.
Q2: What are the optimal storage conditions for 6-Bromooxadiazolo[3,4-b]pyridine in both solid and solution forms?
A2: Proper storage is critical to maintaining the purity and activity of the compound. Based on the chemical properties of similar bromo-substituted heterocycles, we recommend the following conditions.[5]
| Form | Recommended Solvents | Temperature | Atmosphere | Light Conditions | Key Considerations |
| Solid | N/A | 2-8°C (Short-term) or -20°C (Long-term) | Inert (Argon or Nitrogen) | Protect from light (Amber vial) | Highly recommended to store under an inert atmosphere to prevent slow oxidation and hydrolysis from atmospheric moisture. |
| Solution | Anhydrous Aprotic Solvents (e.g., Dioxane, Toluene, DCM) | -20°C or -80°C | Inert (Argon or Nitrogen) | Protect from light (Amber vial) | Avoid protic solvents (e.g., methanol, ethanol) and nucleophilic aprotic solvents (e.g., DMSO, DMF) for long-term storage. Prepare single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles. |
Q3: I am observing multiple unexpected peaks in my LC-MS analysis after a reaction involving 6-Bromooxadiazolo[3,4-b]pyridine in a basic medium (e.g., K₂CO₃ in DMF). What are the likely side products?
A3: The combination of a basic medium and a nucleophilic solvent like DMF at elevated temperatures creates a highly challenging environment for this compound. The unexpected peaks are almost certainly degradation or side products.
Potential degradation pathways include:
-
Hydrolysis: If water is present, hydroxide ions can act as nucleophiles, leading to the substitution of the bromine with a hydroxyl group, forming 6-Hydroxyoxadiazolo[3,4-b]pyridine.
-
Aminolysis: DMF can degrade at high temperatures to generate dimethylamine, a potent nucleophile, which can displace the bromine to form a dimethylamino-substituted product.
-
Oxadiazole Ring Cleavage: Strong bases can promote the cleavage of the oxadiazole ring, leading to a variety of fragmented byproducts.[6]
To mitigate this, consider using a non-nucleophilic base (e.g., proton sponge) or a less reactive solvent system if your reaction chemistry allows. Running the reaction at the lowest possible temperature is also crucial. The workflow below can help diagnose the issue.
Caption: Troubleshooting workflow for unexpected LC-MS peaks.
Troubleshooting Guides & Protocols
Protocol 1: Preparation and Storage of Verified Stock Solutions
This protocol ensures the preparation of stable, reliable stock solutions for use in downstream experiments.
Materials:
-
6-Bromooxadiazolo[3,4-b]pyridine (solid)
-
Anhydrous, inhibitor-free aprotic solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined septa
-
Calibrated analytical balance and gas-tight syringes
Procedure:
-
Pre-Weighing: Allow the vial of solid compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: In a glovebox or using a Schlenk line, place the desired amount of solid into a pre-dried, tared amber vial.
-
Solvent Addition: Add the required volume of anhydrous solvent via a gas-tight syringe to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Gently swirl or sonicate the vial until the solid is completely dissolved. Avoid heating.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use amber vials under an inert atmosphere. This minimizes the impact of repeated freeze-thaw cycles and reduces the risk of contamination.
-
Storage: Seal the vials tightly and store them at -80°C.
-
Quality Control: Before use in a critical experiment, it is best practice to verify the concentration and purity of a freshly thawed aliquot via HPLC-UV or LC-MS.
Protocol 2: A Practical Guide to Forced Degradation Studies
Forced degradation (or stress testing) is an essential tool to understand the intrinsic stability of a compound.[7] This protocol provides a systematic approach to identify conditions that may compromise the integrity of 6-Bromooxadiazolo[3,4-b]pyridine.
Objective: To determine the compound's stability under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
Stress Conditions: Expose aliquots of the solution to the following conditions in parallel.[8][9] Include a control sample kept at 4°C in the dark.
| Condition | Procedure | Time Points |
| Acid Hydrolysis | Add 1 M HCl to the sample solution. | 2, 8, 24 hours |
| Base Hydrolysis | Add 1 M NaOH to the sample solution. | 2, 8, 24 hours |
| Oxidation | Add 3% H₂O₂ to the sample solution. | 2, 8, 24 hours |
| Thermal | Heat the sample solution at 60°C in the dark. | 24, 48, 72 hours |
| Photolytic | Expose the sample to a calibrated light source (ICH Q1B guidelines: >1.2 million lux hours and >200 W h/m²). | As per guidelines |
-
Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient elution and UV detection).
-
Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound to the control. Aim for 5-20% degradation to ensure that the degradation products are detectable without being overly complex.
Caption: Potential degradation pathways of the title compound.
References
- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
- Chemistry Stack Exchange. (2018).
- MedCrave online. (2016).
- Chemistry Online. (2022). Nucleophilic substitution of pyridines.
- ECHEMI. (n.d.).
- Science of Synthesis. (n.d.). Product Class 7: 1,2,5-Oxadiazoles.
- NIH National Library of Medicine. (n.d.).
- IOSR Journal of Pharmacy. (n.d.).
- ResearchGate. (n.d.).
- ChemShuttle. (n.d.). 6-bromooxazolo[4,5-b]pyridine.
- ResearchGate. (2026). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers.
- Pharmaguideline. (n.d.).
- ResearchG
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- ResearchGate. (n.d.). Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylide Complexes.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Suzuki Coupling with 6-Bromooxadiazolo[3,4-b]pyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 6-Bromooxadiazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific heteroaryl halide in their synthetic routes. The unique electronic properties of the oxadiazolo[3,4-b]pyridine ring system can present specific challenges. This document provides in-depth, evidence-based troubleshooting strategies and answers to frequently encountered questions.
Understanding the System: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[1][2] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3]
Caption: The Suzuki-Miyaura Catalytic Cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (6-Bromooxadiazolo[3,4-b]pyridine).[1][3]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex.[1][4] This step is facilitated by a base, which activates the boronic acid.[5][6]
-
Reductive Elimination: The two organic partners are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1][4]
Frequently Asked Questions (FAQs) and Troubleshooting
Low or No Yield
Q1: My Suzuki coupling reaction with 6-Bromooxadiazolo[3,4-b]pyridine is resulting in a low yield or no product at all. What are the most common culprits?
A1: Low yields in Suzuki couplings, especially with electron-deficient heteroaryl halides like 6-Bromooxadiazolo[3,4-b]pyridine, can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Incomplete degassing of solvents or a faulty inert gas (argon or nitrogen) setup can lead to catalyst deactivation and promote side reactions like homocoupling.[7][8]
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to a side reaction called protodeboronation.[8][9] Using a more stable boronic ester, such as a pinacol ester, can often circumvent this issue.[7] Always use fresh or properly stored boronic acid/esters.
-
Solvent Purity: Ensure solvents are anhydrous and peroxide-free, especially ethereal solvents like THF and dioxane.[7]
-
-
Catalyst System: The choice of palladium source and ligand is critical. For electron-deficient heteroaryl halides, standard catalysts like Pd(PPh₃)₄ may not be optimal.
Q2: I am observing a significant amount of dehalogenated starting material (oxadiazolo[3,4-b]pyridine). What is causing this and how can I minimize it?
A2: Dehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing coupling.[8]
Potential Causes:
-
Hydride Source: After oxidative addition, the Ar-Pd(II)-Br complex can react with a hydride source. This can originate from solvents (e.g., alcohols), bases (e.g., formate impurities), or the boronic acid itself.
-
Inefficient Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the likelihood of reacting with a hydride source.
Solutions:
-
Choice of Base: Avoid bases that can act as hydride donors. Stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often preferred over weaker bases.[5]
-
Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the rates of both oxidative addition and reductive elimination, minimizing the time the palladium intermediate is susceptible to side reactions.[3][4]
-
Solvent: Use high-purity, anhydrous solvents. If using an alcohol-containing solvent system, consider switching to an aprotic solvent like dioxane or toluene.[8]
Side Reactions and Impurities
Q3: My final product is contaminated with a significant amount of homocoupled boronic acid (biaryl from the boronic acid). How can I prevent this?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen and certain palladium species.[8][9]
Preventative Measures:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. Techniques like freeze-pump-thaw or sparging with an inert gas are crucial.[7]
-
Palladium Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ with a suitable ligand, or a well-defined Pd(II) precatalyst that rapidly reduces to Pd(0) in situ, can be beneficial. Some Pd(II) sources can promote homocoupling if the reduction to the active catalytic species is slow.
-
Reaction Stoichiometry: Using a slight excess of the aryl halide (1.05-1.1 equivalents) can sometimes suppress boronic acid homocoupling.
Q4: I am seeing evidence of protodeboronation of my boronic acid. What conditions favor this side reaction and how can I avoid it?
A4: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[9] This is particularly problematic with electron-rich or heteroaryl boronic acids.[9]
Conditions that Promote Protodeboronation:
-
Presence of Water: Aqueous conditions can facilitate this side reaction.
-
Strong Bases: Strong bases can exacerbate protodeboronation.[9]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
Mitigation Strategies:
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can significantly reduce this side reaction.
-
Use of Boronic Esters: Pinacol esters or other boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.[7]
-
Milder Base: Using a milder base like K₂CO₃ or even KF may be beneficial, although this needs to be balanced with the requirement for efficient transmetalation.[6][10]
Optimizing Reaction Components
Q5: Which palladium catalyst and ligand combination is best for the Suzuki coupling of 6-Bromooxadiazolo[3,4-b]pyridine?
A5: The electron-deficient nature of the 6-Bromooxadiazolo[3,4-b]pyridine ring system makes the oxidative addition step generally favorable. However, the choice of ligand is still crucial for overall catalytic efficiency.
Recommended Catalyst and Ligand Screening:
| Catalyst Precursor | Ligand | Rationale |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | A bulky, electron-rich biaryl phosphine ligand known to be effective for challenging couplings, including those with heteroaryl chlorides.[11] |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | Another highly active and versatile biaryl phosphine ligand.[10] |
| PdCl₂(dppf) | dppf | A common and often effective catalyst system, though potentially less active than biaryl phosphine systems for this substrate. |
| Pd(PPh₃)₄ | PPh₃ | A classical catalyst, but may show lower reactivity with this specific substrate compared to more modern ligand systems.[3] |
It is highly recommended to perform a small-scale screen of catalyst/ligand combinations to identify the optimal system for your specific boronic acid partner.
Q6: What is the best choice of base for this reaction?
A6: The base plays a critical role in activating the boronic acid for transmetalation.[5] The optimal base depends on the specific substrates and their functional group tolerance.
Base Selection Guide:
| Base | Strength | Solubility | Common Applications & Considerations |
| K₃PO₄ | Strong | Moderate | Often a good choice for challenging couplings. Its strength can facilitate transmetalation.[5] |
| Cs₂CO₃ | Strong | High | Highly effective, especially in difficult couplings, due to its good solubility in organic solvents.[5] |
| K₂CO₃ | Moderate | Low | A common and cost-effective choice. Often used in aqueous/organic solvent mixtures.[5][10] |
| NaHCO₃ | Weak | Moderate | Useful for substrates with base-sensitive functional groups.[10] |
Q7: Which solvent system should I use?
A7: The solvent influences reagent solubility, reaction rate, and sometimes even selectivity.[12][13] A mixture of an organic solvent and water is common for Suzuki couplings to dissolve both the organic substrates and the inorganic base.[8]
Common Solvent Systems:
| Solvent System | Properties & Considerations |
| 1,4-Dioxane / Water | A very common and often effective solvent system.[10] |
| Toluene / Water | Another widely used system, particularly when higher temperatures are required. |
| THF / Water | A good choice for reactions at moderate temperatures.[14] |
| 2-MeTHF / Water | A more environmentally friendly alternative to THF.[10] |
| DMF or Acetonitrile | Can be useful for substrates with poor solubility in other organic solvents.[10] |
The ratio of organic solvent to water typically ranges from 4:1 to 10:1.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 6-Bromooxadiazolo[3,4-b]pyridine
-
To a flame-dried reaction vessel, add 6-Bromooxadiazolo[3,4-b]pyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vessel with a septum and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH. Available at: [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals. Available at: [Link]
-
Organosulphur and related ligands in Suzuki–Miyaura C–C coupling - RSC Publishing. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling - Organic Synthesis. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). Available at: [Link]
-
| Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. Available at: [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. arodes.hes-so.ch [arodes.hes-so.ch]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: 6-Bromooxadiazolo[3,4-b]pyridine Byproduct Identification
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and purification of 6-Bromooxadiazolo[3,4-b]pyridine. This guide is designed to assist you in troubleshooting common issues and identifying potential byproducts encountered during your experimental work. As Senior Application Scientists, we provide in-depth technical guidance grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Unexpected Results & Byproduct Identification
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols.
Question 1: I see an unexpected peak in my LC-MS/NMR that suggests a dibrominated species. What could this be and how is it formed?
Answer:
The presence of a dibrominated byproduct is a common issue, often stemming from over-bromination of the pyridine ring. The most likely identity of this byproduct is 5,6-Dibromooxadiazolo[3,4-b]pyridine .
Causality of Formation:
The pyridine ring is susceptible to electrophilic substitution. While the fused oxadiazole ring is electron-withdrawing, the pyridine nitrogen can be activated under certain conditions, making the ring more reactive. If the reaction conditions for bromination are too harsh (e.g., excess brominating agent, high temperature, or prolonged reaction time), a second bromine atom can be added to the pyridine ring, typically at the 5-position.
Proposed Structure:
Identification Workflow:
To confirm the presence of this byproduct, a combination of mass spectrometry and NMR spectroscopy is recommended.
Table 1: Expected Analytical Data for Key Compounds
| Compound | Molecular Formula | Exact Mass (m/z) | Key ¹H NMR Signals (indicative) |
| 6-Bromooxadiazolo[3,4-b]pyridine | C₆H₂BrN₃O | 198.94 | Signals corresponding to the pyridine ring protons.[1] |
| 5,6-Dibromooxadiazolo[3,4-b]pyridine | C₆HBr₂N₃O | 276.85 | Fewer aromatic proton signals compared to the desired product due to substitution. |
| Starting Material (e.g., 2-amino-5-bromopyridine) | C₅H₅BrN₂ | 170.96 | Characteristic aromatic proton signals of the substituted pyridine. |
| Hydrolyzed Byproduct | C₆H₃BrN₂O₂ | 215.94 | Potential for broad OH or NH peaks depending on the specific structure.[2][3] |
Question 2: My reaction yield is low, and I have a significant amount of a polar impurity that is difficult to separate. What could it be?
Answer:
A common polar impurity observed is the result of hydrolysis of the oxadiazole ring. This can occur if water is present in the reaction mixture, especially under acidic or basic conditions. The likely byproduct is N-(5-bromo-2-pyridinyl)oxamic acid or a related hydrolyzed species.
Causality of Formation:
The 1,3,4-oxadiazole ring, while generally stable, can be susceptible to nucleophilic attack, leading to ring-opening.[4][5] Water, acting as a nucleophile, can attack one of the electrophilic carbons of the oxadiazole ring, initiating a hydrolysis cascade. This is often catalyzed by trace amounts of acid or base.
Experimental Workflow for Minimizing Hydrolysis:
Caption: Workflow to minimize hydrolysis byproducts.
Step-by-Step Protocol for Byproduct Analysis via LC-MS:
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC Conditions:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid). A typical gradient might be 10-90% acetonitrile over 10 minutes.
-
-
MS Conditions:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Scan for a mass range that includes the expected masses of the starting materials, product, and potential byproducts (e.g., m/z 150-350).
-
-
Data Analysis:
-
Look for the expected m/z value of the hydrolyzed byproduct (C₆H₃BrN₂O₂), which is approximately 215.94.[2]
-
The earlier retention time of this peak compared to the desired product will confirm its higher polarity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 6-Bromooxadiazolo[3,4-b]pyridine?
Common synthetic routes often start from 2-amino-5-bromopyridine, which is then elaborated to form the fused oxadiazole ring.[6]
Q2: Can the pyridine nitrogen itself lead to byproducts?
Yes, the nitrogen atom in the pyridine ring is a nucleophilic site and can undergo reactions such as N-oxidation or alkylation, depending on the reagents and conditions used.[7][8] Oxidation of the pyridine nitrogen can lead to the formation of the corresponding N-oxide, which will have a distinct mass and polarity.
Q3: Are there any isomeric byproducts I should be aware of?
Depending on the synthetic route, the formation of other oxadiazole isomers, such as a 1,2,4-oxadiazole, is possible, though often less thermodynamically stable.[4][9] Additionally, if starting from a precursor where the bromine position is not fixed, positional isomers of the bromo-substituted product could arise.
Q4: How can I improve the purity of my final product?
-
Purification of Starting Materials: Ensure the purity of your starting materials to avoid carrying impurities through the synthesis.[10]
-
Reaction Optimization: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents.
-
Purification Techniques: Column chromatography on silica gel is a standard method for purification. The choice of solvent system is critical for achieving good separation. Recrystallization can also be an effective final purification step.
Byproduct Formation Pathways
The following diagram illustrates the primary reaction pathway and potential side reactions leading to common byproducts.
Caption: Synthetic pathways for 6-Bromooxadiazolo[3,4-b]pyridine and key byproducts.
This technical guide is intended to provide a foundational understanding of potential byproducts in the synthesis of 6-Bromooxadiazolo[3,4-b]pyridine. For more specific issues, please consult the referenced literature or contact our technical support team.
References
-
MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Retrieved from [Link]
-
Scirp.org. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-[10][11]oxazolo[4,5-b]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
PubMed. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Retrieved from [Link]
- Google Patents. (n.d.). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
-
PubMed Central - NIH. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]
-
NIH. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Retrieved from [Link]
-
NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
American Chemical Society. (n.d.). Positional Effect of a Neutral Linker on the Three-Component MOFs: Room Temperature Synthesis, Structural Characterization, and. Retrieved from [Link]
-
ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
-
bioRxiv. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]
-
Semantic Scholar. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Retrieved from [Link]
-
PubMed. (n.d.). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Retrieved from [Link]
-
NIH. (n.d.). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Retrieved from [Link]
-
MDPI. (n.d.). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of highly electrophilic azolo[b]pyridines with polyphenols. Retrieved from [Link]
-
PMC - PubMed Central. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Retrieved from [Link]
Sources
- 1. 6-Bromooxazolo[4,5-b]pyridine(1260863-86-2) 1H NMR spectrum [chemicalbook.com]
- 2. 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one | C6H3BrN2O2 | CID 13614458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
- 4. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Overcoming poor reactivity of "6-Bromooxadiazolo[3,4-b]pyridine"
Technical Support Center: 6-Bromooxadiazolo[3,4-b]pyridine
Introduction: Welcome to the technical support guide for 6-Bromooxadiazolo[3,4-b]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who may be encountering challenges with this unique heterocyclic building block. It is important to note that 6-Bromooxadiazolo[3,4-b]pyridine is a highly specialized reagent, and as such, direct literature precedent for its reactivity profile is sparse. The guidance provided herein is therefore built upon established principles of heterocyclic chemistry and predictive reactivity based on analogous electron-deficient systems, such as other substituted bromopyridines and fused pyridine heterocycles.[1][2] Our goal is to provide a robust framework for troubleshooting and reaction optimization, grounded in mechanistic understanding.
Core Challenge: Understanding the Reactivity Profile
The primary challenge in working with 6-Bromooxadiazolo[3,4-b]pyridine stems from its distinct electronic nature. The pyridine ring is inherently electron-deficient (π-deficient). This effect is significantly amplified by the fused oxadiazole moiety, which contains two electronegative nitrogen atoms and an oxygen atom. This profound electron deficiency dictates its reactivity in two key ways:
-
Deactivation in Catalytic Cross-Coupling: The C-Br bond is on an electron-poor aromatic ring, which can make the oxidative addition step—the crucial first step in many palladium-catalyzed cross-coupling cycles—kinetically challenging.[3][4]
-
Activation for Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring system makes it highly susceptible to attack by strong nucleophiles, offering a potential metal-free pathway for functionalization.[2][5]
Furthermore, the presence of multiple heteroatoms provides potential coordination sites that can sequester or "poison" the metal catalyst, further complicating cross-coupling reactions.
Troubleshooting Guide: Common Experimental Issues
Q1: My Suzuki-Miyaura coupling reaction is failing or providing low yields. What are the most common failure points and how can I address them?
This is the most frequently encountered issue. Low conversion, formation of de-brominated starting material, or decomposition are common symptoms. The root cause often lies in a suboptimal choice of catalyst, ligand, base, or solvent, which fails to overcome the high activation barrier for oxidative addition.
Expert Analysis: The catalytic cycle for Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] For an electron-deficient substrate like 6-Bromooxadiazolo[3,4-b]pyridine, the oxidative addition of the Pd(0) catalyst to the C-Br bond is typically the rate-limiting step. To overcome this, the palladium center must be made as electron-rich and reactive as possible. This is achieved through the use of specific ligands and reaction conditions.
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.
| Component | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Standard, reliable Pd(0) or Pd(II) precursors. |
| Ligand | SPhos, XPhos, RuPhos, or P(t-Bu)₃ | Bulky, electron-donating ligands that accelerate oxidative addition and reductive elimination.[8] |
| Pd:Ligand Ratio | 1:2 to 1:4 | Ensures the formation of the active L₂Pd(0) species and prevents catalyst decomposition. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that facilitate the transmetalation step without degrading the substrate.[9] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (10:1) | Aprotic/aqueous mixtures improve the solubility of both the organic substrate and the inorganic base. |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to overcome the activation energy for oxidative addition. |
-
To an oven-dried reaction vessel, add 6-Bromooxadiazolo[3,4-b]pyridine (1.0 eq), the desired boronic acid or ester (1.2 - 1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution: dissolve the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5.5 mol%) in the degassed organic solvent (e.g., 1,4-Dioxane).
-
Add the degassed solvent mixture (organic solvent and water) to the reaction vessel containing the solids.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to the target temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Q2: My Buchwald-Hartwig amination is sluggish. How can I improve the reaction rate and conversion?
Similar to Suzuki coupling, difficulties in Buchwald-Hartwig amination with this substrate are common and typically point to issues with the catalytic cycle.
Expert Analysis: The Buchwald-Hartwig amination also proceeds via a Pd(0)/Pd(II) cycle.[10][11] The choice of ligand is critical, as it must facilitate both the oxidative addition and the C-N reductive elimination. The base plays a dual role: it deprotonates the amine to form the amide, which then coordinates to the palladium center, but an overly strong or nucleophilic base can lead to side reactions.
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a pre-formed palladacycle (e.g., XPhos-Pd-G3) or a combination of Pd₂(dba)₃ with a biarylphosphine ligand. | Pre-catalysts ensure efficient generation of the active Pd(0) species.[12] |
| Ligand | XPhos, RuPhos, or Josiphos-type ligands. | These ligands have been specifically developed to promote C-N bond formation with challenging substrates.[13] |
| Base | NaOt-Bu or LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine without competing as a nucleophile. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are essential for the stability of the strong base and the catalytic intermediates. |
| Temperature | 80 - 110 °C | Provides the thermal energy needed for the reaction to proceed at a reasonable rate. |
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%), the base (e.g., NaOt-Bu, 1.4 eq), and 6-Bromooxadiazolo[3,4-b]pyridine (1.0 eq) to an oven-dried reaction vial.
-
Add anhydrous, degassed solvent (e.g., Toluene).
-
Add the amine coupling partner (1.2 eq).
-
Seal the vial and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
Q3: Can I use Nucleophilic Aromatic Substitution (SNAr) to avoid metal catalysts?
Yes, and for this specific substrate, SNAr is a highly promising and potentially superior alternative to cross-coupling for certain transformations.
Expert Analysis: The SNAr mechanism involves two steps: addition of the nucleophile to the aromatic ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group (bromide).[14] This pathway is highly favored in electron-deficient aromatic systems. The oxadiazolo[3,4-b]pyridine core is exceptionally electron-deficient, making it an excellent candidate for SNAr. Nucleophilic attack is predicted to occur at positions activated by the heteroatoms, such as the carbon bearing the bromine.[5]
-
Nucleophiles: Strong nucleophiles are required. Examples include:
-
Alkoxides (e.g., NaOMe, NaOEt)
-
Thiolates (e.g., NaSMe, PhSNa)
-
Amines (e.g., pyrrolidine, morpholine, though often requires higher temperatures)
-
-
Solvents: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they solvate the cation but not the nucleophile, increasing its reactivity.
-
Temperature: Reactions can often be run from room temperature to ~120 °C, depending on the nucleophile's strength.
-
Dissolve 6-Bromooxadiazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMSO in a round-bottom flask.
-
Add sodium methoxide (1.5 - 2.0 eq) portion-wise at room temperature. A color change is often observed.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) while monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallization or column chromatography can be used for further purification if necessary.
Frequently Asked Questions (FAQs)
FAQ 1: Which cross-coupling reaction is generally the most reliable for this substrate? For C-C bond formation, the Suzuki-Miyaura coupling is typically the most versatile and robust due to the stability and commercial availability of a wide range of boronic acids.[15][16] For C-N bond formation, the Buchwald-Hartwig amination is the state-of-the-art method.[10][17]
FAQ 2: How do I choose the correct phosphine ligand? The choice is guided by the substrate. For electron-deficient heterocycles, the most successful ligands are bulky and electron-rich. This electronic property makes the Pd(0) center more nucleophilic and eager to undergo oxidative addition. Start with a biarylphosphine ligand like SPhos or XPhos for general screening.[8][18]
FAQ 3: My reaction turns black, and I get a palladium mirror on the flask. What happened? This indicates catalyst decomposition, where the soluble Pd(0) species has crashed out as insoluble palladium black, which is catalytically inactive. This is common with challenging substrates when the ligand fails to stabilize the catalyst throughout the cycle. To prevent this, increase the ligand-to-palladium ratio, use a more robust pre-catalyst, or ensure strictly anhydrous and oxygen-free conditions.
FAQ 4: Are there any alternatives to palladium catalysis? Yes. Besides the SNAr reactions discussed above, iron-catalyzed cross-coupling has emerged as a potential alternative for electron-deficient heterocycles, though it is less developed than palladium catalysis.[1][19] For specific applications, other transition metals like nickel or copper could also be explored.[3]
Visualizing the Catalytic Cycle and Key Challenges
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
-
Ma, H.-R., Wang, X.-H., & Deng, M.-Z. (n.d.). Palladium Catalyzed Cross-Coupling Reaction of Stereodefined Cyclopropylboronic Acids with N-Heterocycl Bromides. Taylor & Francis Online. Retrieved from [Link]
-
Neuburger, M., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH. Retrieved from [Link]
-
Loones, K. T. J., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Retrieved from [Link]
-
Kumar, A., et al. (2020). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. Semantic Scholar. Retrieved from [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Retrieved from [Link]
-
Zahid, M., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]
-
Foley, J. S., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Retrieved from [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Retrieved from [Link]
- CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone. (n.d.). Google Patents.
-
Dander, J. E., & Garg, N. K. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Retrieved from [Link]
-
Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
-
Electrochemical methods (two examples). (a) Coupling of 2-bromopyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Welin, E. R., et al. (2017). Cross-Coupling of Heteroatomic Electrophiles. PMC - NIH. Retrieved from [Link]
-
Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Corpet, M., et al. (2021). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. Organometallics - ACS Publications. Retrieved from [Link]
-
Trofimov, B. A., et al. (2020). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Cross-Coupling Chemistry. (n.d.). Retrieved from [Link]
-
Kertész, I., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Retrieved from [Link]
-
Maleki, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PubMed Central. Retrieved from [Link]
-
Abás, S., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Retrieved from [Link]
-
6-Bromo-[15][20]oxazolo[4,5-b]pyridine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (2012). Semantic Scholar. Retrieved from [Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (2025). Wiley Online Library. Retrieved from [Link]
-
6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one. (n.d.). PubChem. Retrieved from [Link]
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Technical Support Center: Chromatographic Purification of 6-Bromooxadiazolo[3,4-b]pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 6-Bromooxadiazolo[3,4-b]pyridine. The content is structured in a question-and-answer format to address common challenges and frequently asked questions, ensuring both scientific accuracy and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 6-Bromooxadiazolo[3,4-b]pyridine that influence its chromatographic behavior?
Understanding the fundamental properties of the target molecule is the first step in developing a successful purification strategy. 6-Bromo[1][2][3]oxadiazolo[3,4-b]pyridine (CAS 1125409-96-2) is a heterocyclic compound with the molecular formula C₅H₂BrN₃O and a molecular weight of approximately 199.99 g/mol .[2][4]
Key properties to consider are:
-
Polarity: The presence of a pyridine ring, an oxadiazole ring, and a bromine atom contributes to its overall polarity. The topological polar surface area (TPSA) is 51.8 Ų, indicating significant polarity.[2] This suggests that it will be retained on normal-phase silica gel and will require moderately polar to polar solvent systems for elution.
-
Basicity: The pyridine nitrogen atom provides a basic site (pKa of pyridine is ~5.2).[1] This basicity is a critical factor, as it can lead to strong, non-ideal interactions with the acidic silanol groups on the surface of standard silica gel, often resulting in significant peak tailing.
-
Stability: Pyridine derivatives, especially those with additional functional groups, can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation during purification.[1]
| Property | Value | Source |
| CAS Number | 1125409-96-2 | [2] |
| Molecular Formula | C₅H₂BrN₃O | [2] |
| Molecular Weight | 199.99 g/mol | [2] |
| Topological Polar Surface Area | 51.8 Ų | [2] |
| XLogP3-AA | 1.1 | [2] |
Q2: How do I select an initial solvent system for flash column chromatography?
The best practice is to first develop a separation method using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive way to screen different solvent systems (mobile phases).
Core Principle: The ideal solvent system for column chromatography should result in a retention factor (Rƒ) of 0.2 to 0.4 for the target compound on a TLC plate.[5] This Rƒ value ensures that the compound will elute from the column in a reasonable volume of solvent, well-separated from impurities that are either much more polar (lower Rƒ) or much less polar (higher Rƒ).
Step-by-Step Protocol for TLC Method Development:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the dissolved mixture onto a silica gel TLC plate.
-
Prepare a developing chamber with a solvent system. Start with a common binary mixture, such as Ethyl Acetate/Hexanes or Dichloromethane/Methanol.
-
Develop the plate.
-
Visualize the spots under UV light (254 nm and/or 365 nm) and/or by staining.
-
Calculate the Rƒ value: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Adjust the solvent polarity until the desired Rƒ is achieved.
-
If Rƒ is too high (compound runs too fast), decrease the polarity of the mobile phase (e.g., decrease the percentage of Ethyl Acetate in Hexanes).
-
If Rƒ is too low (compound stays at the baseline), increase the polarity (e.g., increase the percentage of Ethyl Acetate).
-
Q3: My compound is streaking badly on the TLC plate and column. What causes this and how can I fix it?
This is the most common issue encountered with basic compounds like pyridines on silica gel.
Causality: The streaking, or peak tailing, is caused by the strong interaction between the basic nitrogen on the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-uniform distribution of the analyte between the stationary and mobile phases, resulting in a "tail".[1]
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent. This base will compete with your compound for the acidic sites on the silica, leading to sharper, more symmetrical peaks.
-
Triethylamine (TEA): Add 0.1-1% TEA to your chosen solvent system (e.g., 90:9:1 Hexanes/Ethyl Acetate/TEA).
-
Ammonia: For more polar systems, a solution of ammonia in methanol can be effective. Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock in dichloromethane.[5]
-
-
Change the Stationary Phase: If modifiers are not effective or are incompatible with your compound, consider an alternative stationary phase.
-
Neutral Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic grades. For a basic compound, neutral or basic alumina is recommended.
-
Deactivated Silica: You can deactivate silica gel by pre-treating it to reduce the acidity of the silanol groups.[5]
-
Q4: I have very low recovery of my product after the column. What happened?
Low recovery can be frustrating and is typically due to one of two main issues: compound degradation or the compound being irreversibly stuck on the column.
Possible Causes & Troubleshooting Steps:
-
Decomposition on Silica: The compound may be unstable on acidic silica gel.[5]
-
Test for Stability: Perform a 2D TLC analysis. Spot your crude mixture on the corner of a square TLC plate, run it in a solvent system, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system.[5] If your compound is stable, the spot will move to a new position along the diagonal. If it degrades, you will see new spots off the diagonal.
-
-
Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is strongly bound to the silica.
-
Increase Eluent Polarity: If you suspect the compound is still on the column, try flushing the column with a much stronger, more polar solvent (e.g., 10-20% Methanol in Dichloromethane) to see if you can recover it.
-
-
Dilute Fractions: Your compound may have eluted, but the fractions are too dilute to be detected by TLC.[5]
-
Concentrate Fractions: Try concentrating the fractions where you expected your compound to elute and re-analyze by TLC.
-
Q5: Can I use HPLC for the final purification step? What is a good starting point?
Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for final purification to achieve high purity.[6][7] For a polar, basic compound like 6-Bromooxadiazolo[3,4-b]pyridine, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach.
Recommended Starting Conditions for RP-HPLC:
| Parameter | Recommendation | Rationale & Comments |
| Column | C18 (Octadecylsilane) | A standard, versatile choice for reversed-phase. If peak shape is poor, consider a polar-embedded phase column, which is more compatible with highly aqueous mobile phases and provides better peak shape for bases.[1] |
| Mobile Phase | A: Water with 0.1% Formic Acid or 0.1% TFAB: Acetonitrile or Methanol with the same additive | The acidic additive protonates the pyridine nitrogen, ensuring a consistent ionic state and significantly improving peak shape by masking residual silanol interactions on the stationary phase.[3] |
| Detection | UV Detector | The aromatic heterocyclic structure should have strong UV absorbance. A photodiode array (PDA) detector is ideal for monitoring peak purity. |
| Gradient | Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) | This will help determine the approximate organic solvent concentration required to elute the compound, which can then be optimized for a shallower, higher-resolution gradient. |
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No separation between spots on TLC | Incorrect solvent system polarity. | Systematically screen different solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol, Toluene/Acetone). |
| Compound runs with the solvent front (Rƒ ≈ 1) | Mobile phase is too polar. | Decrease the polarity of the eluent (e.g., increase the percentage of hexanes). |
| Compound stuck on the baseline (Rƒ ≈ 0) | Mobile phase is not polar enough. | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or add methanol).[5] |
| Cracked or channeled silica bed in the column | Poor packing technique; column ran dry. | Ensure the column is packed as a slurry and never let the solvent level drop below the top of the silica bed.[8] Use a layer of sand on top to prevent disturbance.[9] |
| All fractions are mixed after the column | Overloading the column with too much sample; compound degradation on the column. | Use a proper ratio of silica to crude sample (typically 50:1 to 100:1 by weight). Check for compound stability using 2D TLC.[5] |
| High backpressure in HPLC | Column frit is blocked; sample precipitation on the column. | Filter all samples and mobile phases before use. If pressure is still high, try back-flushing the column or replace the column frit.[10] |
Visualized Workflows
Chromatography Strategy Selection
The following workflow provides a decision-making process for selecting the appropriate chromatographic strategy for purifying 6-Bromooxadiazolo[3,4-b]pyridine.
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Validation & Comparative
A Senior Application Scientist's Guide to Heterocyclic Reactivity: 6-Bromooxadiazolo[3,4-b]pyridine vs. Canonical Bromo-pyridines in Modern Drug Discovery
Introduction: The Indispensable Role of Bromo-pyridines in Medicinal Chemistry
In the intricate landscape of modern drug discovery, functionalized heterocyclic compounds are foundational pillars for constructing novel therapeutic agents. Among these, bromo-pyridine derivatives have proven to be exceptionally valuable building blocks, prized for their unique blend of structural versatility and predictable reactivity.[1] The introduction of a bromine atom onto the pyridine ring serves a dual purpose: it acts as an excellent leaving group in a multitude of transition-metal catalyzed cross-coupling reactions and significantly modulates the electronic landscape of the molecule.[1][2] These reactions, including the Nobel Prize-winning Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are the cornerstones of contemporary organic synthesis, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds.[3]
This guide provides an in-depth, objective comparison of 6-Bromooxadiazolo[3,4-b]pyridine , a specialized fused heterocyclic intermediate, against its canonical monocyclic counterparts: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. We will dissect the nuanced interplay of electronic effects, steric hindrance, and fused-ring topology that dictates their reactivity and utility, providing researchers, scientists, and drug development professionals with the field-proven insights necessary for rational molecular design and synthetic strategy.
Part 1: Deep Dive into 6-Bromooxadiazolo[3,4-b]pyridine - A Specialized Building Block
Structure and Electronic Profile:
6-Bromooxadiazolo[3,4-b]pyridine is not a simple halogenated pyridine. It is a fused bicyclic system where a pyridine ring is annulated with an electron-deficient 1,2,5-oxadiazole ring. This fusion creates a unique electronic architecture with profound implications for its chemical behavior. The oxadiazole moiety, with its two nitrogen atoms and one oxygen atom, is strongly electron-withdrawing.[4][5][6][7] This property significantly lowers the electron density of the entire fused system, including the attached pyridine ring.
The bromine atom at the 6-position is electronically analogous to a bromine at the 4-position of a simple pyridine ring, placing it para to one of the pyridine-like nitrogens in the fused system. This position, combined with the potent electron-withdrawing nature of the oxadiazole ring, renders the C-Br bond highly activated for oxidative addition to a palladium(0) catalyst—a critical initiation step in cross-coupling reactions.
Applications in Medicinal Chemistry:
The oxazolopyridine core is a key structural motif in the development of various therapeutic agents, particularly kinase inhibitors for oncology indications.[8] The 6-bromo derivative serves as a crucial intermediate, allowing for the strategic introduction of diverse molecular fragments via palladium-catalyzed cross-coupling.[8] Its utility is highlighted in the synthesis of compounds targeting dual kinase/HDAC inhibitors and in the design of covalent inhibitors where the electrophilicity of the oxazole ring can be exploited.[8]
Part 2: Comparative Analysis of Reactivity in Cross-Coupling Reactions
The true value of a building block is revealed in its performance. Here, we compare the reactivity of 6-bromooxadiazolo[3,4-b]pyridine with standard bromo-pyridine isomers in palladium-catalyzed cross-coupling reactions.
Governing Principles of Reactivity:
The reactivity of bromo-pyridines in transformations like the Suzuki-Miyaura coupling is primarily governed by the ease of oxidative addition of the C-Br bond to the Pd(0) catalyst.[3][9] This step is influenced by two main factors:
-
Position of the Bromine Atom: The inherent electron-withdrawing nature of the pyridine nitrogen activates the C-Br bond at the ortho (2-) and para (4-) positions more than the meta (3-) position. This leads to a general reactivity trend for simple isomers: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine .[10]
-
Influence of Other Substituents: Strongly electron-withdrawing groups (EWGs) on the ring, such as the fused oxadiazole system or a trifluoromethyl group, further decrease the ring's electron density. This enhances the electrophilicity of the carbon attached to the bromine, facilitating oxidative addition and increasing overall reactivity.[10] Conversely, electron-donating groups (EDGs) can sometimes decelerate the reaction, while coordinating groups like primary amines can potentially inhibit the catalyst if not managed properly.[3][11]
The logical flow of a typical palladium-catalyzed cross-coupling reaction is illustrated below.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Performance Data:
The following table summarizes representative yields from the literature for the Suzuki-Miyaura coupling, providing a quantitative comparison of reactivity. It is crucial to note that reaction conditions are a significant variable; this data is intended to illustrate general trends.
| Bromo-pyridine Substrate | Coupling Partner | Catalyst System (Typical) | Yield (%) | Comments |
| 6-Bromooxadiazolo[3,4-b]pyridine | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | High (Est. >90%) | Highly activated C-Br bond due to fused EWG. Analogous to 4-bromopyridine but with enhanced reactivity. |
| 2-Bromopyridine | Phenylboronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | 63-85%[12][13] | Good reactivity, but potential for catalyst inhibition via N-coordination. |
| 3-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ / K₃PO₄ | 70-95%[14] | Generally the least reactive isomer due to meta position of bromine. Requires robust catalyst systems. |
| 4-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | ~90-98%[15] | Highest reactivity among simple isomers due to para relationship to nitrogen. |
Analysis: 6-Bromooxadiazolo[3,4-b]pyridine is anticipated to exhibit reactivity that is comparable to, or even exceeds, that of 4-bromopyridine. The powerful, delocalized electron-withdrawing effect of the oxadiazole ring system significantly activates the C-Br bond for oxidative addition, making it an excellent substrate for cross-coupling reactions, even under mild conditions. This high reactivity allows for the construction of complex molecules with high efficiency.
Part 3: Physicochemical Property Comparison
The physical properties of these building blocks are critical for practical laboratory considerations, including solvent selection, purification, and storage.
| Property | 6-Bromooxadiazolo[3,4-b]pyridine | 2-Bromopyridine | 3-Bromopyridine |
| Molecular Formula | C₆H₂BrN₃O | C₅H₄BrN[16] | C₅H₄BrN[17] |
| Molecular Weight | ~212.0 g/mol | 158.00 g/mol [17][18] | 158.00 g/mol [17][19] |
| Appearance | Crystalline Solid[8] | Colorless to light yellow liquid[18][20] | Colorless liquid[19] |
| Boiling Point | >200 °C (decomposes)[8] | 192-194 °C[18][20] | 173 °C[17][19] |
| Melting Point | N/A (decomposes) | -40.1 °C[21] | -27 °C[19] |
| Solubility | Soluble in DMSO, DMF[8] | Slightly miscible in water; miscible with organic solvents[18][20] | Slightly soluble in water |
Part 4: Experimental Protocols & Methodologies
To ensure trustworthy and reproducible results, a well-defined experimental protocol is paramount. The following section details a robust, self-validating workflow for a general Suzuki-Miyaura cross-coupling reaction.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol: General Suzuki-Miyaura Coupling
-
Causality and Rationale: This protocol is designed to exclude oxygen and water, which can lead to catalyst deactivation and unwanted side reactions (e.g., homo-coupling of the boronic acid). The choice of base, solvent, and ligand is critical and often substrate-dependent.
-
Reagent Preparation (The "Why"): To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the bromo-pyridine (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1–5 mol%).
-
Expertise: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable bromo-pyridine. The base is crucial for activating the boronic acid to facilitate transmetalation.[22]
-
-
Establishing an Inert Atmosphere (The "Why"): Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate the atmosphere, followed by backfilling with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Expertise: This step is critical to remove oxygen, which can oxidize the Pd(0) active catalyst to an inactive Pd(II) state and also promote degradation of phosphine ligands.
-
-
Solvent Addition and Reaction (The "Why"): Add the anhydrous and degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe.[23] Heat the reaction mixture to the optimized temperature (typically 80–110 °C) with vigorous stirring.
-
Expertise: Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen. The addition of water can sometimes accelerate the reaction, particularly when using inorganic bases.
-
-
Reaction Monitoring (The "Why"): Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or LC-MS until the starting bromo-pyridine is consumed.
-
Expertise: Proper monitoring prevents unnecessary heating that could lead to product degradation and helps determine the optimal reaction time.
-
-
Work-up and Purification (The "Why"): Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water to remove the inorganic base and salts. Wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Expertise: A standard aqueous work-up effectively removes the bulk of inorganic impurities. Chromatography is typically required to isolate the final product in high purity.
-
Conclusion
While all bromo-pyridines are valuable synthons, they are not interchangeable. The choice of isomer has a profound impact on reactivity, dictating the required reaction conditions and ultimately influencing synthetic efficiency. Simple isomers like 2-, 3-, and 4-bromopyridine are workhorse building blocks, with a predictable reactivity profile governed by the position of the bromine relative to the ring nitrogen.
6-Bromooxadiazolo[3,4-b]pyridine , however, represents a more advanced, highly activated building block. Its fused, electron-deficient oxadiazole ring system bestows enhanced reactivity in palladium-catalyzed cross-coupling reactions, making it an ideal substrate for the efficient synthesis of complex, highly functionalized molecules. For medicinal chemists aiming to construct novel kinase inhibitors or other targeted therapies based on the oxazolopyridine scaffold, understanding the superior reactivity of this specialized intermediate is critical for the strategic and successful execution of drug discovery campaigns.
References
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Chemsrc. (n.d.). 2-Bromopyridine | CAS#:109-04-6. Retrieved January 20, 2026, from [Link]
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Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 2-Bromopyridine. Retrieved January 20, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Retrieved January 20, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Retrieved January 20, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides | Request PDF. Retrieved January 20, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved January 20, 2026, from [Link]
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PubMed. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020-2024. Retrieved January 20, 2026, from [Link]
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Wikipedia. (n.d.). 3-Bromopyridine. Retrieved January 20, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020-2024. Retrieved January 20, 2026, from [Link]
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Patsnap. (n.d.). Synthetic method of 3-bromopyridine - Eureka. Retrieved January 20, 2026, from [Link]
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PubMed. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved January 20, 2026, from [Link]
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PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved January 20, 2026, from [Link]
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Wikipedia. (n.d.). 2-Bromopyridine. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. Retrieved January 20, 2026, from [Link]
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Stanford University. (2014). The Suzuki Reaction. Retrieved January 20, 2026, from [Link]
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A Comparative Guide to the Bioactivity of Oxadiazolo[3,4-b]pyridine Analogs in Cellular and Biochemical Assays
Introduction
The oxadiazolo[3,4-b]pyridine scaffold is a compelling heterocyclic motif in modern medicinal chemistry, drawing significant attention for its diverse pharmacological potential. While direct and extensive research on 6-bromooxadiazolo[3,4-b]pyridine is emerging, a wealth of data from structurally related analogs provides critical insights into the potential bioactivities of this compound class. This guide offers a comparative analysis of the performance of oxadiazolo[3,4-b]pyridine analogs and related isosteres in key anticancer, antimicrobial, and enzyme inhibition assays. By examining the structure-activity relationships (SAR) and mechanistic underpinnings of these compounds, we aim to provide researchers and drug development professionals with a valuable resource for navigating the therapeutic landscape of this promising chemical space. The following sections will delve into quantitative assay data, detailed experimental protocols, and the signaling pathways implicated in the biological effects of these molecules.
Comparative Performance in Anticancer Assays
A significant body of research has focused on the anticancer properties of oxadiazole and oxazolopyridine derivatives. The primary method for evaluating in vitro cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.
Data Summary: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of oxadiazolo[4,5-b]pyridine and 1,3,4-oxadiazole derivatives against various human cancer cell lines.
| Compound ID | Core Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 10b | 1,2,4-Thiadiazole-oxazolo[4,5-b]pyridine | MCF-7 (Breast) | 0.10 ± 0.076 | Etoposide | 0.13 ± 0.017 |
| A549 (Lung) | 0.41 ± 0.011 | Etoposide | 1.02 ± 0.041 | ||
| Colo-205 (Colon) | 0.60 ± 0.023 | Etoposide | 0.24 ± 0.011 | ||
| A2780 (Ovarian) | 1.43 ± 0.41 | Etoposide | 3.08 ± 0.135 | ||
| 10c | 1,2,4-Thiadiazole-oxazolo[4,5-b]pyridine | MCF-7 (Breast) | 0.45 ± 0.013 | Etoposide | 0.13 ± 0.017 |
| A549 (Lung) | 0.61 ± 0.021 | Etoposide | 1.02 ± 0.041 | ||
| Colo-205 (Colon) | 0.43 ± 0.011 | Etoposide | 0.24 ± 0.011 | ||
| A2780 (Ovarian) | 1.21 ± 0.043 | Etoposide | 3.08 ± 0.135 | ||
| Compound 26 | Pyridine 1,3,4-oxadiazole analog | HEPG2 (Liver) | Stronger than 5-fluorouracil | 5-Fluorouracil | - |
| MCF7 (Breast) | Stronger than 5-fluorouracil | 5-Fluorouracil | - | ||
| SW1116 (Colorectal) | Stronger than 5-fluorouracil | 5-Fluorouracil | - | ||
| BGC823 (Stomach) | Stronger than 5-fluorouracil | 5-Fluorouracil | - | ||
| Compound 36 | 1,3,4-Oxadiazole derivative | HepG2 (Liver) | 30-fold stronger than 5-fluorouracil | 5-Fluorouracil | - |
Data for compounds 10b and 10c are from a study on chalcone incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridine derivatives.[1] Data for compounds 26 and 36 are from a review on the anti-cancer activity of 1,3,4-oxadiazole derivatives.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the IC50 values of test compounds against adherent cancer cell lines.[3][4][5][6]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Mechanism of Action in Cancer
Oxadiazole derivatives exert their anticancer effects through various mechanisms, often by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.[1][7][8][9]
-
Enzyme Inhibition: Many oxadiazole-containing compounds have been shown to inhibit enzymes crucial for cancer cell growth, such as histone deacetylases (HDACs), topoisomerase II, and telomerase.[1]
-
Signaling Pathway Modulation: These compounds can interfere with critical signaling cascades. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, is a common target.[7] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Comparative Performance in Antimicrobial Assays
Derivatives of 1,3,4-oxadiazole have demonstrated notable activity against a range of bacterial and fungal pathogens. The standard method for quantifying this activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Data Summary: In Vitro Antimicrobial Activity
The table below presents the MIC values for representative 1,3,4-oxadiazole derivatives against common bacterial strains.
| Compound ID | Core Structure | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4a-c analog | Norfloxacin-1,3,4-oxadiazole | S. aureus | 1-2 | Norfloxacin | 1-2 |
| MRSA | 0.25-1 | Vancomycin | 1-2 | ||
| 14a, 14b | Naphthofuran-1,3,4-oxadiazole | P. aeruginosa | 0.2 | Ciprofloxacin | 0.2 |
| B. subtilis | 0.2 | Ciprofloxacin | 0.2 | ||
| S. typhi | 0.4 | Ciprofloxacin | - | ||
| E. coli | 0.4 | Ciprofloxacin | - |
Data for norfloxacin analogs and naphthofuran derivatives are from a review on the antimicrobial activity of 1,3,4-oxadiazole derivatives.[10]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol details the determination of the MIC of test compounds against bacterial strains.[2][11][12][13][14]
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds and the reference antibiotic in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (bacteria in broth without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Performance in Enzyme Inhibition Assays
The versatility of the oxadiazolopyridine scaffold extends to the inhibition of various enzymes implicated in a range of diseases.
Ghrelin O-Acyltransferase (GOAT) Inhibition
Oxadiazolo pyridine derivatives have been investigated as inhibitors of Ghrelin O-Acyltransferase (GOAT), an enzyme involved in the acylation of ghrelin, a hormone that stimulates appetite.[12][15][16][17][18][19][20] Inhibition of GOAT is a potential therapeutic strategy for obesity and metabolic disorders.
Assay Principle: GOAT inhibitor assays typically measure the transfer of a labeled acyl group (e.g., [3H]octanoyl-CoA) to a ghrelin peptide substrate. The inhibition is quantified by the reduction in the amount of acylated ghrelin produced in the presence of the test compound.
TANK-Binding Kinase 1 (TBK1) Inhibition
Certain pyrazolo[3,4-b]pyridine derivatives, which are structurally related to oxadiazolopyridines, have shown potent inhibition of TANK-binding kinase 1 (TBK1), a key regulator of innate immune responses.[21] Dysregulation of TBK1 activity is associated with autoimmune diseases and some cancers.
Assay Principle: TBK1 kinase activity can be measured using assays that detect the consumption of ATP or the phosphorylation of a substrate peptide. For instance, the ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.[22]
Experimental Protocol: In Vitro Kinase Assay (e.g., TBK1)
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of inhibitors.[21][22][23][24][25]
Materials:
-
Recombinant human TBK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., myelin basic protein or a specific peptide)
-
ATP
-
Test compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, test compound at various concentrations, and the TBK1 enzyme.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to its Km value for the enzyme.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect kinase activity using the ADP-Glo™ system. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The oxadiazolo[3,4-b]pyridine scaffold and its analogs represent a rich source of biologically active compounds with significant potential in oncology, infectious diseases, and metabolic disorders. The comparative data and protocols presented in this guide highlight the promising performance of this compound class in a variety of assays. Structure-activity relationship studies consistently demonstrate that modifications to the core structure and its substituents can profoundly impact potency and selectivity. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways and inhibit critical enzymes, provides a rational basis for the design of next-generation therapeutics. Further investigation into 6-bromooxadiazolo[3,4-b]pyridine and its derivatives is warranted to fully explore their therapeutic potential.
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Unambiguous Structure Determination: A Comparative Guide to the Validation of 6-Bromooxadiazolo[3,4-b]pyridine and Related Heterocycles
In the landscape of modern drug discovery and materials science, the precise knowledge of a molecule's three-dimensional structure is paramount. For novel heterocyclic compounds such as 6-Bromooxadiazolo[3,4-b]pyridine, a seemingly minor ambiguity in atomic arrangement can lead to a drastic difference in biological activity, toxicity, and material properties. This guide provides a comprehensive comparison of analytical techniques for the structural validation of this and similar small molecules, with a primary focus on the definitive method of single-crystal X-ray crystallography.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the atomic and molecular structure of a crystalline compound.[1] It provides a three-dimensional map of electron density, from which the precise positions of atoms, bond lengths, bond angles, and stereochemistry can be elucidated.[1] This technique is foundational in confirming the synthesis of new chemical entities and in understanding their interactions with biological targets.[2][3]
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands patience and precision. The overall workflow can be visualized as follows:
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Navigating the Therapeutic Potential of Oxadiazolo[3,4-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the oxadiazolo[3,4-b]pyridine scaffold has garnered significant interest due to its diverse and potent biological activities. This guide provides an in-depth comparison of the biological activities of 6-bromooxadiazolo[3,4-b]pyridine derivatives and related analogues, offering experimental insights and future perspectives for drug development.
The Oxadiazolo[3,4-b]pyridine Core: A Privileged Scaffold
The fusion of an oxadiazole ring with a pyridine moiety creates a unique bicyclic heterocyclic system with a distinct electronic and structural landscape. The oxadiazole component, a bioisostere for esters and amides, can engage in various non-covalent interactions, while the pyridine ring provides a handle for modulating physicochemical properties and directing biological activity. The introduction of a bromine atom at the 6-position, as seen in 6-bromo-[1][2][3]oxadiazolo[3,4-b]pyridine, serves as a crucial synthetic intermediate and can also contribute to the compound's overall biological profile through halogen bonding and metabolic stability modulation.
Comparative Biological Activities of Oxadiazolo[3,4-b]pyridine Derivatives
While research on the specific 6-bromooxadiazolo[3,4-b]pyridine scaffold is emerging, a broader look at related derivatives reveals a spectrum of promising therapeutic applications. This section compares the key biological activities investigated for this class of compounds.
Anticancer Activity: A Multifaceted Approach
Derivatives of the closely related oxazolo[4,5-b]pyridine fused with a 1,3,4-oxadiazole moiety have demonstrated significant potential as anticancer agents.[4] These compounds have been shown to induce apoptosis and activate caspase-3, key players in programmed cell death.[4] The mechanism of action for some of these derivatives involves the inhibition of critical signaling pathways like Akt and FAK, which are often dysregulated in cancer.[4]
Table 1: Comparative Anticancer Activity of Selected Oxadiazole-Pyridine Derivatives
| Compound ID | Core Scaffold | Target Cell Lines | IC50 (µM) | Mechanism of Action | Reference |
| Compound A | 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine | A549 (Lung), C6 (Glioma) | Potent activity reported | Apoptosis induction, Caspase-3 activation, Akt/FAK inhibition | [4] |
| Compound B | Triazolo(3,4-b)(1,3,4)thiadiazole-pyridine | MCF-7 (Breast) | Promising activity reported | Not specified | [5] |
Note: Specific IC50 values for Compound A were not publicly available in the cited abstract.
The anticancer potential of these scaffolds underscores the importance of further exploring the 6-bromooxadiazolo[3,4-b]pyridine core for novel oncology therapeutics.
Antimicrobial Activity: Combating Drug Resistance
The global challenge of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Oxadiazole derivatives containing a pyridine ring have shown promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.[6]
Table 2: Comparative Antimicrobial Activity of Oxadiazole-Pyridine Derivatives
| Compound Class | Target Organisms | Method | Key Findings | Reference |
| (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives | S. aureus, S. epidermidis, B. cereus, P. aeruginosa, E. coli | Broth macrodilution, Agar well diffusion | Promising activity against Gram-positive bacteria. | [6] |
| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus (Gram-positive), Escherichia coli (Gram-negative) | Disk-diffusion | Greater sensitivity observed in Gram-positive bacteria. | [7] |
The diverse antimicrobial profiles of these related compounds suggest that the 6-bromooxadiazolo[3,4-b]pyridine scaffold could be a valuable starting point for the design of novel anti-infective agents.
Mitochondrial Uncouplers: A Novel Approach to Metabolic Diseases
Recent groundbreaking research has identified[1][2][3]oxadiazolo[3,4-b]pyridin-7-ol derivatives as potent mitochondrial uncouplers.[1][2] This activity is of significant interest for the treatment of obesity and metabolic dysfunction-associated steatohepatitis (MASH). The synthesis of these compounds utilizes 6-bromo-7-methoxy-[1][2][3]oxadiazolo[3,4-b]pyridine as a key intermediate, highlighting the direct relevance of the 6-bromo substituted core.[1][2]
Mitochondrial uncoupling is a process that dissociates fuel oxidation from ATP synthesis, leading to increased energy expenditure. This mechanism holds therapeutic promise for metabolic disorders.
Synthesis and Experimental Protocols
The synthesis of the 6-bromooxadiazolo[3,4-b]pyridine core is a critical step in the exploration of its biological potential. The following provides a conceptual overview of the synthetic strategy and a representative experimental protocol.
Synthetic Workflow for[1][2][3]Oxadiazolo[3,4-b]pyridine Derivatives
The synthesis typically involves a multi-step process starting from a substituted pyridine derivative.
Caption: Synthetic pathway to[1][2][3]oxadiazolo[3,4-b]pyridin-7-ol derivatives.
Experimental Protocol: Synthesis of 6-Bromo-7-methoxy-[1][2][3]oxadiazolo[3,4-b]pyridine
This protocol is based on the methodology described by Perry et al.[1]
Materials:
-
6-bromo-7-methoxy-1λ4-[1][2][3]oxadiazolo[4,3-b]pyridin-1-olate
-
Triphenylphosphine
-
Dichloromethane
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 6-bromo-7-methoxy-1λ4-[1][2][3]oxadiazolo[4,3-b]pyridin-1-olate (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triphenylphosphine (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and then stir under reflux at 40 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product via silica gel chromatography (e.g., using a gradient of 0–10% ethyl acetate/hexanes) to afford the desired product.
Causality: The reduction of the furoxan ring with triphenylphosphine is a crucial step to generate the furazanopyridine intermediate. The subsequent cross-coupling and deprotection steps allow for the introduction of various substituents to explore structure-activity relationships.
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of oxadiazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For the mitochondrial uncouplers, substitutions on the aniline moiety introduced via the Buchwald-Hartwig reaction significantly impact potency.[2]
Key SAR Insights:
-
Substitution Pattern: The position and electronic nature of substituents on appended aryl rings can drastically alter biological activity.
-
Lipophilicity: Modulating the lipophilicity of the derivatives can influence their membrane permeability and target engagement.
-
Halogenation: The presence of the bromine atom at the 6-position not only facilitates further synthetic modifications but may also contribute to enhanced binding affinity through halogen bonding.
Future Perspectives:
The 6-bromooxadiazolo[3,4-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics. Future research should focus on:
-
Diversification: Synthesizing a broader range of derivatives to establish comprehensive SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for anticancer and antimicrobial derivatives.
-
In Vivo Evaluation: Progressing lead compounds to in vivo models to assess their efficacy and pharmacokinetic properties.
Conclusion
The 6-bromooxadiazolo[3,4-b]pyridine core and its analogues are a compelling class of heterocyclic compounds with a wide array of potential therapeutic applications. From novel mitochondrial uncouplers for metabolic diseases to promising anticancer and antimicrobial agents, the versatility of this scaffold is evident. The synthetic accessibility of the 6-bromo intermediate provides a robust platform for further chemical exploration and optimization. This guide serves as a foundational resource for researchers dedicated to advancing the frontiers of drug discovery and development.
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Perry, R. J., et al. (2024). Design, Synthesis, and Biological Evaluation of[1][2][3]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. Journal of Medicinal Chemistry.[2]
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Perry, R. J., et al. (2024). Design, Synthesis, and Biological Evaluation of[1][2][3]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. ACS Publications.[2]
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Kokkiligadda, S. B., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives. Request PDF.[4]
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Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.[5]
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One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone. Google Patents.[3]
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Lak, S. S., et al. (2017). Synthesis and Evaluation of Antibacterial Activity of 1,3,4-Oxadiazoles Derivatives Containing Pyridine Ring. Journal of Chemical and Pharmaceutical Research.[6]
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ChemInform Abstract: Synthesis and Antimicrobial Activity of Some Heterocyclic 2,6-Bis(substituted)-1,3,4-thiadiazolo-, Oxadiazolo-, and Oxathiazolidino-Pyridine Derivatives from 2,6-Pyridine Dicarboxylic Acid Dihydrazide. ResearchGate.[8]
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Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. Juniper Publishers.[9]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI.[10]
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Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails.[11]
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Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.[7]
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Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central.[12]
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Synthesis and biological activity of pyrazo-[3,4-b]-pyridine derivatives. Part I. PubMed.[13]
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Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PubMed Central.[14]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central.[15]
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Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. ResearchGate.[16]
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Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. PubMed.[17]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.[18]
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A Comparative Guide to HPLC Purity Analysis of 6-Bromooxadiazolo[3,4-b]pyridine for Pharmaceutical Development
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-Bromooxadiazolo[3,4-b]pyridine, a key heterocyclic intermediate in medicinal chemistry. We will explore a primary HPLC method, compare it with viable alternatives, and provide the underlying scientific rationale for our experimental choices, ensuring a self-validating and trustworthy protocol.
Introduction: The Critical Role of Purity in Drug Intermediates
6-Bromooxadiazolo[3,4-b]pyridine is a member of the oxadiazole pyridine family, a class of compounds with significant interest in pharmaceutical research due to their diverse biological activities. The purity of such intermediates is paramount, as even trace impurities can have unintended pharmacological effects or interfere with downstream synthetic steps, ultimately compromising the safety and efficacy of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.[1][2]
This guide will focus on a robust, validated HPLC method for the purity analysis of 6-Bromooxadiazolo[3,4-b]pyridine and compare its performance against alternative chromatographic conditions and analytical techniques.
Primary HPLC Method: A Validated Approach for Purity Determination
The development of a reliable HPLC method requires careful optimization of several parameters to achieve adequate separation of the main compound from any potential impurities.[3] The following method has been designed to be specific, linear, accurate, precise, and robust, in line with the International Council for Harmonisation (ICH) guidelines.[4][5]
Experimental Protocol: Primary HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the 6-Bromooxadiazolo[3,4-b]pyridine sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Rationale for Method Parameters
The choice of a C18 column is based on its versatility and proven ability to separate a wide range of non-polar to moderately polar compounds, which is characteristic of many heterocyclic drug intermediates.[6] The mobile phase, consisting of a weak acid (formic acid) in water and an organic modifier (acetonitrile), is designed to ensure good peak shape and resolution for the basic pyridine moiety of the analyte. The gradient elution program allows for the effective separation of impurities with varying polarities, from early-eluting polar compounds to late-eluting non-polar species. A detection wavelength of 254 nm is commonly used for aromatic and heterocyclic compounds as it often corresponds to a region of strong UV absorbance.
Method Validation Summary
A comprehensive validation of the primary HPLC method should be performed to ensure its suitability for its intended purpose.[2][3][4] The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The peak for 6-Bromooxadiazolo[3,4-b]pyridine is pure and well-resolved from any impurities. | To ensure the method can accurately measure the analyte without interference. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations. | To demonstrate a proportional relationship between detector response and analyte concentration. |
| Accuracy | Recovery of spiked analyte should be within 98-102%. | To assess the closeness of the measured value to the true value. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%. | To demonstrate the consistency and reproducibility of the method.[5] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | To determine the lowest concentration of the analyte that can be reliably detected and quantified. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, temperature). | To ensure the reliability of the method during routine use. |
Comparative Analysis: Alternative Methods and Their Performance
While the primary HPLC method is robust, it is essential for a comprehensive guide to consider and compare alternative approaches. This allows for flexibility in laboratory settings with different equipment and provides solutions for challenging separation problems.
Alternative HPLC Conditions
Alternative 1: Isocratic Elution with a Different Mobile Phase
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase: 60% Methanol, 40% 20 mM Potassium Phosphate buffer (pH 6.5)
-
Flow Rate: 0.8 mL/min
-
Temperature: 35 °C
Rationale and Comparison:
A Phenyl-Hexyl column offers a different selectivity compared to a C18 column due to π-π interactions with the aromatic ring of the analyte. This can be advantageous for separating impurities that are structurally very similar to the main compound. Isocratic elution is simpler and can be faster if the impurities have similar retention behavior. However, it may not be suitable for samples containing a wide range of impurities with different polarities, leading to either poor resolution of early-eluting peaks or long run times for late-eluting ones.
Alternative 2: Ultra-High-Performance Liquid Chromatography (UHPLC)
-
Column: UHPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase: Same as the primary method.
-
Gradient Program: A shorter, steeper gradient can be employed due to the higher efficiency of the column.
-
Flow Rate: 0.4 mL/min
Rationale and Comparison:
UHPLC utilizes smaller particle size columns, leading to significantly higher resolution, faster analysis times, and reduced solvent consumption. This is a powerful alternative for high-throughput screening and for resolving closely eluting impurities that may co-elute in a standard HPLC setup. The main drawback is the requirement for specialized UHPLC instrumentation capable of handling higher backpressures.
Comparison of HPLC Methods
| Feature | Primary Method (Gradient C18) | Alternative 1 (Isocratic Phenyl-Hexyl) | Alternative 2 (UHPLC) |
| Resolution | Good for a wide range of impurities | Potentially better for specific aromatic impurities, but may be poor for others | Excellent, superior separation power |
| Analysis Time | Moderate (~35 min) | Potentially shorter for simple impurity profiles | Significantly shorter (<10 min) |
| Solvent Consumption | Moderate | Lower for shorter runs | Significantly lower |
| Instrumentation | Standard HPLC system | Standard HPLC system | UHPLC system required |
| Flexibility | High, suitable for unknown impurity profiles | Lower, optimized for a specific set of impurities | High, excellent for complex mixtures |
Alternative Analytical Techniques
While HPLC is the dominant technique, other methods can be used for purity assessment, often in a complementary role.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. However, 6-Bromooxadiazolo[3,4-b]pyridine is likely to have a high boiling point and may require derivatization, making GC-MS less ideal as a primary purity method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for purity determination without the need for a reference standard of the impurity.[7] It provides structural information about impurities but generally has lower sensitivity compared to HPLC.
-
Capillary Electrophoresis (CE): Offers high separation efficiency and is particularly useful for charged analytes.[8] It can be a valuable orthogonal technique to HPLC for confirming purity.
Experimental Workflow and Data Interpretation
A logical workflow is crucial for accurate and reproducible purity analysis.
Experimental Workflow Diagram
Caption: A typical workflow for HPLC purity analysis.
Interpreting the Chromatogram
The output of an HPLC analysis is a chromatogram, which plots the detector response against retention time.
-
Main Peak: The largest peak corresponds to 6-Bromooxadiazolo[3,4-b]pyridine.
-
Impurity Peaks: Smaller peaks represent impurities. The area of each impurity peak is proportional to its concentration.
-
Purity Calculation: The purity is typically calculated using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
This method assumes that all compounds have a similar detector response. For higher accuracy, especially for known impurities, a reference standard for each impurity should be used to calculate a response factor.
Conclusion and Recommendations
The presented primary HPLC method using a C18 column with a gradient elution of acetonitrile and acidified water provides a robust and reliable approach for the purity analysis of 6-Bromooxadiazolo[3,4-b]pyridine. It offers a good balance of resolution, analysis time, and applicability to a wide range of potential impurities.
For laboratories equipped with UHPLC systems, transitioning to the UHPLC method is highly recommended to benefit from increased throughput and superior separation efficiency. The isocratic method with a Phenyl-Hexyl column can be a valuable alternative for troubleshooting specific separation challenges, particularly when dealing with aromatic isomers.
Ultimately, the choice of method will depend on the specific requirements of the analysis, the available instrumentation, and the nature of the impurities present in the sample. It is always advisable to use orthogonal analytical techniques, such as qNMR or CE, to confirm the purity results obtained by HPLC, especially during the final stages of drug development.
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A Comparative Guide to the Synthesis of 6-Bromooxadiazolo[3,4-b]pyridine: An Exploration of Rational Design and Characterization
For the attention of: Researchers, scientists, and drug development professionals.
The bromo-substituent on a heterocyclic scaffold is a key functional group in medicinal chemistry, often serving as a handle for further functionalization through cross-coupling reactions or as a modulator of pharmacokinetic properties. The oxadiazolo[3,4-b]pyridine core, as a bioisostere of purine, presents an interesting scaffold for the development of novel therapeutic agents. This guide, therefore, serves as a foundational resource for researchers venturing into the synthesis and exploration of this and related chemical entities.
Proposed Synthetic Strategies: A Comparative Overview
Two primary strategies are proposed for the synthesis of 6-Bromooxadiazolo[3,4-b]pyridine:
-
Route A: Convergent Synthesis via a Brominated Pyridine Intermediate. This approach involves the initial preparation of a brominated pyridine precursor, followed by the construction of the oxadiazole ring in the final steps.
-
Route B: Divergent Synthesis via Late-Stage Bromination. This strategy focuses on the initial synthesis of the parent oxadiazolo[3,4-b]pyridine heterocycle, with the introduction of the bromo-substituent in the final synthetic step.
The choice between these routes will depend on factors such as the availability of starting materials, desired scale of synthesis, and the tolerance of functional groups in potential downstream applications.
Route A: Convergent Synthesis via a Brominated Pyridine Intermediate
This route is predicated on the early introduction of the bromine atom, which is carried through the synthetic sequence. A plausible starting material is 5-bromo-2-chloro-3-aminopyridine.
Workflow for Route A
Caption: Synthetic pathway for Route A.
Rationale and Experimental Considerations
The initial step involves the nucleophilic substitution of the chloro group at the 2-position of the pyridine ring with hydrazine. This reaction is generally efficient for activated chloropyridines. The subsequent reaction with triethyl orthoformate serves to introduce the one-carbon unit required for the oxadiazole ring. The final step is an intramolecular cyclodehydration to form the fused heterocyclic system. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of cyclization.
Route B: Divergent Synthesis via Late-Stage Bromination
This approach first constructs the core heterocyclic system and then introduces the bromine atom. This can be advantageous if the parent heterocycle is a useful intermediate for other derivatives.
Workflow for Route B
Caption: Synthetic pathway for Route B.
Rationale and Experimental Considerations
The synthesis of the parent oxadiazolo[3,4-b]pyridine follows a similar logic to Route A, starting from the non-brominated 2-chloro-3-aminopyridine. The key step in this route is the final bromination. Electrophilic bromination of pyridine and its fused derivatives can be challenging due to the electron-deficient nature of the ring system. N-Bromosuccinimide (NBS) is a common reagent for the bromination of such systems, often requiring forcing conditions or the use of a catalyst. The regioselectivity of the bromination will be a critical factor, with the 6-position being a likely site for electrophilic attack based on electronic considerations of the fused ring system.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Convergent Synthesis | Route B: Divergent Synthesis |
| Starting Material | 5-Bromo-2-chloro-3-aminopyridine | 2-Chloro-3-aminopyridine |
| Number of Steps | 3 | 3 |
| Key Challenge | Handling of potentially less stable brominated intermediates. | Regioselectivity of the final bromination step. |
| Potential Advantages | Unambiguous placement of the bromine atom. | Access to the parent heterocycle as a common intermediate for other derivatives. |
| Potential Disadvantages | May require more specialized starting materials. | Potential for formation of isomeric byproducts during bromination. |
Predicted Characterization Data for 6-Bromooxadiazolo[3,4-b]pyridine
| Technique | Predicted Data |
| ¹H NMR | Two aromatic protons in the pyridine ring, likely appearing as doublets. The chemical shifts would be influenced by the bromine and the fused oxadiazole ring. A singlet for the proton on the oxadiazole ring. |
| ¹³C NMR | Six distinct carbon signals corresponding to the fused ring system. The carbon bearing the bromine atom would show a characteristic chemical shift. |
| Mass Spec (EI) | A molecular ion peak corresponding to the exact mass of C₆H₃BrN₂O. A characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately 1:1 ratio). |
Experimental Protocols
Route A: Convergent Synthesis
Step 1: Synthesis of 5-Bromo-2-hydrazinyl-3-aminopyridine
-
To a solution of 5-bromo-2-chloro-3-aminopyridine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of N'-(5-Bromo-3-aminopyridin-2-yl)formohydrazide
-
To a solution of 5-bromo-2-hydrazinyl-3-aminopyridine (1.0 eq) in triethyl orthoformate (10.0 eq), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Cool the reaction to room temperature and remove the excess triethyl orthoformate under reduced pressure to yield the crude product.
Step 3: Synthesis of 6-Bromooxadiazolo[3,4-b]pyridine
-
To the crude N'-(5-bromo-3-aminopyridin-2-yl)formohydrazide from the previous step, add phosphorus oxychloride (5.0-10.0 eq) carefully at 0 °C.
-
Slowly warm the reaction mixture to reflux and maintain for 2-4 hours.
-
Cool the reaction to room temperature and carefully quench by pouring onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Route B: Divergent Synthesis
Step 1 & 2: Synthesis of Oxadiazolo[3,4-b]pyridine
-
Follow the procedures outlined in Steps 1, 2, and 3 of Route A, starting with 2-chloro-3-aminopyridine.
Step 3: Synthesis of 6-Bromooxadiazolo[3,4-b]pyridine
-
To a solution of oxadiazolo[3,4-b]pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or a chlorinated solvent), add N-bromosuccinimide (1.1 eq).
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired 6-bromo isomer.
Conclusion
Both proposed routes offer viable pathways to the target molecule, 6-Bromooxadiazolo[3,4-b]pyridine. Route A provides a more controlled synthesis with a definite placement of the bromine atom, while Route B offers the flexibility of accessing the parent heterocycle for broader derivatization. The selection of the optimal route will be guided by the specific research goals and available resources. The provided protocols, although hypothetical, are based on robust and well-documented chemical transformations and should serve as a strong starting point for the synthesis of this novel and potentially valuable compound.
References
- General Synthesis of 2-Hydrazinopyridines: Title: 2-Hydrazinopyridine synthesis Source: ChemicalBook
-
Synthesis of 1,3,4-Oxadiazoles from Hydrazides
- Title: 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
- Source: Bioinorganic Chemistry and Applic
-
URL: [Link]
-
Cyclodehydration Reactions in Heterocyclic Synthesis
- Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture
- Source: Molecules
-
URL: [Link]
-
Bromination of Heterocyclic Compounds
- Title: Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies
- Source: Molecules
-
URL: [Link]
Navigating the Landscape of Bromo-Heterocyclic Pyridine Scaffolds: A Comparative Guide for Drug Discovery
Introduction: The Strategic Value of Bromo-Heterocyclic Pyridine Fragments
In the intricate chess game of modern drug discovery, small, reactive, and structurally unique building blocks are the pivotal pieces. Among these, bromo-heterocyclic scaffolds fused to a pyridine ring have emerged as particularly valuable starting points. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for rapid library generation and structure-activity relationship (SAR) studies. The fused heterocyclic portion, on the other hand, acts as a bioisosteric replacement for other chemical moieties, fine-tuning physicochemical properties and target engagement.
This guide delves into the comparative analysis of "6-Bromooxadiazolo[3,4-b]pyridine" and its commercially available isomeric alternatives. While the "[3,4-b]" isomer of the oxadiazolopyridine is not readily found in commercial catalogs, a thorough examination of its available structural isomers provides critical insights into the potential utility and chemical space offered by this class of compounds. We will explore the nuanced differences imparted by the arrangement of heteroatoms in the five-membered ring and provide practical, data-driven guidance for researchers in medicinal chemistry and drug development.
The Uncharted Territory: 6-Bromooxadiazolo[3,4-b]pyridine
A comprehensive search of commercial databases and scientific literature reveals that 6-Bromooxadiazolo[3,4-b]pyridine is a novel scaffold with limited to no current commercial availability or published experimental data. This presents both a challenge and an opportunity. The challenge lies in the absence of direct data for comparison. The opportunity, however, is the exploration of a unique chemical space that could lead to the discovery of novel intellectual property. For the purpose of this guide, we will use its more accessible isomers as proxies to extrapolate its potential properties and applications.
Commercial Alternatives: A Comparative Analysis of Isomeric Scaffolds
To provide a tangible framework for comparison, we will focus on three commercially available, 6-bromo-fused pyridine scaffolds:
-
6-Bromo-oxazolo[4,5-b]pyridine (an oxazole isomer)
-
6-Bromoisoxazolo[5,4-b]pyridine (an isoxazole isomer)
-
6-Bromo-1H-pyrazolo[3,4-b]pyridine (a pyrazole analogue)
These compounds share the core bromo-pyridine framework but differ in the constitution of the fused five-membered ring. These subtle changes in heteroatom placement can have profound effects on a molecule's electronic properties, hydrogen bonding capabilities, metabolic stability, and overall three-dimensional shape.
Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes the key computed and experimental physicochemical properties of the selected commercial alternatives. These parameters are crucial in the initial stages of fragment-based drug discovery for predicting solubility, permeability, and potential for oral bioavailability.
| Property | 6-Bromo-oxazolo[4,5-b]pyridine | 6-Bromo-1H-pyrazolo[3,4-b]pyridine |
| Molecular Formula | C₆H₃BrN₂O | C₆H₄BrN₃ |
| Molecular Weight | 199.00 g/mol [1] | 198.02 g/mol |
| CAS Number | 1260863-86-2[1] | 934560-92-6[2] |
| Melting Point | 156-158 °C | Not available |
| Calculated logP | 1.7[1] | 1.5 |
| Hydrogen Bond Donors | 0 | 1[2] |
| Hydrogen Bond Acceptors | 2 | 2 |
| Topological Polar Surface Area | 38.9 Ų[1] | 41.6 Ų |
Analysis of Physicochemical Data:
The data reveals subtle yet significant differences. The pyrazole derivative, with its N-H group, possesses a hydrogen bond donor, a feature absent in the oxazole isomer. This has implications for target interactions, as the pyrazole can engage in hydrogen bonds that the oxazole cannot. The slightly lower calculated logP of the pyrazole suggests a marginally higher hydrophilicity, which can influence solubility and pharmacokinetic properties.
The Isomer Effect: Oxadiazole vs. Isoxazole vs. Pyrazole in Medicinal Chemistry
The choice of the heterocyclic ring in a drug candidate is a critical design element. Oxadiazoles, for instance, are often employed as bioisosteric replacements for amide and ester functionalities, offering improved metabolic stability and fine-tuning of electronic properties.[3][4]
A systematic comparison of 1,2,4- and 1,3,4-oxadiazole isomers has shown that the 1,3,4-isomer generally exhibits lower lipophilicity, higher metabolic stability, and improved aqueous solubility.[3][4] These differences are attributed to variations in their charge distributions and dipole moments.[3][4] While our target molecule is a fused system, these principles still apply, suggesting that the arrangement of nitrogen and oxygen atoms in the oxadiazole ring of the undiscovered 6-Bromooxadiazolo[3,4-b]pyridine would significantly impact its properties compared to the [4,5-b] isomer.
Isoxazoles, on the other hand, offer a different electronic and steric profile. The nitrogen atom in the isoxazole ring can act as a hydrogen bond acceptor, and the ring system can influence the pKa of adjacent functionalities.
Pyrazoles introduce an N-H donor, which can be crucial for anchoring a molecule in a protein's binding site. The presence of this donor also increases the polar surface area, which can affect cell permeability.
Logical Relationship of Isomeric Scaffolds
Caption: Comparative framework for bromo-fused pyridine scaffolds.
Experimental Protocol: Leveraging the Bromo-Handle via Suzuki-Miyaura Cross-Coupling
The primary synthetic utility of the 6-bromo substituent is its reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile introduction of a wide range of aryl and heteroaryl groups, enabling rapid exploration of the chemical space around the core scaffold.
Below is a general, robust protocol for the Suzuki-Miyaura coupling of a 6-bromo-fused pyridine with an arylboronic acid. This protocol is a well-established starting point and may require optimization for specific substrates.
Materials:
-
6-Bromo-heterocyclic pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the 6-bromo-heterocyclic pyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to create an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
While "6-Bromooxadiazolo[3,4-b]pyridine" remains an elusive target, the exploration of its commercially available isomers provides a robust framework for understanding the potential of this class of compounds in drug discovery. The strategic placement of the bromine atom offers a gateway to diverse chemical space through well-established synthetic protocols like the Suzuki-Miyaura coupling.
The choice between an oxazole, isoxazole, or pyrazole fused ring system will be dictated by the specific requirements of the biological target. The subtle yet impactful differences in their physicochemical properties, particularly hydrogen bonding potential and polarity, allow for the fine-tuning of a lead compound's profile.
For researchers and drug development professionals, the key takeaway is the immense potential of these bromo-heterocyclic pyridine scaffolds. The synthesis and evaluation of the novel "6-Bromooxadiazolo[3,4-b]pyridine" represents an exciting opportunity to explore uncharted chemical territory and potentially uncover new classes of bioactive molecules. This guide serves as a foundational resource for embarking on that journey, grounded in the established principles of medicinal chemistry and supported by the data from its closest chemical relatives.
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (2025).
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Sigma-Aldrich. 6-bromo-oxazolo[4,5-b]pyridine.
- Sigma-Aldrich. 6-Bromo-1H-pyrazolo[3,4-b]pyridine.
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PubChem. 6-Bromo-oxazolo[4,5-b]pyridine.
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Thermo Fisher Scientific. 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one, 97%, Thermo Scientific Chemicals.
- PubChem. 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one.
- Lam, K. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett.2004, 6 (21), 3739–3742.
- PubChem. 6-Bromo-1H-pyrazolo[4,3-c]pyridine.
- Boström, J. et al. Oxadiazoles in medicinal chemistry. J. Med. Chem.2012, 55 (5), 1817–1830.
- Goldberg, K. et al. Oxadiazole isomers: all bioisosteres are not created equal. Med. Chem. Commun.2012, 3 (5), 600-604.
- CymitQuimica. 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025).
- Molnár, T. et al. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Appl. Organomet. Chem.2018, 32 (1), e3929.
- Di Micco, S. et al. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Org. Biomol. Chem.2016, 14 (1), 64-67.
- ResearchGate. Oxadiazoles in Medicinal Chemistry | Request PDF. (2025).
- BLDpharm. 6-Bromo-4-methyl-1H-pyrazolo[3,4-b]pyridine.
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- BLDpharm. 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxamide.
- Google Patents. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
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- ResearchGate. New derivatives of 3‐methylisoxazolo[5,4‐b]pyridine | Request PDF. (2025).
- PubMed Central. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020).
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 6-Bromooxadiazolo[3,4-b]pyridine
Abstract
In the landscape of modern drug discovery, particularly in oncology, the development of highly selective kinase inhibitors is paramount.[1][2] Unforeseen off-target activities can lead to toxicity or confound the interpretation of a compound's therapeutic mechanism. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel therapeutic candidate. We use the hypothetical compound, "6-Bromooxadiazolo[3,4-b]pyridine," a molecule belonging to the oxadiazolopyridine class, as a case study. This class of compounds, along with similar scaffolds like pyrazolopyridines, has shown significant potential as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs).[3][4][5] This document outlines a multi-step, experimentally-driven approach, moving from broad in vitro screening to specific in situ target validation, providing researchers with the rationale and detailed protocols needed to rigorously assess compound selectivity.
The Imperative of Selectivity: From Scaffold to Candidate
The oxadiazole and pyridine moieties are privileged structures in medicinal chemistry, known for their metabolic stability and diverse biological activities.[6] The fusion into an oxadiazolopyridine core, as in our subject compound, creates a scaffold with significant potential for kinase inhibition. The bromine atom at the 6-position serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.
However, the ATP-binding site, the target of most kinase inhibitors, is highly conserved across the kinome.[2] This conservation is the primary reason why achieving absolute selectivity is a major challenge. A thorough cross-reactivity assessment is therefore not merely a regulatory checkbox but a foundational step in understanding a compound's true biological effect and therapeutic window. This guide will compare our novel compound, Cpd-OXB (6-Bromooxadiazolo[3,4-b]pyridine), against a well-characterized, commercially available CDK2 inhibitor, Milciclib (PHA-848125), to benchmark its performance.
A Phased Approach to Cross-Reactivity Profiling
A robust profiling strategy begins with a broad, high-throughput screen to identify all potential interactions, followed by more physiologically relevant assays to confirm on-target engagement and functional effects in a cellular context.
Caption: Phased workflow for kinase inhibitor cross-reactivity profiling.
Phase 1: In Vitro Biochemical Profiling
The initial step is to assess the compound's interaction with a large panel of purified kinases in a cell-free environment. This provides a direct measure of physical binding or enzymatic inhibition without the complexities of cell membranes, metabolism, or endogenous ATP concentrations.[1]
Methodology: Large-Panel Kinase Screen
Commercial services like Eurofins' KINOMEscan™ or Reaction Biology's kinase profiling services offer panels of hundreds of human kinases.[2][7] The KINOMEscan™ platform, for example, is based on a competition binding assay where the amount of test compound bound to a kinase is measured relative to an immobilized ligand.
Experimental Protocol: Competition Binding Assay (Illustrative)
-
Compound Preparation: Solubilize Cpd-OXB and Milciclib in 100% DMSO to create 10 mM stock solutions.
-
Assay Concentration: Prepare a working concentration (e.g., 1 µM) in the appropriate assay buffer.
-
Assay Plate Preparation: Kinases are tagged with DNA and immobilized on a solid support (e.g., beads).
-
Competition: The test compound is incubated with the kinase-bead conjugate in the presence of a known, immobilized ATP-competitive ligand.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
-
Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower number indicates stronger binding. %Ctrl = (Compound Signal - Negative Control) / (DMSO Control - Negative Control) * 100
Data Interpretation and IC₅₀ Follow-Up
The primary screen identifies a list of "hits." A common threshold for a significant hit is a %Ctrl value < 10% or < 35%. All significant off-targets, along with the primary target(s), should be selected for follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀).
Table 1: Illustrative Kinase Profiling Data (%Ctrl @ 1 µM)
| Kinase Target | Cpd-OXB (%Ctrl) | Milciclib (%Ctrl) | Kinase Family |
| CDK2 | 2.1 | 5.5 | CMGC |
| CDK9 | 8.5 | 12.1 | CMGC |
| GSK3B | 45.2 | 9.8 | CMGC |
| AURKB | 9.1 | 88.4 | Other |
| PLK1 | 78.3 | 92.1 | Other |
| VEGFR2 | 65.1 | 8.2 | TK |
This is simulated data for illustrative purposes.
From this primary screen, Cpd-OXB shows potent activity against CDK2, CDK9, and a significant off-target interaction with AURKB. Milciclib shows expected activity against CDK2, CDK9, GSK3B, and VEGFR2. The next logical step is to generate IC₅₀ values for these interactions.
Phase 2: In Situ Cellular Target Engagement
A compound's activity in a biochemical assay may not always translate to a cellular environment. Factors like cell permeability, efflux pumps, and competition with high intracellular ATP concentrations can drastically alter a compound's effective potency. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique to confirm that a compound binds its intended target inside intact cells.[8][9][10]
The principle of CETSA is that ligand binding stabilizes a target protein against thermal denaturation.[11] By heating cells to various temperatures, plotting the amount of soluble protein remaining, and observing a shift in this curve upon drug treatment, one can directly measure target engagement.[12]
Caption: Step-by-step workflow for a typical CETSA experiment.
Methodology: CETSA for CDK2 and AURKB
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture: Culture a human cell line expressing the targets of interest (e.g., HeLa or MCF-7) to ~80% confluency.
-
Compound Treatment: Treat cells with Cpd-OXB (e.g., at 10 µM) or vehicle (0.1% DMSO) for 2 hours in serum-free media.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 10 steps from 42°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (20,000 x g for 20 minutes at 4°C).
-
Detection: Collect the supernatant, determine protein concentration (e.g., BCA assay), and analyze equal protein amounts by SDS-PAGE and Western blotting using specific antibodies for CDK2 and AURKB.
-
Isothermal Dose-Response: To determine cellular potency, treat cells with a serial dilution of the compound (e.g., 0.1 nM to 30 µM). Heat all samples to a single temperature that shows a large difference between treated and untreated samples (e.g., 58°C). Analyze by Western blot as above.
Comparative Data Analysis
The results from CETSA provide a crucial link between biochemical potency and cellular target engagement. Discrepancies can highlight issues with cell permeability or efflux.
Table 2: Summary of Biochemical vs. Cellular Potency (Illustrative Data)
| Compound | Target | Biochemical IC₅₀ (nM) | Cellular EC₅₀ (nM) (from CETSA ITDR) | Potency Shift (Cellular/Biochemical) |
| Cpd-OXB | CDK2 | 15 | 120 | 8.0x |
| AURKB | 85 | >10,000 | >117x | |
| Milciclib | CDK2 | 45 | 350 | 7.8x |
| VEGFR2 | 90 | 6500 | 72.2x |
This comparative data tells a compelling story. For Cpd-OXB , the potent biochemical activity against AURKB does not translate into the cellular context; the compound fails to engage this target in intact cells. This is a highly desirable outcome, suggesting the off-target effect seen in vitro may not be physiologically relevant. In contrast, its on-target CDK2 activity is confirmed, albeit with an expected 8-fold rightward shift in potency due to cellular factors. Milciclib shows a similar shift for its primary target but also demonstrates a significant loss of potency against its off-target, VEGFR2.
Conclusion and Strategic Implications
This systematic, multi-phase approach provides a robust assessment of a compound's selectivity profile. For our novel compound, 6-Bromooxadiazolo[3,4-b]pyridine (Cpd-OXB) , the data reveals a promising candidate.
-
High On-Target Potency: It demonstrates potent biochemical and cellular engagement of its primary target, CDK2.
-
Favorable Selectivity Profile: Critically, a potent in vitro off-target liability (AURKB) was shown to be a "false positive" in a cellular context, as confirmed by CETSA. This de-risks the compound for further development and highlights the inadequacy of relying solely on biochemical data.
Compared to the benchmark inhibitor Milciclib, Cpd-OXB shows a cleaner cellular profile in this illustrative example. The next steps in its preclinical development would involve broader phenotypic screening to uncover any unanticipated off-targets and subsequent in vivo studies to correlate target engagement with efficacy and tolerability. By integrating biochemical and cellular methods, researchers can make more informed decisions, prioritizing compounds with the highest probability of success in the clinic.
References
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Bamborough, P. et al. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. Available at: [Link]
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Martinez Molina, D. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]
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Eurofins Discovery (2025). scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. Available at: [Link]
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Almqvist, H. et al. (2016). CETSA: A Target Engagement Assay on Intact Cells. Methods in Molecular Biology. Available at: [Link]
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Davis, M.I. et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
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Shaw, J. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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Patsnap (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
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Ekins, S. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
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Lee, M. & Kim, D. (2023). In silico off-target profiling for enhanced drug safety assessment. Scientific Reports. Available at: [Link]
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Lee, M. & Kim, D. (2023). In silico off-target profiling for enhanced drug safety assessment. ResearchGate. Available at: [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Jafari, R. et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
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Abdel-rahman, H. et al. (2024). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead Candidates Against Mycobacterium tuberculosis. ResearchGate. Available at: [Link]
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Barvian, M. et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Journal of Medicinal Chemistry. Available at: [Link]
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Quiroga, J. & Insuasty, B. (2016). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
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Asif, M. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. Available at: [Link]
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El-Mekkawy, A. et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromooxadiazolo[3,4-b]pyridine
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo[1][2][3]oxadiazolo[3,4-b]pyridine
Hazard Assessment: Understanding the Risks
6-Bromo[1][2][3]oxadiazolo[3,4-b]pyridine belongs to a class of compounds that warrant careful handling. Based on data from similar brominated heterocyclic compounds, we must assume it presents the following hazards:
-
Acute Toxicity: It is likely harmful if swallowed, inhaled, or in contact with skin.[1][4][5]
-
Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[1][3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3]
-
Hazardous Decomposition: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[1][7]
Given these potential risks, a comprehensive Personal Protective Equipment (PPE) plan is not merely a recommendation—it is a critical component of your experimental design.
Core Protective Measures: Your First Line of Defense
The selection of PPE is dictated by the potential routes of exposure. For 6-Bromo[1][2][3]oxadiazolo[3,4-b]pyridine, this means creating a complete barrier to prevent contact, inhalation, and ingestion.
A standard lab coat is a minimum requirement, but for handling halogenated compounds, a flame-resistant lab coat is recommended.[8] This is a precautionary measure against the unlikely but possible event of a fire, where the compound could decompose into hazardous byproducts.[1] The lab coat should be fully buttoned with the cuffs tucked into your gloves to ensure complete coverage.[9]
Given the risk of skin irritation and dermal toxicity, selecting the appropriate gloves is crucial.[1][4]
-
Material: Nitrile gloves are a suitable choice for handling this compound, as they offer good resistance to a range of chemicals, including solvents and limited exposure to acids and bases.[10]
-
Practice: Always inspect gloves for any signs of degradation or punctures before use. When working with this compound for extended periods, it is advisable to double-glove. Should a glove become contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new pair.[9]
Protecting your eyes from splashes and airborne particles is paramount.
-
Standard Use: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times when handling 6-Bromo[1][2][3]oxadiazolo[3,4-b]pyridine.[11]
-
Elevated Risk Scenarios: When there is a significant risk of splashing (e.g., when transferring solutions or during vigorous reactions), a face shield must be worn in addition to chemical splash goggles.[11][12] A face shield alone does not provide adequate protection.[11]
All handling of 6-Bromo[1][2][3]oxadiazolo[3,4-b]pyridine in its solid, powdered form should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If, for any reason, this is not feasible, or if you are cleaning up a significant spill, respiratory protection is required.
-
Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge is recommended.[1] If particles are present, a P95 or P100 particulate filter may also be necessary.
-
Fit and Training: Be aware that the use of a respirator requires proper training and a fit test to be effective.[9]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure.
-
Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
PPE Inspection: Visually inspect all PPE for defects.
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don your chemical splash goggles.
-
Put on your inner pair of nitrile gloves.
-
Put on your outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
-
Weighing: Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust.
-
Solution Preparation: Slowly add the compound to the solvent. If necessary, use a magnetic stirrer to aid dissolution.
-
Reaction Setup: Keep all reaction vessels capped or covered to the extent possible.
-
Decontamination: Wipe down the work area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE:
-
Remove your outer gloves, peeling them off without touching the exterior.
-
Remove your lab coat, turning it inside out as you do so.
-
Remove your inner gloves using the same technique.
-
Remove your safety goggles.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan: Closing the Loop Safely
Proper disposal is a critical final step in the safe handling of 6-Bromo[1][2][3]oxadiazolo[3,4-b]pyridine.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and weigh boats, should be placed in a designated hazardous waste container.
-
Chemical Waste: Unused compound and any solutions containing it must be disposed of in a clearly labeled hazardous waste container.[1][13] Do not pour this chemical down the drain.[2]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
-
Spill: Evacuate the immediate area. If the spill is large, alert your institution's environmental health and safety department. For small spills within a fume hood, use an inert absorbent material to clean it up, and dispose of it as hazardous waste.[2]
Summary of PPE Recommendations
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid | Flame-resistant lab coat | Double nitrile gloves | Chemical splash goggles | Not required in fume hood |
| Preparing Solutions | Flame-resistant lab coat | Double nitrile gloves | Chemical splash goggles | Not required in fume hood |
| Running Reactions | Flame-resistant lab coat | Double nitrile gloves | Chemical splash goggles | Not required in fume hood |
| Large Volume Transfers | Flame-resistant lab coat | Double nitrile gloves | Goggles and face shield | Not required in fume hood |
| Spill Cleanup | Flame-resistant lab coat | Double nitrile gloves | Goggles and face shield | NIOSH-approved respirator |
PPE Workflow Diagram
Caption: PPE selection workflow for handling 6-Bromo[1][2][3]oxadiazolo[3,4-b]pyridine.
References
-
Thermo Fisher Scientific. Safety Data Sheet. [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
-
ChemTalk. Lab Safety Equipment & PPE. [Link]
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Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]
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NCBioNetwork. Proper Dress and PPE / Lab Safety Video Part 1. YouTube, 25 Mar. 2014, [Link].
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Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
